4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3-methylbutanoylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-8(2)7-11(14)13-19(17,18)10-5-3-9(4-6-10)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBTLHEFYQBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656898 | |
| Record name | {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-81-9 | |
| Record name | {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Class of Reagents Bridging Medicinal Chemistry and Affinity Separations
An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfamoyl Phenylboronic Acids
Sulfamoyl phenylboronic acids represent a specialized class of organic compounds that have garnered significant interest from researchers in drug development and biotechnology. Characterized by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a sulfamoyl group [-SO₂NR₂], these molecules possess a unique combination of properties that make them highly valuable. The powerful electron-withdrawing nature of the sulfamoyl moiety fundamentally alters the Lewis acidity of the adjacent boronic acid, a feature that has been expertly exploited in various applications.
This guide provides a comprehensive overview of the core physical and chemical properties of sulfamoyl phenylboronic acids. We will delve into their synthesis, explore their distinct reactivity, and present detailed protocols for their characterization. The narrative is designed for scientists and researchers, emphasizing the causal relationships between molecular structure and functional behavior, thereby offering field-proven insights into leveraging these compounds for advanced applications.
Synthetic Pathways: Crafting the Molecular Architecture
The synthesis of sulfamoyl phenylboronic acids is typically achieved through a multi-step process that begins with a readily available substituted benzene derivative. A common and effective strategy involves the conversion of a bromo-substituted precursor to the corresponding boronic acid via a lithium-halogen exchange reaction.[1]
General Synthetic Workflow
The synthesis can be logically broken down into two key stages: formation of the sulfamoyl-substituted aryl bromide, followed by the introduction of the boronic acid moiety.
Sources
An In-Depth Technical Guide to 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of small molecules with tailored properties is paramount to the development of novel therapeutics. Among the myriad of functional groups and scaffolds utilized, N-acylsulfonamides and boronic acids have emerged as privileged moieties, offering unique physicochemical and pharmacological characteristics. This guide provides a comprehensive technical overview of a molecule that synergistically combines these two functionalities: 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid .
The N-acylsulfonamide group is increasingly recognized as a valuable pharmacophore, often serving as a bioisostere for carboxylic acids but with improved metabolic stability and distinct hydrogen bonding capabilities.[1] Concurrently, the boronic acid functional group has garnered significant attention, not only for its utility in carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction but also for its intrinsic biological activities, including enzyme inhibition.[2] The convergence of these two key functionalities within a single molecular entity presents a compelling scaffold for the exploration of new chemical space in drug discovery. This guide will delve into the chemical structure, a proposed synthetic pathway with detailed experimental considerations, and the potential applications of this compound, offering a foundational resource for researchers in the field.
I. Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group and an N-(3-methylbutanoyl)sulfamoyl group at the para position.
Chemical Structure:
Key Structural Features:
-
Phenylboronic Acid Moiety: This group is crucial for a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic chemistry for the formation of biaryl structures.[3][4] The boronic acid itself can also engage in reversible covalent interactions with diols, a property exploited in sensors and drug delivery systems.[5]
-
N-acylsulfonamide Linkage: This functional group is a key determinant of the molecule's electronic and lipophilic properties. The acidity of the N-H proton is increased compared to a simple sulfonamide, which can influence its binding interactions with biological targets.[1]
-
3-Methylbutanoyl (Isovaleryl) Group: This aliphatic acyl group contributes to the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.
A summary of the key physicochemical properties is presented in Table 1 .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957120-81-9 | [6] |
| Molecular Formula | C11H16BNO5S | [6] |
| Molecular Weight | 285.12 g/mol | [6] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
II. Synthesis of this compound
Synthetic Scheme
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(4-bromophenylsulfonyl)-3-methylbutanamide (Intermediate A)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonamide (10.0 g, 42.3 mmol) and dichloromethane (DCM, 100 mL).
-
Addition of Base: Cool the suspension to 0 °C in an ice bath and add pyridine (4.1 mL, 50.8 mmol) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add 3-methylbutanoyl chloride (isovaleroyl chloride) (5.6 mL, 46.5 mmol) dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the desired N-(4-bromophenylsulfonyl)-3-methylbutanamide.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(4-bromophenylsulfonyl)-3-methylbutanamide (Intermediate A) (10.0 g, 31.0 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 27.3 mL, 68.2 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium species, add triisopropyl borate (10.7 mL, 46.5 mmol) dropwise, again keeping the internal temperature below -70 °C.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent mixture (e.g., water or an organic solvent system) or by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices
-
Choice of Starting Materials: 4-Bromobenzenesulfonamide is a commercially available and stable starting material. The bromo-substituent provides a handle for the subsequent borylation step. 3-Methylbutanoyl chloride is a common acylating agent.
-
N-Acylation Conditions: The use of pyridine as a base is standard for acylations with acyl chlorides, as it neutralizes the HCl byproduct. DCM is a suitable inert solvent for this reaction.
-
Borylation via Lithium-Halogen Exchange: This is a classic and reliable method for the synthesis of aryl boronic acids.[8] The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate.
-
Borating Agent: Triisopropyl borate is a commonly used electrophile for trapping the aryllithium species.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
III. Potential Applications in Drug Discovery and Development
The unique combination of a boronic acid and an N-acylsulfonamide moiety in this compound suggests several promising avenues for its application in drug discovery.
Building Block for Suzuki-Miyaura Cross-Coupling Reactions
The primary and most immediate application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex molecular architectures, particularly biaryl structures that are prevalent in many approved drugs.
By employing this molecule, medicinal chemists can readily introduce the N-(3-methylbutanoyl)sulfamoylphenyl moiety into a wide range of scaffolds, allowing for the systematic exploration of structure-activity relationships (SAR).
Potential as an Antimicrobial Agent
Both the phenylboronic acid and sulfonamide functionalities have well-documented antimicrobial properties.
-
Phenylboronic Acids: Recent studies have demonstrated the antibacterial activity of phenylboronic acid and its derivatives against various pathogenic bacteria, including plant and human pathogens.[9][10] The mechanism is thought to involve interactions with essential bacterial enzymes or cell wall components.
-
Sulfonamides: The sulfonamide scaffold is the basis for the sulfa class of antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] While the N-acylation in the target molecule alters its structure from traditional sulfa drugs, the underlying sulfonamide core suggests a potential for antibacterial activity.
The combination of these two pharmacophores in a single molecule could lead to a synergistic or novel antimicrobial effect.
Enzyme Inhibition
Boronic acids are known to be effective inhibitors of serine proteases, where the boron atom forms a stable, covalent adduct with the catalytic serine residue.[2] The N-acylsulfonamide portion of the molecule can be tailored to interact with the specificity pockets of the target enzyme, potentially leading to potent and selective inhibitors. The 3-methylbutanoyl group, for instance, could occupy a hydrophobic pocket in the enzyme's active site.
Modulator of Physicochemical Properties
The N-acylsulfonamide moiety is often used in medicinal chemistry to fine-tune the physicochemical properties of a lead compound.[1] It can influence acidity, lipophilicity, and hydrogen bonding capacity, which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of this compound into a drug candidate could therefore be a strategic approach to optimize its pharmacokinetic properties.
IV. Conclusion
This compound represents a promising and versatile chemical entity for researchers in drug discovery and development. Its structure, combining the reactive and biologically relevant boronic acid with the pharmaceutically important N-acylsulfonamide scaffold, offers a wealth of opportunities for the synthesis of novel compounds with potential therapeutic applications. The proposed synthetic route provides a practical and scalable method for its preparation, enabling its use as a key building block in synthetic endeavors. The potential for this molecule to exhibit intrinsic antimicrobial or enzyme-inhibitory activity, coupled with its utility in Suzuki-Miyaura coupling, underscores its value as a tool for the creation of diverse and complex molecular libraries. As the fields of medicinal and synthetic chemistry continue to evolve, molecules such as this compound will undoubtedly play a crucial role in the design and development of the next generation of therapeutics.
V. References
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed. (2022). Pest Management Science, 78(6), 2417–2422. [Link]
-
The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(10), 1437-1463.
-
Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. (2017). Journal of Nanomaterials, 2017, 1-10.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound - Sinfoo Biotech. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of the phenylboronic acid 31 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (2016). Current Topics in Medicinal Chemistry, 16(11), 1200–1216. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3568-3581.
-
US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. (2024). Frontiers in Microbiology, 15. [Link]
-
Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2017). Journal of Materials Chemistry B, 5(4), 552-563.
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). In Boronic Acids (pp. 1-133).
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020). Molecules, 25(18), 4323. [Link]
-
Synthesis of boronic acids and boronates - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
Conversion of aryl pinacol boronates to their boronic acid analogues... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid or boronate synthesis by hydroboration or C-B coupling reaction (borylation) [organic-chemistry.org]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound,(CAS# 957120-81-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
The Inner Workings of Boronic Acid-Based Enzyme Inhibitors: A Technical Guide
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of modern drug discovery, the boronic acid moiety has emerged as a powerful and versatile pharmacophore, transitioning from a synthetic curiosity to the core of several clinically successful therapeutics.[1][2] The approval of Bortezomib (Velcade®) by the US FDA for the treatment of multiple myeloma marked a significant milestone, cementing the potential of boronic acid-containing drugs.[3][4] This guide provides an in-depth technical exploration of the mechanism of action of boronic acid-based enzyme inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their inhibitory activity, the experimental methodologies for their characterization, and the structural basis for their potency and selectivity.
The utility of boronic acids as enzyme inhibitors stems from the unique electronic properties of the boron atom. Boron, being electron-deficient, possesses an empty p-orbital, rendering it a potent Lewis acid.[5] This inherent electrophilicity allows it to readily accept a pair of electrons from a nucleophile, a key feature in its interaction with the active sites of various enzymes. This guide will primarily focus on the inhibition of serine proteases and β-lactamases, two major classes of enzymes where boronic acid inhibitors have demonstrated significant therapeutic impact.[6][7]
The Core Mechanism: A Tale of Reversible Covalency
The inhibitory prowess of boronic acids lies in their ability to act as transition-state analogs, forming a stable, yet reversible, covalent bond with a key catalytic residue within the enzyme's active site.[8][9] This mechanism can be dissected into a two-step process:
-
Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This initial binding event properly orients the boronic acid moiety in close proximity to the catalytic nucleophile.[8]
-
Covalent Bond Formation: The nucleophilic residue, typically the hydroxyl group of a serine, attacks the electrophilic boron atom. This results in the formation of a tetrahedral boronate adduct, a species that closely mimics the high-energy tetrahedral intermediate of the natural substrate's hydrolysis.[5][6]
This covalent interaction is the cornerstone of the potent inhibition observed with this class of compounds. The stability of this tetrahedral intermediate effectively sequesters the enzyme in an inactive state.
Caption: Covalent inhibition of a serine protease by a boronic acid.
The Crucial Role of the Tetrahedral Intermediate
The formation of the tetrahedral boronate adduct is the lynchpin of the inhibitory mechanism. This structure is a mimic of the transition state of the enzyme-catalyzed hydrolysis of a peptide or β-lactam bond.[2] By forming a stable analog of this transient and high-energy state, the boronic acid inhibitor effectively traps the enzyme, preventing it from completing its catalytic cycle. The stability of this adduct is further enhanced by interactions with the "oxyanion hole," a region in the active site that typically stabilizes the negative charge on the oxygen of the tetrahedral intermediate of the substrate.[10]
The Influence of pH on Inhibitory Potency
The inhibitory activity of arylboronic acids against serine proteases is markedly pH-dependent.[11] This is because the boron atom is more electrophilic in its trigonal, un-ionized state. However, the nucleophilicity of the catalytic serine's hydroxyl group is dependent on its deprotonation, which is facilitated by a nearby histidine residue in the catalytic triad. This interplay of ionization states of both the inhibitor and the enzyme's active site residues dictates the optimal pH for inhibition.
Experimental Characterization of Boronic Acid Inhibitors
A multi-faceted experimental approach is essential to fully characterize the mechanism of action of boronic acid inhibitors. This typically involves a combination of enzyme kinetics, biophysical techniques to confirm covalent adduct formation, and structural biology to visualize the enzyme-inhibitor complex.
Enzyme Kinetics: Quantifying Inhibitory Potency
Enzyme kinetics studies are fundamental to determining the potency of an inhibitor. For reversible covalent inhibitors like boronic acids, it is crucial to determine both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).
Protocol for Determining IC50 and Ki Values:
-
Objective: To determine the concentration of the boronic acid inhibitor required to reduce the enzyme's activity by 50% (IC50) and to calculate the inhibition constant (Ki).
-
Materials:
-
Purified enzyme of interest (e.g., a serine protease or β-lactamase)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Boronic acid inhibitor stock solution (typically in DMSO)
-
Assay buffer at the optimal pH for enzyme activity
-
96-well microplate
-
Microplate reader capable of kinetic measurements
-
-
Methodology:
-
Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells and pre-incubate for a defined period to allow the inhibitor to bind to the enzyme. This pre-incubation time is critical for time-dependent inhibitors.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Plot the percentage of enzyme inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response equation (e.g., the four-parameter logistic equation) to determine the IC50 value.[12]
-
For tight-binding inhibitors, where the inhibitor concentration is comparable to the enzyme concentration, the Morrison equation should be used to directly determine the apparent Ki (Ki,app).[13][14]
-
-
Causality and Self-Validation:
-
The pre-incubation step is crucial because boronic acids often exhibit time-dependent inhibition.[15][16] Measuring activity at different pre-incubation times can reveal the kinetics of covalent bond formation.
-
Running a control with no enzyme and a control with no inhibitor are essential for background correction and establishing the 100% activity level, respectively.
-
The choice of substrate concentration is important. For competitive inhibitors, the IC50 value will be dependent on the substrate concentration. It is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).
-
Caption: Workflow for determining IC50 and Ki values.
Biophysical Confirmation of Covalent Adduct Formation
While kinetic data provides strong evidence for the mode of inhibition, direct biophysical confirmation of the covalent adduct is essential for a complete mechanistic understanding.
Mass Spectrometry (MS):
Intact protein mass spectrometry is a powerful technique to confirm the formation of a covalent bond between the enzyme and the inhibitor.[17][18] An increase in the molecular weight of the enzyme corresponding to the molecular weight of the inhibitor provides direct evidence of adduct formation.[19]
Protocol for Intact Protein Mass Spectrometry:
-
Objective: To detect the covalent adduct of the enzyme and the boronic acid inhibitor.
-
Materials:
-
Purified enzyme
-
Boronic acid inhibitor
-
Buffer compatible with mass spectrometry (e.g., ammonium acetate or ammonium bicarbonate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Methodology:
-
Incubate the enzyme with an excess of the boronic acid inhibitor in the MS-compatible buffer.
-
As a control, incubate the enzyme alone in the same buffer.
-
After incubation, desalt the samples to remove non-volatile salts.
-
Inject the samples into the LC-MS system.
-
Acquire the mass spectra of the intact protein.
-
Deconvolute the raw data to determine the molecular weight of the protein in both the control and inhibitor-treated samples.
-
-
Causality and Self-Validation:
-
The observation of a mass shift equal to the molecular weight of the inhibitor confirms a 1:1 covalent adduct.
-
The control sample is critical to establish the baseline molecular weight of the unmodified enzyme.
-
Performing the experiment at different inhibitor concentrations or incubation times can provide insights into the stoichiometry and kinetics of adduct formation.
-
X-ray Crystallography:
X-ray crystallography provides the ultimate structural proof of the covalent interaction. A high-resolution crystal structure of the enzyme-inhibitor complex can visualize the tetrahedral boronate adduct in the active site and reveal the specific atomic interactions that stabilize the complex.
Protocol for X-ray Crystallography of an Enzyme-Inhibitor Complex:
-
Objective: To obtain a high-resolution 3D structure of the enzyme covalently bound to the boronic acid inhibitor.
-
Materials:
-
Highly pure and concentrated enzyme solution
-
Boronic acid inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment (in-house or at a synchrotron facility)
-
-
Methodology:
-
Co-crystallize the enzyme with the boronic acid inhibitor by mixing the two components prior to setting up crystallization trials. Alternatively, soak pre-formed enzyme crystals in a solution containing the inhibitor.
-
Screen a wide range of crystallization conditions to identify conditions that yield well-diffracting crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structural model and analyze the electron density maps to confirm the presence and geometry of the covalent adduct.
-
-
Causality and Self-Validation:
-
Clear and unambiguous electron density for the inhibitor covalently attached to the catalytic serine provides irrefutable evidence of the mechanism.
-
The structure will reveal the specific hydrogen bonds and other interactions that contribute to the inhibitor's potency and selectivity, which can be validated through site-directed mutagenesis and further kinetic analysis.
-
Quantitative Data: A Snapshot of Inhibitor Potency
The inhibitory potency of boronic acid-based inhibitors is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of several notable boronic acid inhibitors against their respective target enzymes.
| Inhibitor | Target Enzyme | Enzyme Class | Ki (nM) | IC50 (nM) | Reference |
| Bortezomib | 20S Proteasome (chymotrypsin-like site) | Threonine Peptidase | - | 3-20 | [20] |
| Vaborbactam | KPC-2 | Class A β-Lactamase | 56 | - | [21] |
| Vaborbactam | CTX-M-15 | Class A β-Lactamase | 22 | - | [21] |
| Vaborbactam | AmpC | Class C β-Lactamase | 180 | - | [21] |
| S02030 | KPC-2 | Class A β-Lactamase | - | 80 | [22] |
| S02030 | CTX-M-96 | Class A β-Lactamase | - | 2 | [22] |
| MB_076 | KPC-2 | Class A β-Lactamase | - | 135 | [22] |
| MB_076 | CTX-M-96 | Class A β-Lactamase | - | 4 | [22] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Serine Protease | 65 | - | [23] |
Conclusion: A Continually Evolving Field
Boronic acid-based enzyme inhibitors represent a mature yet continually evolving field of drug discovery.[2][3] Their unique mechanism of reversible covalent inhibition provides a powerful platform for the design of potent and selective therapeutics. A thorough understanding of their mechanism of action, facilitated by the experimental techniques outlined in this guide, is paramount for the successful development of the next generation of boronic acid-based drugs. The synergy between enzyme kinetics, biophysical characterization, and structural biology will continue to drive innovation in this exciting area of medicinal chemistry.
References
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
- Papp-Wallace, K. M., Bonomo, R. A., & Hujer, A. M. (2020). Biochemical Activity of Vaborbactam. Antimicrobial agents and chemotherapy, 64(3), e01732-19. [Link]
- Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 708537. [Link]
- Tivadar, R., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]
- Rojas, L. J., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 62(4), e02125-17. [Link]
- Christianson, D. W. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry. [Link]
- Singh, J., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 708537. [Link]
- Woon, E. C. Y., et al. (2020). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Molecules, 25(21), 5193. [Link]
- Bateman, L. A., et al. (2019). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 3(3), 167-183. [Link]
- G-ULTRA. (2023).
- Johnson, D. S., et al. (2020). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of Medicinal Chemistry, 63(15), 7991-8006. [Link]
- Politov, A. A., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3688. [Link]
- LeBeau, A. M., et al. (2011). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. ACS Medicinal Chemistry Letters, 2(10), 779-784. [Link]
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
- Fu, H., et al. (2014). BoronicAcid-based Enzyme Inhibitors: A Review of Recent Progress.
- Geoghegan, K. F., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 923-933. [Link]
- ResearchGate. (n.d.). IC50 values (in nM)
- Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical biochemistry, 327(1), 61–67. [Link]
- Kuzmič, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry, 319(2), 272-282. [Link]
- Dhaliwal, J., & Tuma, R. (2024). Bortezomib. In StatPearls.
- Dahl, G., & Acker, M. G. (2020).
- Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link]
- Di Trani, J., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Analytical and Bioanalytical Chemistry, 413(16), 4211-4219. [Link]
- ResearchGate. (n.d.).
- Dahl, G., & Acker, M. G. (2020).
- Kuzmič, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. BioKin. [Link]
- Lomovskaya, O., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy, 64(10), e00732-20. [Link]
- Synapse. (2024). What is the mechanism of Bortezomib? [Link]
- Dahl, G., & Acker, M. G. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC medicinal chemistry, 11(6), 736–744. [Link]
- Wikipedia. (n.d.). Bortezomib. [Link]
- Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
- Melinta Therapeutics. (n.d.). VABOMERE (meropenem and vaborbactam) How It Works. [Link]
- Chen, D., et al. (2011). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. Current Cancer Drug Targets, 11(3), 239-253. [Link]
- Castanheira, M., et al. (2018). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae.
- Drugs.com. (2024). Bortezomib. [Link]
- Cartwright, S. J., & Waley, S. G. (1987). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. The Biochemical journal, 242(2), 453–459. [Link]
- Rojas, L. J., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(4), e02125-17. [Link]
- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
- ResearchGate. (n.d.). Comparison of Inhibition Constants This table shows the inhibitory activity of Bowman Birk inhibitors with various proteinase enzymes. [Link]
- Kuzmič, P. (2022). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- Lomabardo, F., et al. (2019). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 20(18), 4448. [Link]
Sources
- 1. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biokin.com [biokin.com]
- 13. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The N-Acyl Sulfonamide Moiety: A Cornerstone of Modern Drug Design and Molecular Interaction
Abstract
The N-acyl sulfonamide functional group has emerged from a niche chemical curiosity to a central figure in contemporary medicinal chemistry. Initially recognized for its ability to act as a bioisosteric replacement for carboxylic acids, its role has expanded significantly.[1][2][3][4] This technical guide provides an in-depth analysis of the N-acyl sulfonamide moiety, elucidating its fundamental physicochemical properties, its critical role in shaping molecular interactions, and its impact on the pharmacokinetic profiles of drug candidates. We will explore its advantages over traditional functional groups, detail the experimental protocols used to validate its function, and survey its application in diverse therapeutic areas, from enzyme inhibitors to advanced covalent probes.[5][6][7] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile functional group.
The Fundamental Chemistry of the N-Acyl Sulfonamide Group
The efficacy of the N-acyl sulfonamide in molecular design is rooted in a unique combination of electronic and structural features that dictate its interactions with biological targets. Understanding these core properties is essential for its rational application.
Acidity and Ionization State
A defining characteristic of the N-acyl sulfonamide is its pronounced acidity, with pKa values typically falling between 3.5 and 4.5.[2][4][8] This acidity is significantly greater than that of a simple sulfonamide (pKa ≈ 10) and is directly comparable to that of a carboxylic acid (pKa ≈ 4-5).[9] The electron-withdrawing nature of both the adjacent acyl and sulfonyl groups delocalizes the negative charge upon deprotonation of the nitrogen atom, stabilizing the resulting anion and rendering the N-H proton highly acidic.
This tunable acidity is paramount, as it ensures the group is predominantly ionized at physiological pH (7.4), allowing it to engage in the powerful ionic and electrostatic interactions often required for high-affinity binding to protein targets.[10]
Hydrogen Bonding and Molecular Geometry
The deprotonated N-acyl sulfonamide anion presents a unique geometry for molecular recognition. The distance between the two sulfonyl oxygens is comparable to that between the oxygens of a carboxylate group.[2][4] This structural mimicry allows it to form similar hydrogen bond networks, a key reason for its success as a carboxylic acid bioisostere.[2][4][10]
Furthermore, the moiety offers a rich array of interaction points:
-
Hydrogen Bond Acceptors: The two sulfonyl oxygens and the single carbonyl oxygen are potent hydrogen bond acceptors.
-
Hydrogen Bond Donor: The N-H proton (in its neutral state) serves as an effective hydrogen bond donor.
This trifecta of interaction sites can lead to more extensive and stable hydrogen bonding networks compared to simpler functional groups. In certain contexts, N-acyl sulfonamides have been shown to form more hydrogen bonds with active site residues than the phosphoryl groups they were designed to replace.[11]
Caption: Bioisosteric mimicry: N-acyl sulfonamide vs. carboxylate.
Physicochemical Property Comparison
The strategic replacement of a carboxylic acid with an N-acyl sulfonamide allows for the fine-tuning of key physicochemical properties that govern a drug's behavior.
| Property | Carboxylic Acid | N-Acyl Sulfonamide | Rationale for Improvement in Drug Design |
| pKa | ~4–5 | ~3.5–4.5[2][4] | Maintains necessary acidity for ionic interactions while offering a slightly different ionization profile. |
| Lipophilicity (LogD) | Generally lower | Can be higher/tunable | Often improves passive membrane permeability by masking the polar acidic group.[5][12] |
| Solubility | Variable | Generally good | The group can improve aqueous solubility, especially in its ionized form.[13] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | More resistant to hydrolysis and many metabolic pathways[2][4] | Increases metabolic half-life and bioavailability by avoiding common clearance pathways. |
| Structural Modification | One point (R-group) | Two points (Acyl R-group, Sulfonyl R'-group)[2][4] | Provides greater synthetic flexibility to explore chemical space and optimize potency and properties. |
The Role in Drug Discovery and Development
The theoretical advantages of the N-acyl sulfonamide translate into tangible benefits during the drug discovery process, particularly in optimizing lead compounds. Its importance is underscored by the fact that nine new drugs containing this moiety were marketed in the USA between 2015 and 2020 alone.[5]
A Superior Bioisostere for Carboxylic Acids
While the carboxylic acid group is a common feature in pharmacophores, it can be a liability, contributing to poor membrane permeability and rapid metabolic clearance.[9] The N-acyl sulfonamide serves as an effective bioisostere by preserving the essential acidic and hydrogen-bonding characteristics while overcoming these drawbacks.[2][3][4][5][14]
Key Advantages:
-
Enhanced Stability: They exhibit greater resistance to both chemical and enzymatic hydrolysis compared to their carboxylic acid counterparts.[2][4]
-
Improved Permeability: By increasing lipophilicity and masking the highly polar nature of the acid, this replacement can significantly enhance a compound's ability to cross biological membranes via passive diffusion.[5][12]
-
Expanded Vector Space: The presence of two distinct sites for substitution (on the acyl and sulfonyl groups) allows medicinal chemists to project chemical vectors into new regions of a target's binding pocket, potentially discovering new, high-affinity interactions unavailable to a simple carboxylic acid.[2][4]
Modulating Pharmacokinetic (ADME) Properties
A primary goal of lead optimization is to engineer a molecule with a suitable ADME (Absorption, Distribution, Metabolism, Excretion) profile. The N-acyl sulfonamide group is a powerful tool in this endeavor.
To quantify the impact of the N-acyl sulfonamide on absorption, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion.[15][16] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[16]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay evaluates the passive diffusion of a compound across an artificial lipid membrane separating a donor and acceptor well. The rate of diffusion provides an estimate of its potential for gastrointestinal absorption.[15]
-
Materials:
-
96-well donor plates (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plates
-
Lipid solution (e.g., 4% Lecithin in Dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and standards
-
Plate reader or LC-MS/MS for quantification
-
-
Procedure:
-
Prepare Solutions: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare a working solution of the test compound at 500 µM in PBS with a final DMSO concentration of 5%.[17][18]
-
Prepare Acceptor Plate: Add 300 µL of PBS buffer to each well of the 96-well acceptor plate.[18][19]
-
Prepare Donor Plate: Carefully apply 5 µL of the 4% lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring complete coverage.[18][19]
-
Load Donor Plate: Add 200 µL of the 500 µM test compound solution to duplicate wells of the coated donor plate.[18]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature (25°C) for 16-18 hours.[18][19]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[16][18]
-
Calculation: Calculate the permeability coefficient (Pe) using the concentrations and known parameters (well volume, membrane area, incubation time).
-
The enhanced stability of the N-acyl sulfonamide moiety is a key advantage.[2][4] In vitro metabolic stability assays are crucial for confirming this property early in the drug development process.[20][21][22] These assays measure the rate at which a compound is metabolized by liver enzymes.
Caption: Workflow for a Liver Microsomal Metabolic Stability Assay.
Protocol: Liver Microsomal Stability Assay
-
Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes (e.g., Cytochrome P450s). The data are used to calculate intrinsic clearance.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer, pH 7.4
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a solution of the test compound in buffer (e.g., at 1 µM). Prepare a suspension of liver microsomes (e.g., 0.5 mg/mL) in the same buffer.
-
Pre-incubation: In a microcentrifuge tube, combine the test compound and the microsome suspension. Pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This marks time zero (t=0).
-
Time Course: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile (with an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Synthetic Pathways to N-Acyl Sulfonamides
The widespread adoption of this moiety has been enabled by the development of efficient and versatile synthetic methodologies.
Caption: Major synthetic routes to N-acyl sulfonamides.
-
Classical N-Acylation: The most common method involves the direct acylation of a primary sulfonamide using a reactive acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine.[2][4][6][23] While robust, this method can sometimes require harsh conditions due to the low nucleophilicity of the sulfonamide nitrogen.[14]
-
Sulfo-Click Reaction: A modern and highly efficient alternative is the "sulfo-click" reaction between a sulfonyl azide and a thioacid.[14][24] This reaction proceeds under mild conditions with high yields and tolerates a wide range of functional groups, making it a valuable tool for constructing diverse compound libraries.[14]
Advanced and Future Applications
The utility of the N-acyl sulfonamide extends beyond a simple bioisostere. Its unique reactivity and structure are being exploited in cutting-edge chemical biology and drug discovery applications.
-
Pharmacophore Element: In many cases, the group is not merely a placeholder for an acid but is an integral component of the pharmacophore, making key interactions that drive potency and selectivity. This is evident in numerous classes of enzyme inhibitors and antibacterial agents.[5][14][24]
-
Prodrug Strategies: The N-acyl linkage can be designed to be metabolically labile, allowing for its use as a prodrug. In this approach, a solubilizing group is attached via the N-acyl sulfonamide, which is then cleaved in vivo to release the active parent drug.[6][13]
-
Covalent Probes (NASA Chemistry): A particularly innovative application is the use of N-acyl-N-alkyl sulfonamides (NASA) as tunable electrophiles for covalent protein modification.[7][25] By incorporating a NASA "warhead" into a high-affinity ligand, researchers can achieve selective and covalent labeling of a target protein, which is useful for target identification, imaging, and potentially for developing targeted protein degraders.[7][25]
Conclusion
The N-acyl sulfonamide group is a powerful and multifaceted tool in the arsenal of the modern medicinal chemist. Its ability to mimic the essential features of a carboxylic acid while offering profound improvements in metabolic stability, membrane permeability, and synthetic versatility has cemented its role in drug design. From its foundational use as a bioisostere to its application in sophisticated covalent probes, the N-acyl sulfonamide continues to enable the discovery and development of novel therapeutics. A thorough understanding of its properties and the experimental methods used to evaluate its impact is crucial for any scientist or researcher aiming to design the next generation of effective and safe medicines.
References
- Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics.
- Metabolic Stability - Frontage Laboratories.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
- N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]
- Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed. PubMed. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - NIH.
- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025-09-08). Royal Society of Chemistry. [Link]
- Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods - ResearchGate. (2025-12-30).
- N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC - NIH.
- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Royal Society of Chemistry. [Link]
- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF - ResearchGate.
- N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Publishing. Royal Society of Chemistry. [Link]
- pampa-permeability-assay.pdf - Technology Networks. Technology Networks. [Link]
- Examples of N-acylsulfonamide-containing drugs. - ResearchGate.
- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025-09-08).
- Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (2017-03-07). Wikidot. [Link]
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. BioAssay Systems. [Link]
- Recent advances in the synthesis of N-acyl sulfonamides - ResearchGate. (2025-09-17).
- Structure property relationships of N-acylsulfonamides and rel
- Structure property relationships of N-acylsulfonamides and rel
- A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 | Request PDF - ResearchGate. (2025-08-05).
- Structure property relationships of N-acylsulfonamides and related bioisosteres. Semantic Scholar. [Link]
- Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed. PubMed. [Link]
- Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A - PMC - NIH.
- Structure property relationships of N-acylsulfonamides and rel
- Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery | ChemRxiv. ChemRxiv. [Link]
- Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery - ChemRxiv. (2025-10-24). ChemRxiv. [Link]
- N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - ACS Publications - American Chemical Society. (2024-06-26). American Chemical Society. [Link]
- Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development - NIH.
Sources
- 1. N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid
Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel drug candidate, 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for data generation. The protocols described herein are grounded in authoritative regulatory guidelines and scientific literature, providing a robust starting point for the pre-formulation and early-stage development of this promising phenylboronic acid derivative.
Introduction: The Significance of Boronic Acids in Drug Discovery
Phenylboronic acids and their derivatives are a cornerstone of modern medicinal chemistry, serving as versatile intermediates in organic synthesis and as pharmacophores in their own right.[1][2] Their unique ability to form reversible covalent bonds with diols makes them particularly attractive for targeting glycoproteins and other biological molecules. The subject of this guide, this compound, is a compound of interest due to its structural motifs that suggest potential therapeutic applications. However, like all drug candidates, its progression through the development pipeline is critically dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability.
This guide will provide a detailed roadmap for characterizing these critical attributes, ensuring that subsequent formulation and pharmacokinetic studies are built on a solid foundation of reliable data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| CAS Number | 957120-81-9 | [3][4][5] |
| Molecular Formula | C11H16BNO5S | [4][5] |
| Molecular Weight | 285.13 g/mol | [4] |
| IUPAC Name | [4-(3-methylbutanoylsulfamoyl)phenyl]boronic acid | [3] |
| Appearance | Solid (predicted) | [4] |
| Purity | Typically >98% | [3][4] |
Solubility Profiling: A Multi-faceted Approach
The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.
Theoretical Considerations for Boronic Acid Solubility
The solubility of phenylboronic acids is influenced by several factors, including the equilibrium between the neutral trigonal form and the anionic tetrahedral form in aqueous solutions.[6] The pKa of the boronic acid moiety is therefore a key parameter. The presence of the sulfamoyl and methylbutanoyl groups in the target molecule will also significantly impact its lipophilicity and potential for hydrogen bonding, thereby influencing its solubility in both aqueous and organic media.
Experimental Determination of Solubility
Both kinetic and thermodynamic solubility assays are recommended to gain a complete picture of the compound's dissolution behavior.[5][7][8][9][10]
Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.[8][9][10]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.
-
Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).[5] Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[5]
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for pre-formulation studies.[7][8][9][11] The shake-flask method is the most common approach.[5][11]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, relevant organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][11]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[5]
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
Analytical Method for Quantification: HPLC
A robust and validated HPLC method is essential for accurate solubility determination.
Recommended HPLC Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18).[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]
-
Detection: UV-Vis detector at an appropriate wavelength (determined by UV scan of the compound) or mass spectrometry (LC-MS) for higher sensitivity and specificity.[7][12]
-
Quantification: Generate a calibration curve using standards of known concentrations.
Note: Boronic acids can be challenging to analyze by HPLC due to their potential for on-column interactions and dehydration. Method development should focus on achieving good peak shape and reproducibility.[1][13]
Data Presentation: Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~7 | 25 | Record Data | Record Data |
| PBS | 7.4 | 25 | Record Data | Record Data |
| Simulated Gastric Fluid | 1.2 | 37 | Record Data | Record Data |
| Simulated Intestinal Fluid | 6.8 | 37 | Record Data | Record Data |
| Ethanol | N/A | 25 | Record Data | Record Data |
| Propylene Glycol | N/A | 25 | Record Data | Record Data |
Stability Assessment: Ensuring Compound Integrity
Stability testing is a critical component of drug development, providing insights into the degradation pathways of a compound and informing storage conditions and shelf-life.
Theoretical Considerations for Boronic Acid Stability
Boronic acids are susceptible to several degradation pathways, with oxidative deboronation being a primary concern.[14][15][16][17] The carbon-boron bond can be cleaved under oxidative stress, leading to the formation of the corresponding alcohol and boric acid.[16] Hydrolytic stability, particularly at different pH values, and photostability are also important considerations.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[18][19][20][21] These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[19][21][22]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[3][4][23][24][25]
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Degradant Identification: Use LC-MS/MS to identify the mass of the degradation products and propose their structures.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the drug substance.[22][26][27]
ICH Recommended Long-Term Storage Conditions:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
Experimental Protocol: Long-Term Stability
-
Batch Selection: Use at least three primary batches of the drug substance.[22]
-
Packaging: Store the compound in a container closure system that is representative of the proposed commercial packaging.
-
Storage: Place the samples in stability chambers maintained at the specified conditions.
-
Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[26]
-
Analysis: Analyze for appearance, purity (by HPLC), and any other critical quality attributes.
Data Presentation: Stability Summary
The results of the stability studies should be tabulated to clearly show the degradation profile over time and under different conditions.
Forced Degradation Results Template:
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 M HCl (RT) | 24h | Record Data | Record Data | Record Data |
| 0.1 M HCl (60°C) | 8h | Record Data | Record Data | Record Data |
| 0.1 M NaOH (RT) | 4h | Record Data | Record Data | Record Data |
| 3% H₂O₂ (RT) | 8h | Record Data | Record Data | Record Data |
| Thermal (60°C, solid) | 7 days | Record Data | Record Data | Record Data |
| Photostability | ICH Q1B | Record Data | Record Data | Record Data |
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, researchers can generate the critical data package required for the continued development of this compound.
The elucidation of the degradation pathways will be instrumental in developing a stable formulation and defining appropriate storage and handling conditions. Furthermore, a thorough understanding of the solubility profile will guide the selection of a suitable drug delivery strategy to maximize its therapeutic potential. The experimental frameworks provided herein are designed to ensure scientific integrity and generate the trustworthy data essential for informed decision-making in the drug development process.
References
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). SlideShare. [Link]
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- ADME Solubility Assay. (n.d.). BioDuro. [Link]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
- Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library. [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). RSC Publishing. [Link]
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Oxidative instability of boronic acid-installed polycarbonate nanoparticles. (n.d.). RSC Publishing. [Link]
- Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025).
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
- Solubility Assessment Service. (n.d.).
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). SpringerLink. [Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. [Link]
- Method for determining solubility of a chemical compound. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. [Link]
- Phenylboronic acid. (n.d.). Wikipedia. [Link]
- Q1A(R2) Guideline. (n.d.). ICH. [Link]
- forced degradation studies Latest Research Papers. (n.d.).
- Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.). PMC - NIH. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab. [Link]
- Two transition states for PDeB of phenyl boronic acid by water.... (n.d.).
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
- ICH GUIDELINES FOR STABILITY. (n.d.). kk wagh college of pharmacy. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. enamine.net [enamine.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencegate.app [sciencegate.app]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. snscourseware.org [snscourseware.org]
- 23. database.ich.org [database.ich.org]
- 24. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 25. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 26. database.ich.org [database.ich.org]
- 27. mastercontrol.com [mastercontrol.com]
An In-depth Technical Guide to ¹¹B NMR Characterization of Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the theory and practical application of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of substituted phenylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science, and ¹¹B NMR offers a direct and sensitive probe into their structure, reactivity, and environment.
The Unique Lens of ¹¹B NMR for Phenylboronic Acids
Phenylboronic acids and their derivatives are crucial building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to medicinal chemistry, where they are found in approved drugs and are explored as sensors and drug delivery systems.[2][3] The boron atom in these molecules is the key to their reactivity, existing in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state. ¹¹B NMR spectroscopy is exquisitely sensitive to this change in hybridization and the electronic environment around the boron nucleus, making it an indispensable tool for characterization.
Boron has two NMR-active isotopes, ¹⁰B (I=3, ~20% natural abundance) and ¹¹B (I=3/2, ~80% natural abundance). Due to its higher natural abundance, smaller quadrupole moment, and consequently sharper signals, ¹¹B is the preferred nucleus for NMR studies.[4] The chemical shift of ¹¹B is highly sensitive to the coordination number and the nature of the substituents on the boron atom, providing a wealth of structural information.
Interpreting the ¹¹B NMR Spectrum: Chemical Shifts and Linewidths
The ¹¹B NMR spectrum of a substituted phenylboronic acid provides a direct window into the electronic environment of the boron atom. The chemical shift (δ) is the most informative parameter, primarily influenced by the hybridization state of the boron and the electronic nature of the substituents on the phenyl ring.
The sp² vs. sp³ Hybridization Equilibrium
A key feature of boronic acids is their Lewis acidity, which allows them to accept a pair of electrons from a Lewis base (such as a solvent molecule or a hydroxide ion) to form a tetracoordinate boronate species. This results in a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral). This equilibrium is fundamental to their chemistry and is readily observed by ¹¹B NMR.
-
sp² Boron (Trigonal Planar): The neutral boronic acid, ArB(OH)₂, features a three-coordinate boron atom. This species typically resonates in the downfield region of the ¹¹B NMR spectrum, generally between δ 27 and 34 ppm .[5][6]
-
sp³ Boron (Tetrahedral): The corresponding boronate anion, [ArB(OH)₃]⁻, or a tetrahedral adduct with a Lewis base, exhibits a four-coordinate boron atom. This tetrahedral species is more shielded and thus resonates at a significantly higher field (upfield) compared to its trigonal counterpart, typically in the range of δ 3 to 15 ppm .[2][7]
This distinct difference in chemical shifts allows for the straightforward monitoring of the equilibrium between the two forms.
Data Acquisition
Key parameters to consider during data acquisition include:
-
Pulse Sequence: A simple one-pulse experiment is usually sufficient.
-
Acquisition Time: Due to the typically fast relaxation of ¹¹B, a relatively short acquisition time can be used.
-
Relaxation Delay: The short T₁ relaxation times of quadrupolar nuclei allow for a short relaxation delay between scans, enabling the rapid acquisition of a large number of scans to improve the signal-to-noise ratio. [8]* Spectral Width: The spectral width should be large enough to encompass the expected chemical shift range of both sp² and sp³ boron species.
-
Proton Decoupling: Proton decoupling is generally not necessary unless resolving fine scalar couplings is desired.
Data Processing
Proper data processing is critical for extracting accurate information from ¹¹B NMR spectra, especially given the broad nature of the signals and the potential for baseline distortions.
-
Fourier Transformation: Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio of the broad peaks.
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: This is a critical step, especially if a borosilicate NMR tube was used, resulting in a broad "hump" in the baseline. Advanced baseline correction algorithms, such as polynomial fitting or the Whittaker Smoother, are often necessary to obtain a flat baseline for accurate integration. [5][9]Some processing software allows for the fitting and subtraction of the broad background signal.
Advanced Characterization: Coupling Constants and Relaxation
Beyond chemical shifts, other NMR parameters can provide deeper insights into the structure and dynamics of substituted phenylboronic acids.
Scalar (J) Coupling
While often unresolved due to the broad lines, scalar coupling between ¹¹B and other nuclei can sometimes be observed, particularly for smaller molecules or in highly symmetric environments.
-
¹J(¹¹B, ¹³C): The one-bond coupling constant between boron and the directly attached carbon of the phenyl ring can provide information about the hybridization and bond strength.
-
nJ(¹¹B, ¹H): Multi-bond couplings to protons on the phenyl ring are generally small and not resolved in standard spectra.
Specialized techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) experiments tailored for ¹¹B, can be used to probe these correlations. [10]
Relaxation Times (T₁ and T₂)
The longitudinal (T₁) and transverse (T₂) relaxation times are governed by the quadrupolar relaxation mechanism.
-
T₁ (Spin-Lattice Relaxation): This parameter is related to the reorientation time of the molecule in solution. T₁ values for ¹¹B are typically short, on the order of milliseconds. [10]* T₂ (Spin-Spin Relaxation): T₂ is inversely proportional to the linewidth of the NMR signal. For broad ¹¹B signals, T₂ values are very short.
Measurement of T₁ and T₂ can provide information about molecular dynamics and intermolecular interactions.
Conclusion
¹¹B NMR spectroscopy is a powerful and direct method for the characterization of substituted phenylboronic acids. The ¹¹B chemical shift provides a sensitive probe of the boron hybridization state, which is influenced by substituents, pH, and solvent. By understanding the principles of ¹¹B NMR and employing proper experimental and data processing techniques, researchers can gain valuable insights into the structure, reactivity, and behavior of these important compounds, accelerating their application in drug discovery and materials science.
References
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Silva, F., et al. (2020). Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. MedChemComm, 11(3), 439-457. [Link]
- Weiss, J. W., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5119–5131. [Link]
- University of Massachusetts NMR Labs. (2022). Advanced Baseline Correction. [Link]
- UCSB NMR Facility. (n.d.). ¹¹B Spectrum Processing. [Link]
- Wrackmeyer, B. (2004). Indirect Nuclear Spin-Spin Coupling Constants nJ(¹¹B, ¹H) and nJ(¹¹B, ¹¹B). Zeitschrift für Naturforschung B, 59(11), 1192-1201. [Link]
- Organic Spectroscopy Intern
- Anslyn, E. V., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(11), 4270–4279. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]
- San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. [Link]
- Valenzuela, S. A., et al. (2022).
- Weiss, J. W., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
- Reddit. (2023). Tips for when doing boron-NMR analysis of boron-containing compounds? [Link]
- Anslyn, E. V., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. [Link]
- Valenzuela, S. A., et al. (2022).
- Oxford Instruments. (n.d.). X-Nuclei NMR Spectroscopy. [Link]
- Wrackmeyer, B. (2004). Indirect Nuclear Spin-Spin Coupling Constants nJ(¹¹B, ¹H) and nJ(¹¹B, ¹¹B).
- University of Sheffield. (n.d.). Boron NMR. [Link]
- Weiss, J. W., & Bryce, D. L. (2015). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Figshare. [Link]
- Adamczyk-Woźniak, A., et al. (2020). 1H, 11B and 19F NMR chemical shifts of the title compound in various solvents.
- Stanford University. (n.d.).
- Bag, S., & Liu, S. Y. (2019). ¹¹B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12345–12353. [Link]
- Di, R., et al. (2015). Metabolite and macromolecule T1 and T2 relaxation times in the rat brain in vivo at 17.2T. Magnetic Resonance in Medicine, 74(5), 1195–1204. [Link]
- Valenzuela, S. A., et al. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16377–16385. [Link]
- Moore, C. E., et al. (2019). ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 82(11), 3043–3048. [Link]
- Gal, J.-F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3196. [Link]
- Magritek. (2018). Boron NMR Spectroscopy. [Link]
- Emery Pharma. (n.d.).
- Wang, S.-H., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 13(21), 3788. [Link]
- Di, R., et al. (2015).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. NMR Protocols [nmr.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Advanced Baseline Correction | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 10. researchgate.net [researchgate.net]
Acylsulfamoylphenylboronic Acids: A Technical Guide to Unlocking Novel Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Acylsulfamoylphenylboronic acids represent a promising, yet underexplored, class of molecules in drug discovery. This in-depth technical guide provides a comprehensive overview of their potential biological targets, focusing on the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for their investigation. By leveraging the unique chemical properties of the boronic acid warhead combined with the specific functionalities of the acylsulfamoylphenyl scaffold, these compounds offer exciting opportunities for the development of novel therapeutics, particularly in the realm of antimicrobial agents. This guide is intended to empower researchers to explore and validate the therapeutic potential of this versatile chemical class.
Introduction: The Therapeutic Potential of the Boronic Acid Warhead
Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to the unique electronic nature of the boron atom.[1] As a Lewis acid, the boron atom in boronic acids can form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine, in the active sites of various enzymes.[1] This interaction allows boronic acids to act as potent transition-state analog inhibitors, mimicking the tetrahedral intermediate formed during enzymatic catalysis.[1] The acylsulfamoylphenylboronic acid scaffold combines this potent inhibitory warhead with a versatile phenyl ring substituted with acyl and sulfamoyl groups, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into the established and potential biological targets for this specific class of compounds.
Established Target: Serine-β-Lactamases - Combating Antibiotic Resistance
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health.[2][3] These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[2] Acylsulfamoylphenylboronic acids, as part of the broader class of boronic acid transition state inhibitors (BATSIs), are potent inhibitors of serine-β-lactamases (Classes A and C).[2][4][5]
Mechanism of Inhibition
Acylsulfamoylphenylboronic acids act as reversible, competitive inhibitors of serine-β-lactamases.[6] The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral adduct.[1][6] This adduct mimics the high-energy tetrahedral intermediate of the β-lactam hydrolysis reaction, effectively blocking the enzyme's catalytic activity.[3] The interaction is reversible, which can be advantageous in terms of reducing off-target effects.
Figure 1: Inhibition of serine β-lactamase by an acylsulfamoylphenylboronic acid.
Structure-Activity Relationship (SAR)
Recent studies on sulfonamide boronic acids, which are structurally analogous to acylsulfamoylphenylboronic acids, have provided valuable insights into their SAR against AmpC β-lactamase.[2][7][8]
-
Sulfonamide vs. Carboxamide: Replacing the canonical carboxamide group found in many β-lactamase inhibitors with a sulfonamide leads to a distinct SAR.[2] Smaller analogs with the sulfonamide moiety exhibit significantly improved potency, with Ki values down to 25 nM.[2]
-
Geometry and Polarity: X-ray crystal structures reveal that the different geometry and polarity of the sulfonamide group compared to a carboxamide group alter the binding interactions within the active site.[2]
-
Ligand Efficiency: Sulfonamide boronic acids have demonstrated high ligand efficiencies, up to 0.91, indicating a highly favorable binding interaction per atom.[2]
| Compound Analogue | Modification | Ki (nM) vs. AmpC | Reference |
| Carboxamide (small) | - | >1000 | [2] |
| Sulfonamide (small) | Carboxamide to Sulfonamide | 25 | [2] |
| Carboxamide (large) | - | 100 | [2] |
| Sulfonamide (large) | Carboxamide to Sulfonamide | >1000 | [2] |
Experimental Protocol: Determination of β-Lactamase Inhibition
A common method to assess the inhibitory activity of compounds against β-lactamases is a spectrophotometric assay using a chromogenic substrate like nitrocefin.[9][10]
Materials:
-
Purified serine-β-lactamase (e.g., AmpC, TEM-1, KPC-2)
-
Nitrocefin (chromogenic cephalosporin substrate)
-
Acylsulfamoylphenylboronic acid inhibitor
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the acylsulfamoylphenylboronic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to the assay buffer.
-
Add varying concentrations of the inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Further kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Figure 2: Workflow for β-lactamase inhibition assay.
Potential Target: Leucyl-tRNA Synthetase - A New Frontier in Antibacterials
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis.[11][12] Leucyl-tRNA synthetase (LeuRS) has been validated as a target for the benzoxaborole class of antifungals and antibacterials.[13][14][15] While direct evidence for acylsulfamoylphenylboronic acids as LeuRS inhibitors is currently limited, their boronic acid moiety suggests they could potentially target this enzyme.
Postulated Mechanism of Inhibition
The established mechanism for benzoxaborole inhibitors of LeuRS involves the formation of a covalent adduct with the 2'- and 3'-hydroxyls of the terminal adenosine of tRNALeu within the enzyme's editing domain.[11][14] This traps the tRNA in a non-productive state, inhibiting protein synthesis. It is plausible that acylsulfamoylphenylboronic acids could engage in a similar mechanism, with the boronic acid forming a covalent bond with the ribose diol of the tRNA.
Structure-Activity Relationship (SAR) Considerations
For non-benzoxaborole boronic acids, the SAR for LeuRS inhibition is less defined. However, key considerations for designing acylsulfamoylphenylboronic acid inhibitors would include:
-
Mimicry of Leucine: The acyl and sulfamoyl substituents on the phenyl ring could be designed to mimic the side chain of leucine, enhancing binding affinity to the LeuRS active site.
-
Interactions within the Editing Site: The specific stereochemistry and electronic properties of the acylsulfamoylphenyl scaffold will be crucial for optimal interaction within the editing domain and the formation of the tRNA adduct.
Experimental Protocol: LeuRS Aminoacylation Assay
The inhibitory effect on LeuRS can be quantified by measuring the attachment of radiolabeled leucine to its cognate tRNA.[16][17][18]
Materials:
-
Purified Leucyl-tRNA synthetase (LeuRS)
-
tRNALeu
-
14C- or 3H-labeled Leucine
-
ATP
-
Acylsulfamoylphenylboronic acid inhibitor
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 4 mM ATP, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme.
-
Add varying concentrations of the acylsulfamoylphenylboronic acid inhibitor to the reaction tubes.
-
Initiate the reaction by adding the LeuRS enzyme.
-
Incubate the reaction at 37°C for a specific time course.
-
At different time points, take aliquots of the reaction and spot them onto glass fiber filters.
-
Immediately quench the reaction by immersing the filters in cold 5% TCA.
-
Wash the filters extensively with 5% TCA to remove unincorporated radiolabeled leucine, followed by an ethanol wash.
-
Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
-
Plot the amount of aminoacylated tRNA over time for each inhibitor concentration to determine the effect on the rate of aminoacylation and calculate IC50 values.
Emerging Target: Penicillin-Binding Proteins - A Dual-Action Approach
Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[19][20][21] They are the primary targets of β-lactam antibiotics. Due to the evolutionary relationship and mechanistic similarities with serine-β-lactamases, boronic acids are being explored as direct inhibitors of PBPs.[22] This presents an exciting opportunity for developing dual-action inhibitors that can both inactivate β-lactamases and directly target bacterial cell wall synthesis.
Mechanism of PBP Inhibition
Similar to their interaction with β-lactamases, boronic acids are thought to inhibit PBPs by forming a reversible covalent bond with the catalytic serine residue in the transpeptidase domain.[19][23] This prevents the cross-linking of peptidoglycan chains, ultimately leading to cell lysis. Recent crystallographic studies have revealed that some boronic acids can form even more complex interactions, including tricovalent complexes with multiple active site residues.[20][24]
Structure-Activity Relationship (SAR) Insights
The development of boronic acids as PBP inhibitors is an active area of research.[21] Key SAR observations include:
-
Side Chain Mimicry: Boronic acids with side chains that mimic the D-Ala-D-Ala dipeptide substrate of PBPs have shown inhibitory activity.[19]
-
Cyclic vs. Acyclic Scaffolds: Cyclic boronates, such as vaborbactam, have been shown to inhibit PBPs, although with lower potency compared to their β-lactamase inhibition.[25] The rigid scaffold may offer advantages in terms of selectivity.
-
Acylsulfamoylphenyl Scaffold: The acylsulfamoylphenyl group could be tailored to occupy specific pockets within the PBP active site, potentially enhancing affinity and selectivity.
Experimental Protocol: PBP Competition Assay
A common method to assess PBP inhibition is a competition assay using a fluorescently labeled β-lactam, such as Bocillin™ FL.[26][27][28]
Materials:
-
Purified Penicillin-Binding Protein (e.g., PBP2a from MRSA, PBP3 from P. aeruginosa)
-
Bocillin™ FL (fluorescent penicillin)
-
Acylsulfamoylphenylboronic acid inhibitor
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Incubate the purified PBP with varying concentrations of the acylsulfamoylphenylboronic acid inhibitor for a defined period at a specific temperature.
-
Add a fixed concentration of Bocillin™ FL to the mixture and incubate further to allow for labeling of the uninhibited PBP.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PBP band for each inhibitor concentration.
-
A decrease in fluorescence intensity indicates inhibition of Bocillin™ FL binding by the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
Figure 3: Workflow for PBP competition assay.
Synthesis and Chemical Properties
The synthesis of acylsulfamoylphenylboronic acids can be achieved through multi-step synthetic routes. A general approach involves the synthesis of a sulfamoylphenylboronic acid intermediate, followed by acylation. For example, 4-(N-allylsulfamoyl)phenylboronic acid can be synthesized from 4-bromobenzenesulfonyl chloride and allylamine, followed by conversion of the bromo-substituent to a boronic acid.[29] The acyl group can then be introduced through standard amide coupling reactions. The specific synthetic strategy will depend on the desired substitution pattern on the phenyl ring and the nature of the acyl group.
Conclusion and Future Directions
Acylsulfamoylphenylboronic acids hold considerable promise as a versatile scaffold for the development of novel enzyme inhibitors. Their established activity against serine-β-lactamases makes them attractive candidates for combating antibiotic resistance. Furthermore, the potential for these compounds to inhibit other critical bacterial enzymes like Leucyl-tRNA synthetase and Penicillin-Binding Proteins opens up exciting avenues for the discovery of new antibacterial agents, potentially with dual mechanisms of action.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive exploration of the chemical space around the acylsulfamoylphenyl scaffold is needed to optimize potency and selectivity for each target.
-
Target validation: Rigorous biochemical and microbiological studies are required to confirm the inhibition of LeuRS and PBPs by this specific class of compounds.
-
Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their translation into clinical candidates.
This technical guide provides a foundational framework for researchers to embark on the exploration of acylsulfamoylphenylboronic acids. By applying the outlined principles and experimental methodologies, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
- Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863. [Link][2][7][8][30]
- Bebrone, C. (2007). β-lactamase inhibitors. The inhibition of serine β-lactamases by specific boronic acids. Biochemical Journal, 403(Pt 3), 443–453. [Link][1][6]
- Bebrone, C. (2007). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 403(3), 443–453. [Link][1][6]
- Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863. [Link][7]
- Kollár, L., Grabrijan, K., Hrast, M., & Keserű, G. M. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link][19][23][31]
- Kumar, A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(15), 11466-11478. [Link][20]
- Kumar, A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(15), 11466-11478. [Link][24]
- Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link][19][23]
- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. [Link][2][7][8]
- Kumar, A., et al. (2011). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Analytical Biochemistry, 420(1), 41-47. [Link][26][27]
- Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. [Link][2][7][8][30]
- ProFoldin. (n.d.). Beta Lactamase Assay.
- Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link][19][23][31]
- Drawz, S. M., & Bonomo, R. A. (2010). Boronic acid transition state inhibitors active against KPC and other class A β-lactamases. Antimicrobial Agents and Chemotherapy, 54(4), 1414-1422. [Link][4]
- Tondi, D., et al. (2014). Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative. Journal of Medicinal Chemistry, 57(11), 4656-4667. [Link][2][5]
- Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in Molecular Medicine, 142, 239–260. [Link][9]
- Brem, J., et al. (2016). Cyclic Boronates Inhibit All Classes of β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(9), 5483–5490. [Link]
- Kumar, A., et al. (2011). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Analytical Biochemistry, 420(1), 41-47. [Link][26][27]
- De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(22), 16428. [Link][2][3]
- Kumar, A., et al. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLoS ONE, 16(10), e0258359. [Link][28]
- Viswanatha, T., & Dmitrienko, G. I. (2007). Assays for Β-Lactamase Activity and Inhibition. In Antibiotic Resistance Methods and Protocols (pp. 239-260). Humana Press. [Link]
- Creative Biolabs. (n.d.). β-lactamase Activity Assay.
- Bullwinkle, T. J., & Lazazzera, B. A. (2010). A single residue in LeuRS affecting amino acid specificity and tRNA aminoacylation. Nucleic Acids Research, 38(13), 4445–4454. [Link][16]
- Li, Y., et al. (2010). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Molecules, 15(7), 4704–4716. [Link][29]
- González, D., et al. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Pharmaceuticals, 18(9), 1325. [Link][19][21]
- Kumar, A., et al. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLoS ONE, 16(10), e0258359. [Link][25]
- Sychantha, D., et al. (2024). Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β-lactamases conferring bacterial antibiotic resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link][22]
- Van der Verren, S. E., et al. (2020). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(1), 359-368. [Link]
- Al-Tannak, N. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(1), 2-19. [Link][13]
- Hernandez, V., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. Antimicrobial Agents and Chemotherapy, 63(10), e00949-19. [Link][14]
- Zhang, Y., & Ma, X. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 10(12), 1937-1949. [Link][11]
- Boniecki, M. T., & Martinis, S. A. (2012). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 56(2), 203–210. [Link][17]
- Zhang, Y., & Ma, X. (2019). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. RSC Medicinal Chemistry, 10(12), 1937-1949. [Link][12]
- Ganapathy, U., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5), e02420-20. [Link][15]
- Das, M., & Fox, P. L. (2020). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Methods, 178, 3-10. [Link][18]
- Kráľová, K., et al. (2022). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 27(19), 6592. [Link]
- Andersen, S. D., et al. (2023). A robust method for measuring aminoacylation through tRNA-Seq. eLife, 12, e85413. [Link]
- Emmer, D., & Peter, M. (2022). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols, 3(3), 101569. [Link]
- The Organic Chemistry Portal. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [Video]. YouTube. [Link]
- Ferreira, R. J., et al. (2019).
- Zhang, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Chemistry B, 2(43), 7547-7556. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A single residue in LeuRS affecting amino acid specificity and tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. | Department of Chemistry [chem.ox.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Boronic Acid Moiety: A Technical Guide to its Role in Modern Medicinal Chemistry
Foreword: From Skepticism to Staple
For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, largely due to a misconstrued notion of inherent toxicity.[1][2] This perspective dramatically shifted with the regulatory approval and clinical success of bortezomib (Velcade®), a first-in-class proteasome inhibitor for treating multiple myeloma.[1][2][3] Bortezomib's triumph unveiled the therapeutic potential of the boronic acid group, transforming it from a chemical curiosity into a validated and valuable pharmacophore.[3] This guide provides an in-depth exploration of boronic acids in drug discovery, elucidating the fundamental chemical principles, mechanisms of action, and strategic applications that have cemented their importance for researchers and drug development professionals.
The Boronic Acid Functional Group: A Unique Chemical Profile
A boronic acid is an organoborane characterized by the formula R−B(OH)₂.[4] Its utility in medicinal chemistry stems from a unique combination of electronic and structural properties that distinguish it from more common functional groups.
Lewis Acidity and Hybridization State
The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an electron acceptor, or Lewis acid.[2][4] It exists in a trigonal planar, sp² hybridized state. This geometry and electronic deficiency are central to its primary mechanism of action. Upon interaction with a nucleophile, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site, the boron atom readily accepts a pair of electrons. This interaction causes a change in its geometry to a more stable, sp³ hybridized tetrahedral state, forming a boronate complex.[4]
The Critical Role of pKa
Boronic acids typically exhibit a pKa of approximately 9.[4][5] However, upon forming a tetrahedral boronate complex in an aqueous environment, the pKa of the complex drops to around 7.[4][5] This pKa shift is of profound physiological significance. It means that under the pH conditions found in the human body (≈7.4), the formation of the stable, tetrahedral boronate adduct is favored, allowing for potent and effective target engagement. This contrasts with many carboxylic acids, which are largely deprotonated and ionized at physiological pH.[6] The ability of boronic acids to remain largely unionized facilitates better membrane permeability, a desirable pharmacokinetic property.[6]
| Functional Group | Typical pKa | Ionization State at pH 7.4 |
| Aryl Boronic Acid | ~9 | Largely unionized (trigonal) |
| Boronate Complex | ~7 | Equilibrium between ionized/unionized (tetrahedral) |
| Aryl Carboxylic Acid | ~4-5 | Largely ionized (deprotonated) |
Mechanism of Action: The Art of Reversible Covalent Inhibition
The primary paradigm through which boronic acids exert their biological effects is reversible covalent inhibition.[7] This mechanism combines the high potency and long duration of action typical of covalent inhibitors with the safety profile of reversible binders, mitigating the risk of permanent off-target modification.[8]
Boronic acids are exceptional transition-state analogs, particularly for serine and threonine proteases.[7][9] The catalytic mechanism of these enzymes involves a nucleophilic attack by a serine or threonine hydroxyl group on the carbonyl carbon of a peptide substrate, which forms a transient tetrahedral intermediate. The boronic acid warhead mimics this high-energy intermediate.[10] The boron atom, acting as a potent electrophile, is attacked by the catalytic serine/threonine, forming a stable, yet reversible, tetrahedral boronate adduct.[7][11] This effectively locks the enzyme in an inhibited state.
Caption: Mechanism of reversible covalent inhibition of a serine/threonine protease by a boronic acid.
Boronic Acids in Clinical Practice: Approved Drugs and Their Impact
The translation of boronic acid chemistry into clinical therapeutics has been transformative, particularly in oncology and infectious diseases. At least five boronic acid-containing drugs have received FDA approval, validating the platform's versatility.[12]
| Drug Name (Brand) | Target Enzyme/Pathway | Primary Indication(s) | Mechanism Insight |
| Bortezomib (Velcade®) | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma[13] | The boronic acid forms a reversible covalent bond with the N-terminal threonine of the proteasome's catalytic site, inhibiting protein degradation and inducing apoptosis.[11][14][15] |
| Ixazomib (Ninlaro®) | 26S Proteasome (β5 subunit) | Multiple Myeloma | An orally bioavailable second-generation proteasome inhibitor with a similar mechanism to bortezomib.[2][7][12] |
| Vaborbactam (in Vabomere®) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections[16][17] | A non-β-lactam inhibitor with a cyclic boronic acid structure that protects carbapenem antibiotics from enzymatic degradation by bacteria.[16][18][19] |
| Crisaborole (Eucrisa®) | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis | A benzoxaborole that inhibits PDE4, reducing inflammation. The boron atom is key for binding and activity. |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase (LeuRS) | Onychomycosis (toenail fungal infection) | An oxaborole that inhibits fungal protein synthesis by trapping tRNALeu in the editing site of LeuRS.[20] |
Case Study: Bortezomib - The Trailblazer
Bortezomib was the first proteasome inhibitor to be approved and has fundamentally changed the prognosis for patients with multiple myeloma.[13] Its mechanism involves the selective and reversible inhibition of the chymotrypsin-like activity of the 26S proteasome in mammalian cells.[13][14] This inhibition prevents the degradation of pro-apoptotic factors and disrupts the NF-κB signaling pathway, which is critical for the survival of myeloma cells.[2][13][21] The result is an arrest of the cell cycle and the induction of programmed cell death in malignant cells.[21][22]
Case Study: Vaborbactam - Combating Antibiotic Resistance
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat. Vaborbactam was developed to address this challenge. It is a boronic acid-based β-lactamase inhibitor that potently neutralizes serine carbapenemases, most notably Klebsiella pneumoniae carbapenemase (KPC).[16][23] When combined with the carbapenem antibiotic meropenem, vaborbactam restores its activity against KPC-producing bacteria.[16][18] Its unique cyclic boronic acid structure allows it to form a stable, reversible adduct with the active site serine of the β-lactamase enzyme, effectively protecting the antibiotic from destruction.[19]
Rational Drug Design Strategies Incorporating Boronic Acids
The unique properties of boronic acids have enabled several innovative drug design strategies.
Bioisosteric Replacement
A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. Boronic acids have emerged as effective bioisosteres for carboxylic acids and phenols.[2][6][24]
-
Versus Carboxylic Acids: Replacing a carboxylic acid with a boronic acid can significantly improve a compound's pharmacokinetic profile.[6] At physiological pH, carboxylic acids are typically ionized, which can hinder cell membrane penetration. Boronic acids, being less acidic, remain largely in their neutral, more lipophilic form, potentially leading to better oral bioavailability and cell permeability.[6]
-
Versus Phenols: In the design of tubulin polymerization inhibitors, a boronic acid was successfully used to replace the critical hydroxyl group of combretastatin A-4 (CA-4).[25] Docking studies predicted that the boronic acid moiety would form strong hydrogen bonds within the colchicine binding site on tubulin, and the resulting compounds proved to be potent anticancer agents.[25][26]
Prodrugs for Targeted Activation
The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), compared to healthy tissue.[27][28] This metabolic abnormality can be exploited to design tumor-activated prodrugs. Boronic acid prodrugs are designed with the boronic acid moiety acting as a trigger.[29] In the presence of high ROS concentrations, the carbon-boron bond is oxidatively cleaved, releasing the active cytotoxic agent selectively at the tumor site.[12][27][29] This strategy aims to increase therapeutic efficacy while minimizing systemic toxicity.[28]
Caption: Targeted activation of a boronic acid prodrug in the high-ROS tumor microenvironment.
Experimental Protocols: Synthesis and Characterization
Synthesis Overview
Boronic acids are synthetically accessible and are themselves crucial intermediates in many important chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming C-C bonds.[2][4][30] More recent innovations, such as the nickel-catalyzed decarboxylative borylation developed at Scripps Research Institute, allow for the direct conversion of abundant and inexpensive carboxylic acids into boronic acids, further expanding their accessibility for drug discovery programs.[31]
Key Experimental Workflow: In Vitro Enzyme Inhibition Assay
A fundamental step in characterizing a new boronic acid-based inhibitor is determining its potency against its target enzyme. The following protocol outlines a general procedure for measuring the half-maximal inhibitory concentration (IC₅₀) against a model serine protease, such as trypsin, using a chromogenic substrate.
Objective: To determine the IC₅₀ value of a boronic acid test compound against trypsin.
Materials:
-
Enzyme: Bovine trypsin (e.g., TPCK-treated, lyophilized powder).
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Stock solution in DMSO.
-
Test Compound: Boronic acid inhibitor. Stock solution in DMSO.
-
Control Inhibitor: A known trypsin inhibitor (e.g., aprotinin).
-
Instrumentation: 96-well microplate reader capable of reading absorbance at 405 nm.
-
Consumables: 96-well flat-bottom microplates, multichannel pipettes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to room temperature.
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.
-
Prepare a 10 mM stock solution of BAPNA in DMSO.
-
Prepare a 10 mM stock solution of the boronic acid test compound in DMSO.
-
-
Assay Setup (96-well plate):
-
Serial Dilution: Create a serial dilution of the test compound. In a separate plate, perform a 10-point, 3-fold serial dilution of the 10 mM stock in DMSO. This will be your inhibitor plate.
-
Enzyme Addition: In the assay plate, add 80 µL of assay buffer to each well. Then, add 5 µL of the working trypsin solution (e.g., diluted to 25 µg/mL in assay buffer) to all wells except the "substrate blank" wells.
-
Inhibitor Addition: Transfer 5 µL from your inhibitor plate to the corresponding wells of the assay plate. For control wells, add 5 µL of DMSO (for "no inhibitor" control) or 5 µL of the known inhibitor.
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature. This allows the reversible covalent bond to form and reach equilibrium.
-
-
Initiation and Measurement:
-
Reaction Start: Add 10 µL of the BAPNA substrate solution to all wells to initiate the reaction. The final concentration of BAPNA should be near its Kₘ value for trypsin.
-
Kinetic Reading: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every minute for 15-20 minutes. The cleavage of BAPNA by trypsin releases p-nitroaniline, which is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Normalization: Normalize the data. Express the reaction rates as a percentage of the "no inhibitor" control (100% activity). Subtract the rate of the "substrate blank" (0% activity).
-
IC₅₀ Determination: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Challenges and Future Directions
Despite their success, challenges in developing boronic acid drugs remain.
-
Toxicity and Metabolism: While the boron-containing drugs on the market have demonstrated acceptable safety profiles, the perception of boron toxicity persists.[1] It is crucial to distinguish the pharmacology of complex organoboronic acids from the toxicology of simple boric acid, which can be toxic at high doses.[32][33][34] The ultimate metabolic fate of many boronic acid drugs is boric acid, which is typically cleared by the kidneys.[2] Understanding the metabolic pathways, including potential oxidation by cytochrome P450 enzymes, is critical for predicting drug-drug interactions and optimizing dosing.[28]
-
Chemical Stability: In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[35] This can impact solubility, stability, and formulation.[35][36] Formulation strategies, such as lyophilization with bulking agents like mannitol, can mitigate this by forming stable boronate esters, which also enhances solubility.[36]
The future of boronic acids in medicinal chemistry is bright. Research is expanding beyond oncology and infectious disease into areas like inflammation, neurology, and rare diseases. The development of novel boronic acid warheads, including difluoroboronic acids and other derivatives, continues to refine their potency and selectivity. As our understanding of their chemistry and biology deepens, boronic acids will undoubtedly remain a cornerstone of innovative drug design for the foreseeable future.
References
- Boronic acid - Wikipedia. (URL: )
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchG
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (URL: [Link])
- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applic
- Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (URL: [Link])
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. (URL: [Link])
- Bortezomib - Wikipedia. (URL: [Link])
- VABOMERE (meropenem and vaborbactam) How It Works. (URL: [Link])
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (URL: [Link])
- What is the mechanism of Bortezomib?
- Bortezomib - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
- Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. (URL: [Link])
- Key advances in the development of reversible covalent inhibitors - Taylor & Francis. (URL: [Link])
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: [Link])
- Vaborbactam – Knowledge and References - Taylor & Francis. (URL: [Link])
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - ODU Digital Commons. (URL: [Link])
- Anticancer boron-containing prodrugs responsive to oxidative stress from the tumor microenvironment - PubMed. (URL: [Link])
- Boronic acid/boronate prodrugs for cancer treatment: current st
- Boronic acid - chemeurope.com. (URL: [Link])
- Design and Discovery of Boronic Acid Drugs. - eScholarship@McGill. (URL: [Link])
- Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC. (URL: [Link])
- An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. (URL: [Link])
- Toxicity of boric acid, borax and other boron containing compounds: A review. (URL: [Link])
- Is Boric Acid Safe for Humans? - MedicineNet. (URL: [Link])
- Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed. (URL: [Link])
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). (URL: [Link])
- Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (URL: [Link])
- BoronicAcid-based Enzyme Inhibitors: A Review of Recent Progress.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: [Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (URL: [Link])
- Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives - Taylor & Francis. (URL: [Link])
- Structure-based discovery of a boronic acid bioisostere of combretast
- Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PubMed Central. (URL: [Link])
- Boric Acid Fact Sheet - National Pesticide Inform
- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Public
- Boric Acid Safety & Hazards | Lab Alley. (URL: [Link])
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H. (URL: [Link])
- Key advances in the development of reversible covalent inhibitors - Taylor & Francis Online. (URL: [Link])
- [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. (URL: [Link])
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (URL: [Link])
- Physical and chemical properties of boronic acids: Formulation implic
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic_acid [chemeurope.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bortezomib - Wikipedia [en.wikipedia.org]
- 15. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. youtube.com [youtube.com]
- 18. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 19. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-based discovery of a boronic acid bioisostere of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 27. mdpi.com [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Anticancer boron-containing prodrugs responsive to oxidative stress from the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. nbinno.com [nbinno.com]
- 31. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 32. orbit.dtu.dk [orbit.dtu.dk]
- 33. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Boric Acid Fact Sheet [npic.orst.edu]
- 35. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]
- 36. DSpace [kuscholarworks.ku.edu]
The Dawn of a New Defense: A Technical Guide to the Discovery of Boronic Acid-Based β-Lactamase Inhibitors
Foreword: The Ever-Evolving Arms Race of Antibiotic Resistance
For nearly a century since the discovery of penicillin, β-lactam antibiotics have been the cornerstone of antibacterial therapy.[1] Their efficacy, however, is continually threatened by the evolution of bacterial resistance mechanisms, predominantly the production of β-lactamase enzymes.[1][2][3][4][5] These enzymes hydrolyze the critical β-lactam ring, rendering the antibiotics ineffective and fueling a global health crisis.[1][2] This guide provides an in-depth exploration into a powerful class of compounds that are tipping the scales back in our favor: the boronic acid-based β-lactamase inhibitors (BLIs). We will delve into the scientific rationale, discovery process, and optimization of these molecules that are revitalizing our antibiotic arsenal.
The Rise of a Novel Inhibitor Class: Why Boronic Acids?
The limitations of early β-lactamase inhibitors, which themselves contained a β-lactam ring, spurred the search for novel, non-β-lactam scaffolds.[2][3] Boronic acids emerged as a highly promising class of reversible, competitive inhibitors.[3][6][7] Their unique chemical properties allow them to act as transition-state analogs, mimicking the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[1][2][3][7][8]
Mechanism of Action: A Covalent Dance in the Active Site
The key to the inhibitory action of boronic acids lies in the electrophilic nature of the boron atom.[7][8] Upon entering the β-lactamase active site, the boron atom is attacked by the nucleophilic catalytic serine residue (in serine-β-lactamases) or a hydroxide anion (in metallo-β-lactamases).[2][8][9][10] This forms a stable, reversible covalent adduct, effectively trapping the enzyme in an inactive state.[1][2][3]
Caption: Covalent interaction of a boronic acid inhibitor with the catalytic serine in the β-lactamase active site.
The Discovery Workflow: From Concept to Clinical Candidates
The journey of a boronic acid-based BLI from a theoretical concept to a clinically viable drug is a multi-step process involving rational design, synthesis, and rigorous testing.
Rational Design and Synthesis
The design of potent boronic acid inhibitors often starts with mimicking the structure of known β-lactam antibiotics. The R1 side chain, which is crucial for recognition by β-lactamases, is a key area for modification.[5][6] For instance, mimicking the side chain of cephalothin or benzylpenicillin has been a successful strategy.[6]
Synthetic Approaches: A common synthetic route involves the stereoselective homologation of (+)-pinanediol boronates to achieve the desired R absolute configuration.[5] For inhibitors containing triazole moieties, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed.[1][5][11]
In Vitro Characterization: A Multi-pronged Approach
The inhibitory activity of newly synthesized compounds is quantified by determining their inhibition constant (Ki) or 50% inhibitory concentration (IC50) against a panel of clinically relevant β-lactamases.[1][2][6]
Experimental Protocol: Determination of Ki
-
Enzyme Preparation: Purify recombinant β-lactamase (e.g., KPC-2, AmpC) to homogeneity.
-
Substrate Selection: Use a chromogenic substrate (e.g., nitrocefin) that produces a color change upon hydrolysis.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the β-lactamase and varying concentrations of the boronic acid inhibitor.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and fit the data to the appropriate inhibition model (e.g., competitive inhibition) to determine the Ki value.
The ability of the inhibitors to restore the activity of a partner β-lactam antibiotic against resistant bacterial strains is evaluated using minimum inhibitory concentration (MIC) assays.[6][11]
Experimental Protocol: MIC Determination by Broth Microdilution
-
Bacterial Strain Selection: Use clinically relevant bacterial strains expressing the target β-lactamases (e.g., E. coli expressing KPC-2).
-
Assay Preparation: In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of the boronic acid inhibitor.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates successful potentiation.
Structure-Activity Relationship (SAR): The Art of Molecular Optimization
The potency and spectrum of activity of boronic acid inhibitors are finely tuned by modifying their chemical structure. Strategic modifications to different regions of the molecule can lead to significant improvements in inhibitory activity.[6][12]
Caption: Key structural components of boronic acid inhibitors influencing their activity.
Key SAR Insights:
-
R1 Group: The nature of the R1 side chain is critical for recognition by the β-lactamase. Aromatic and heteroaromatic rings, such as thiophene, often lead to potent inhibition.[6]
-
Linker: Replacing the traditional amide linker with bioisosteres like triazoles or sulfonamides can alter the inhibitor's geometry and polarity, leading to distinct SARs and improved potency.[1][2][11][12]
-
R2 Group: Modifications at the R2 position can influence the inhibitor's spectrum of activity and pharmacokinetic properties.
Clinically Successful Boronic Acid-Based BLIs: Case Studies
The success of the boronic acid platform is exemplified by the development of several clinically important inhibitors.
Vaborbactam: A Pioneer in the Field
Vaborbactam is a cyclic boronic acid inhibitor that potently inhibits Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC).[13][14] In combination with the carbapenem antibiotic meropenem (Vabomere®), it provides a crucial treatment option for complicated urinary tract infections (cUTIs) caused by carbapenem-resistant Enterobacteriaceae (CRE).[13][15][16] Vaborbactam itself has no antibacterial activity but protects meropenem from degradation.[13][15]
Taniborbactam: Expanding the Spectrum
Taniborbactam is a bicyclic boronate with an exceptionally broad spectrum of activity, inhibiting β-lactamases from all four Ambler classes (A, B, C, and D).[17][18][19][20] This includes difficult-to-inhibit metallo-β-lactamases (MBLs) like NDM and VIM.[18][20] It is being developed in combination with cefepime and holds promise for treating infections caused by a wide range of multidrug-resistant pathogens.[17][19][21]
Xeruborbactam: A Pan-β-Lactamase Inhibitor
Xeruborbactam is another cyclic boronate inhibitor with a broad spectrum of activity against both serine and metallo-β-lactamases.[22][23] It is being investigated in combination with ceftibuten for oral administration and with cefiderocol for intravenous use, targeting a range of serious infections.[24][25][26]
Table 1: Overview of Clinically Relevant Boronic Acid-Based BLIs
| Inhibitor | Chemical Structure | Partner Antibiotic(s) | Spectrum of Activity | Clinical Status |
| Vaborbactam | Cyclic boronate | Meropenem | Class A (esp. KPC), Class C | Approved |
| Taniborbactam | Bicyclic boronate | Cefepime | Classes A, B, C, and D | Phase 3 |
| Xeruborbactam | Cyclic boronate | Ceftibuten, Cefiderocol | Classes A, B, C, and D | Phase 1 |
Challenges and Future Directions: The Road Ahead
Despite the significant progress, challenges remain in the development of boronic acid-based BLIs.
Current Challenges:
-
Broadening the Spectrum: While inhibitors like taniborbactam and xeruborbactam show broad-spectrum activity, potency against certain MBLs and Class D OXA-type carbapenemases can be variable.[13][23]
-
Overcoming Resistance: The emergence of resistance to these new inhibitors is an ongoing concern.
-
Pharmacokinetics and Safety: Optimizing the pharmacokinetic and safety profiles of these compounds is crucial for their clinical success.
Future Perspectives:
-
Structure-Based Design: Continued use of X-ray crystallography and computational modeling will guide the design of next-generation inhibitors with improved potency and spectrum.[2][8][12][27]
-
Novel Scaffolds: Exploration of novel boronic acid scaffolds and bioisosteric replacements will be key to overcoming resistance and expanding the chemical space.[11][28]
-
Targeting Multiple Mechanisms: The development of dual-action inhibitors that target both β-lactamases and other essential bacterial enzymes is a promising future direction.
Conclusion
The discovery and development of boronic acid-based β-lactamase inhibitors represent a landmark achievement in the fight against antibiotic resistance. These versatile molecules have revitalized the utility of our existing β-lactam antibiotics and provided new hope for treating infections caused by some of the most challenging multidrug-resistant pathogens. As our understanding of the intricate mechanisms of β-lactamase inhibition deepens, we can anticipate the emergence of even more potent and resilient inhibitors, ensuring that we stay one step ahead in the ongoing battle against bacterial evolution.
References
- Hecker, S. J., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design. Antimicrobial Agents and Chemotherapy, 59(9), 5396–5409. [Link]
- Dal Bò, A., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. [Link]
- Chen, Y., et al. (2013). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 56(17), 6823–6834. [Link]
- Qpex Biopharma. (n.d.). Xeruborbactam + Ceftibuten.
- Qpex Biopharma. (n.d.). Xeruborbactam + Cefiderocol.
- Melinta Therapeutics. (n.d.). VABOMERE (meropenem and vaborbactam) How It Works.
- Chen, Y., et al. (2013). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 56(17), 6823–6834. [Link]
- Qpex Biopharma. (2022). Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action. Antimicrobial Agents and Chemotherapy, 66(8), e0032522. [Link]
- Papp-Wallace, K. M., et al. (2018). Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs, 78(12), 1259–1273. [Link]
- GlobalData. (2025). (Ceftibuten + xeruborbactam) by Qpex Biopharma for Pyelonephritis: Likelihood of Approval.
- Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. [Link]
- Chen, Y., et al. (2013). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 56(17), 6823-6834. [Link]
- Gushchin, A. L., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2026. [Link]
- Taracila, M. A., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(1), e0103722. [Link]
- Mitchell, J. M., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 26(5), 955–965. [Link]
- Docquier, J. D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Expert Opinion on Drug Discovery, 13(2), 145-161. [Link]
- Tooke, C. L., et al. (2024). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Antibiotics, 13(5), 448. [Link]
- Caselli, E., et al. (2020). 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. ACS Infectious Diseases, 6(7), 1736–1747. [Link]
- AdisInsight. (n.d.). Xeruborbactam - Qpex Biopharma.
- Dal Bò, A., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. [Link]
- Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19. [Link]
- Dal Bò, A., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. [Link]
- Abdel-Mottaleb, M. M. A., et al. (2023). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 28(14), 5373. [Link]
- Barnes, M. D., et al. (2025). Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88. mBio, 16(6), e01033-25. [Link]
- Liu, B., et al. (2020). VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 64(4), e02221-19. [Link]
- Hecker, S. J., et al. (2019). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 62(23), 10682–10703. [Link]
- Lence, E., et al. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences, 8, 712301. [Link]
- Gushchin, A. L., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2026. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). taniborbactam.
- ResearchGate. (n.d.). Structures of β-lactams used in this study and taniborbactam (VNRX-5133).
- De Oliveira, D. M. P., et al. (2023). Challenges of Carbapenem-Resistant Enterobacteriaceae in the Development of New β-Lactamase Inhibitors and Antibiotics. Molecules, 28(18), 6680. [Link]
- Hecker, S. J., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5396-5409. [Link]
- Taracila, M. A., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(1), e0103722. [Link]
- Hecker, S. J., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5396–5409. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 5. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. taniborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. researchgate.net [researchgate.net]
- 22. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 23. mdpi.com [mdpi.com]
- 24. Xeruborbactam + Ceftibuten - Qpex Biopharma [qpexbio.com]
- 25. Xeruborbactam + Cefiderocol - Qpex Biopharma [qpexbio.com]
- 26. (Ceftibuten + xeruborbactam) by Qpex Biopharma for Pyelonephritis: Likelihood of Approval [pharmaceutical-technology.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
A Technical Guide to Understanding and Quantifying the Lewis Acidity of Phenylboronic Acid Derivatives
Abstract
Phenylboronic acids and their derivatives are a cornerstone of modern chemistry, with applications spanning from palladium-catalyzed cross-coupling reactions to the development of targeted pharmaceuticals.[1] A fundamental property governing their reactivity and biological activity is the Lewis acidity of the boron center. This guide provides an in-depth exploration of the principles governing the Lewis acidity of these versatile compounds. We will dissect the electronic and steric factors that allow for the fine-tuning of this property, detail robust experimental and computational methodologies for its quantification, and discuss the profound implications of this understanding in catalyst design and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical molecular parameter.
Introduction: The Versatile Boron Center
Phenylboronic acids (PBAs) are organoboron compounds characterized by a phenyl group and two hydroxyl moieties attached to a central boron atom (PhB(OH)₂).[2] While renowned for their role in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, their utility extends far beyond this single application.[3] They are integral to the construction of complex molecular architectures, serve as catalysts in their own right, and form the basis of several FDA-approved drugs.[4][5][6]
The chemical versatility of PBAs stems from the unique nature of the boron atom. With only three valence electrons, the boron in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry and, crucially, a vacant p-orbital perpendicular to the molecular plane.[7] This electron deficiency makes the boron atom an electrophilic center, capable of accepting a pair of electrons from a Lewis base. This defining characteristic—their Lewis acidity—governs their interactions, stability, and function.[8][9] Understanding and controlling this property is paramount for rationally designing new catalysts, sensors, and therapeutic agents.
This guide provides a foundational framework for understanding the nuanced factors that dictate the Lewis acidity of phenylboronic acid derivatives and presents validated protocols for its accurate measurement.
The Fundamental Nature of Boronic Acid Lewis Acidity
The Lewis acidity of a phenylboronic acid is most readily observed in its interaction with Lewis bases, such as the hydroxide ion (OH⁻) in aqueous media. The sp²-hybridized, trigonal planar boronic acid (a Lewis acid) accepts a lone pair from the hydroxide ion (a Lewis base) to form a more stable, sp³-hybridized, tetrahedral boronate species.[10][11]
This reversible equilibrium is the cornerstone of boronic acid chemistry. The position of this equilibrium, and thus the propensity of the boron center to accept an electron pair, is the effective measure of its Lewis acidity. In aqueous solution, this is quantified by the acidity constant, pKₐ. It is important to note that this is a measure of Lewis acidity (acceptance of OH⁻), not Brønsted acidity (donation of H⁺).[11][12]
Figure 2: Influence of substituents on the Lewis acidity of the boron center.
3.2 Steric Effects
The placement of bulky substituents on the phenyl ring, particularly at the ortho positions, can introduce steric hindrance. This can disfavor the transition from the trigonal planar sp² state to the more crowded tetrahedral sp³ state of the boronate adduct. [13]Consequently, ortho-substituted PBAs may exhibit weaker Lewis acidity (higher pKₐ) than their para-substituted counterparts, even with identical electronic properties. [14]
3.3 Intramolecular Coordination
A fascinating exception to typical steric and electronic effects occurs with certain ortho substituents. Groups like formyl (-CHO), fluorine (-F), or dimethylaminomethyl (-CH₂NMe₂) can form intramolecular dative or hydrogen bonds with the boronic acid moiety. [12][13][14]This pre-organization or stabilization of the boronate form can lead to a significant increase in Lewis acidity (a markedly lower pKₐ). For example, 2-formylphenylboronic acid has a pKₐ similar to derivatives with strong EWGs due to the intramolecular interaction between the carbonyl oxygen and the boron center. [15]
Quantifying Lewis Acidity: Methodologies and Protocols
A range of reliable methods exist to quantify the Lewis acidity of boronic acid derivatives. The choice of method often depends on the solvent system (aqueous vs. organic) and the specific information required.
4.1 pKₐ Determination via Spectrophotometric Titration (Aqueous)
In aqueous solutions, the pKₐ is the most common and practical measure of Lewis acidity. It can be determined accurately by monitoring the change in the UV absorbance spectrum as a function of pH. The transition from the sp² boronic acid to the sp³ boronate alters the electronic conjugation with the phenyl ring, leading to a measurable spectral shift. [15] Experimental Protocol: Spectrophotometric pKₐ Determination
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the phenylboronic acid derivative in a suitable solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12). Universal buffers or a set of standard buffers (e.g., phosphate, borate) can be used.
-
Sample Preparation: In a series of quartz cuvettes, add a fixed amount of the boronic acid stock solution to each buffer to achieve a final concentration typically in the 25-100 µM range. Ensure the organic solvent concentration is low and constant across all samples (e.g., <1%).
-
pH Measurement: Accurately measure the final pH of each sample using a calibrated pH meter.
-
UV-Vis Spectroscopy: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.
-
Data Analysis: Plot the absorbance at a chosen wavelength (where the change is maximal) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKₐ.
4.2 The Gutmann-Beckett Method (Non-Aqueous)
For assessing Lewis acidity in non-aqueous environments, crucial for catalysis, the Gutmann-Beckett method is the industry standard. [16][17]It uses triethylphosphine oxide (Et₃PO, TEPO), a strong Lewis base, as a ³¹P NMR probe. The interaction of TEPO with a Lewis acid causes a downfield shift in its ³¹P NMR signal. The magnitude of this shift (Δδ³¹P) is directly proportional to the strength of the Lewis acid. [17][18] The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the chemical shift of the Et₃PO-Lewis acid adduct and 41.0 ppm is the chemical shift of free Et₃PO in C₆D₆. [16] Experimental Protocol: Gutmann-Beckett Method
-
Reagent Preparation: Prepare solutions of the boronic acid derivative and Et₃PO in a weakly coordinating, deuterated solvent (e.g., C₆D₆ or CD₂Cl₂). A 1:1 molar ratio is typical.
-
NMR Sample Preparation: In an NMR tube, combine the boronic acid solution and the Et₃PO solution under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.
-
³¹P NMR Spectroscopy: Acquire a proton-decoupled ³¹P NMR spectrum of the sample. Use a phosphoric acid external standard.
-
Reference Spectrum: Acquire a ³¹P NMR spectrum of a reference sample containing only Et₃PO in the same deuterated solvent.
-
Calculation: Determine the chemical shift of the Et₃PO-boronic acid adduct (δₛₐₘₚₗₑ) and the free Et₃PO (δᵣₑ𝒻). Calculate the change in chemical shift (Δδ = δₛₐₘₚₗₑ - δᵣₑ𝒻) and the corresponding Acceptor Number (AN).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. d-nb.info [d-nb.info]
- 12. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 17. magritek.com [magritek.com]
- 18. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
hygroscopic nature and storage conditions for phenylboronic acid
Abstract
Phenylboronic acid (PBA) is an indispensable reagent in modern organic synthesis, most notably as a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Its utility, however, is intrinsically linked to its chemical integrity, which is directly threatened by its hygroscopic and thermally sensitive nature. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals on the optimal handling and storage of PBA. We will delve into the mechanistic underpinnings of its primary degradation pathway—dehydrative trimerization to triphenylboroxine—and present validated protocols to mitigate this process, ensuring the reliability and reproducibility of experimental outcomes.
The Challenge: Understanding the Instability of Phenylboronic Acid
Phenylboronic acid's reactivity, the very quality that makes it a powerful synthetic tool, also renders it susceptible to degradation. The primary culprit is its propensity to undergo a reversible, water-mediated dehydration reaction to form its cyclic anhydride, triphenylboroxine (also known as benzeneboronic anhydride).
Mechanism of Degradation: The presence of water can facilitate the intermolecular condensation of three molecules of phenylboronic acid, eliminating three molecules of water to form the stable, six-membered boroxine ring. This process is often autocatalytic and can be accelerated by elevated temperatures.
Diagram: Dehydration of Phenylboronic Acid to Triphenylboroxine
Caption: The reversible, thermally driven dehydration of three phenylboronic acid molecules to form triphenylboroxine.
The practical implication of this degradation is a reduction in the effective concentration of the active monomeric PBA. Since triphenylboroxine also participates in Suzuki-Miyaura coupling, its formation may lead to altered reaction kinetics and stoichiometry, potentially impacting yield and purity.[1][2] Even storing phenylboronic acid at room temperature can lead to gradual conversion to the boroxine.[3]
Recommended Storage Conditions: A Multi-Faceted Approach
A robust storage strategy for phenylboronic acid hinges on controlling the two primary drivers of degradation: water and heat.
2.1. Temperature:
-
Long-term Storage: For extended periods, phenylboronic acid should be stored at 2-8°C in a refrigerator. This significantly slows the rate of both dehydrative trimerization and potential oxidative degradation pathways.
-
Short-term Storage: For routine laboratory use, storage at room temperature in a desiccated environment is acceptable. However, it is crucial to minimize the time the container is open to the atmosphere.
2.2. Atmosphere:
-
Inert Gas: The most effective method for preventing moisture-induced degradation is to store phenylboronic acid under an inert atmosphere, such as argon or nitrogen. This is particularly critical for long-term storage and for high-purity grades of the reagent.
-
Desiccation: If an inert atmosphere is not feasible, storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is essential. The desiccant should be regularly checked and replaced to maintain a low-humidity environment.
2.3. Container:
-
Material: Use well-sealed containers made of glass or a chemically resistant polymer.
-
Headspace: Minimize the headspace in the container to reduce the amount of trapped air and associated moisture. For larger quantities, consider aliquoting the reagent into smaller, single-use containers.
Table 1: Summary of Recommended Storage Conditions for Phenylboronic Acid
| Storage Duration | Temperature | Atmosphere | Container |
| Long-term (> 6 months) | 2-8°C | Inert Gas (Argon or Nitrogen) | Tightly sealed glass vial |
| Short-term (< 6 months) | Room Temperature | Desiccator | Tightly sealed container |
| In-use (daily) | Room Temperature | Minimize atmospheric exposure | Original, well-sealed container |
Experimental Protocol: Quality Control of Phenylboronic Acid
Regularly assessing the purity of phenylboronic acid is a critical, self-validating step to ensure reproducible experimental results. The following protocol outlines a straightforward method using ¹H NMR spectroscopy to quantify the ratio of phenylboronic acid to triphenylboroxine.
3.1. Objective:
To determine the relative amounts of phenylboronic acid and triphenylboroxine in a given sample.
3.2. Materials:
-
Phenylboronic acid sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
¹H NMR spectrometer
3.3. Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phenylboronic acid sample into a clean, dry vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral window includes the aromatic region (typically 7.0-8.5 ppm) and the hydroxyl proton region (can be broad and variable).
-
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic protons of both phenylboronic acid and triphenylboroxine. The signals for the boroxine are often shifted slightly downfield compared to the acid.
-
The hydroxyl protons of phenylboronic acid will appear as a broad singlet. The integration of this signal can be compared to the aromatic region to estimate the proportion of the acid.
-
Calculate the molar ratio of phenylboronic acid to triphenylboroxine based on the integration values.
-
Diagram: Phenylboronic Acid Quality Control Workflow
Caption: A streamlined workflow for the quality control of phenylboronic acid using ¹H NMR spectroscopy.
Concluding Remarks: Best Practices for Reliable Suzuki-Miyaura Cross-Coupling
The success of Suzuki-Miyaura cross-coupling and other reactions utilizing phenylboronic acid is fundamentally dependent on the quality of this key reagent. By understanding its inherent instability and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their synthetic endeavors. Proactive quality control measures, such as routine NMR analysis, provide an essential feedback loop, ensuring that the phenylboronic acid used in a reaction is of sufficient purity to achieve the desired outcome. Ultimately, a disciplined approach to the management of this valuable reagent is a cornerstone of robust and successful organic synthesis.
References
- Wikipedia. (n.d.). Phenylboronic acid.
- Hall, D. G. (Ed.). (2011).
- Kuivila, H. G., & Armour, A. G. (1957). The Trimer of Benzeneboronic Anhydride. Journal of the American Chemical Society, 79(21), 5659–5662.
- PubChem. (n.d.). Phenylboronic acid.
- RSC Publishing. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III).
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- HPC Standards. (n.d.). Phenylboronic acid.
- ACS Publications. (n.d.). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics.
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- ResearchGate. (n.d.). Pyrolysis mechanism of phenylboronic acid modified phenolic resin.
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
Sources
Methodological & Application
Application Note & Synthesis Protocol: 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid (CAS 957120-81-9)[1][2]. The N-acylsulfonamide moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisostere for carboxylic acids, offering comparable acidity but with enhanced metabolic stability.[3][4] Boronic acids are versatile building blocks in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors.[5][6] This protocol details a robust two-step synthetic strategy commencing with the N-acylation of a protected boronic acid precursor followed by a mild deprotection to yield the target compound. The rationale behind key experimental choices, detailed step-by-step procedures, and characterization data are presented to ensure reproducible and efficient synthesis for researchers in medicinal chemistry and drug development.
Introduction: The Scientific Rationale
The target molecule, this compound, integrates two functionalities of high interest in medicinal chemistry.
-
The N-Acylsulfonamide Group: This functional group is a cornerstone in contemporary drug design. Its pKa is comparable to that of carboxylic acids (typically 3.5-4.5), allowing it to engage in similar hydrogen bonding interactions with biological targets.[3] However, it exhibits superior hydrolytic and enzymatic stability, making it an attractive substitute to improve the pharmacokinetic profile of a lead compound.[3]
-
The Phenylboronic Acid Group: Arylboronic acids are indispensable tools in synthetic chemistry, most notably for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[6] Furthermore, their ability to form reversible covalent bonds with diols makes them valuable for developing sensors and inhibitors for enzymes like proteases and glycosidases.[5]
The synthesis of this molecule is therefore a key step for creating novel chemical entities for screening and development.
Synthetic Strategy and Mechanistic Overview
A logical and efficient pathway to the target compound involves a two-step sequence. This strategy is designed to maximize yield and purity by preventing undesirable side reactions.
-
Step 1: N-Acylation: The synthesis begins with the acylation of the sulfonamide nitrogen of a commercially available, stable precursor: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide . The use of the pinacol boronate ester is a deliberate choice to protect the boronic acid moiety. Free boronic acids can form anhydride trimers known as boroxines, which can complicate reactions and purification.[7] The acylation is achieved using 3-methylbutanoyl chloride (isovaleryl chloride) in the presence of a base.
-
Step 2: Boronic Ester Deprotection: The resulting N-acylated boronate ester intermediate is then hydrolyzed under mild acidic conditions to cleave the pinacol protecting group, yielding the final this compound.[8][9]
The overall synthetic pathway is illustrated below.
Sources
- 1. This compound,(CAS# 957120-81-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. (4-(N-(3-Methylbutanoyl)sulfamoyl)phenyl)boronic acid | 957120-81-9 [sigmaaldrich.com]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buy 4-(3-Methylbutanoyl)phenylboronic acid | 1256346-29-8 [smolecule.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling
Introduction: A Versatile Building Block for Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] Within the vast arsenal of coupling partners, functionalized phenylboronic acids are of paramount importance, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides an in-depth guide to the application of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid , a specialized reagent poised for the synthesis of complex biaryl and heteroaryl structures.
This particular boronic acid, with the CAS Number 957120-81-9, incorporates a phenylboronic acid moiety essential for the Suzuki reaction, functionalized at the para-position with an N-(3-Methylbutanoyl)sulfamoyl group.[][6] This substituent imparts distinct electronic properties that influence the reagent's reactivity and must be considered for successful protocol development. The strong electron-withdrawing nature of the N-acylsulfamoyl group significantly modulates the electronic character of the boronic acid, a critical factor in the key steps of the palladium catalytic cycle. These notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this reagent.
Scientific Principles: Understanding Reactivity
The success of a Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of both the organoborane and the organohalide partners.[1] The 4-(N-(3-Methylbutanoyl)sulfamoyl)phenyl group is strongly electron-deficient due to the combined inductive and resonance effects of the sulfonyl moiety.
Impact on the Catalytic Cycle:
The Suzuki reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: A Pd(0) catalyst complex inserts into the aryl-halide bond. The reactivity of the halide partner is enhanced by electron-withdrawing groups, following the general trend I > Br > OTf > Cl.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The rate of transmetalation can be influenced by the electronics of the boronic acid. While electron-donating groups on the boronic acid generally accelerate this step, couplings with electron-deficient boronic acids are well-established and can be highly efficient with proper optimization.[7] The choice of base is critical here, as it facilitates the formation of a more nucleophilic boronate species (RB(OH)3⁻), which is believed to be the active species in the transmetalation step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, regenerating the Pd(0) catalyst and forming the desired biaryl product.[2]
The electron-withdrawing N-acylsulfamoyl group on our target molecule decreases the nucleophilicity of the arylboronic acid. Consequently, reaction conditions must be carefully selected to facilitate efficient transmetalation without promoting unwanted side reactions like protodeboronation.
Catalytic Cycle Overview
Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.
Properties and Handling of the Reagent
| Property | Value | Source |
| CAS Number | 957120-81-9 | [] |
| Molecular Formula | C₁₁H₁₆BNO₅S | [6] |
| Molecular Weight | 285.13 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Handling Precautions: Due to the hazard statements, this reagent should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
The following protocols are designed as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Coupling with Aryl Bromides
This protocol is optimized for coupling with common aryl or heteroaryl bromides.
Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Reagents & Stoichiometry:
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Example Amount (for 0.5 mmol scale) |
| Aryl/Heteroaryl Bromide | - | 1.0 | 0.50 mmol |
| This compound | 285.13 | 1.2 - 1.5 | 171 mg (1.2 eq.) |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.02 - 0.05 | 20.4 mg (0.05 eq.) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 207 mg (3.0 eq.) |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq., 0.50 mmol), this compound (1.2 eq., 0.60 mmol, 171 mg), and potassium carbonate (3.0 eq., 1.50 mmol, 207 mg).
-
Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq., 0.025 mmol, 20.4 mg). For sensitive reactions, the catalyst can be added under a positive flow of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are less reactive than bromides and often require more active catalyst systems. This protocol employs a catalyst system known for its high activity.
Recommended Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand: A bulky, electron-rich phosphine such as SPhos, XPhos, or RuPhos is highly recommended to facilitate the challenging oxidative addition step.[8]
-
Base: A stronger base like potassium phosphate (K₃PO₄) is often more effective.
Reagents & Stoichiometry:
| Reagent | Stoichiometry (eq.) | Notes |
| Aryl/Heteroaryl Chloride | 1.0 | Limiting reagent |
| This compound | 1.5 | A larger excess is often beneficial |
| Pd(OAc)₂ | 0.02 | Pre-catalyst |
| SPhos | 0.04 | Ligand-to-metal ratio of 2:1 |
| Potassium Phosphate (K₃PO₄) | 3.0 | Use a finely powdered, anhydrous base |
| Solvent (e.g., Toluene/H₂O or 2-MeTHF) | - | Anhydrous organic solvents are often preferred for these reactions |
Procedure Notes: The procedure is similar to Protocol 1, with the following key modifications:
-
The palladium pre-catalyst and ligand are typically added to the reaction vessel before the solvent.
-
Higher reaction temperatures (100-110 °C) may be required.
-
Reaction times can be longer (12-24 hours).
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent. | Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Buchwald ligands).[7] Increase temperature in 10 °C increments. Screen bases (e.g., Cs₂CO₃, K₃PO₄). |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Prolonged reaction time at high temp. | Use anhydrous solvents and ensure the base is dry. Use a slight excess (1.1-1.2 eq.) of boronic acid and monitor carefully to avoid unnecessarily long reaction times. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling. | Ensure the reaction mixture is thoroughly degassed before heating and a positive pressure of inert gas is maintained throughout the reaction. |
| Difficult Purification | Residual palladium catalyst; Boronic acid homocoupling byproducts. | Filter the crude product through a plug of Celite® or silica to remove baseline impurities. Consider a bi-phasic wash with an aqueous solution of a thiol-containing scavenger. |
Conclusion
This compound is a valuable, electron-deficient building block for Suzuki-Miyaura cross-coupling reactions. While its electronic nature requires thoughtful selection of reaction parameters, high-yielding couplings can be reliably achieved. By employing robust palladium catalysts, appropriate bases, and carefully controlled conditions, researchers can effectively incorporate the N-acylsulfamoylphenyl moiety into a diverse range of molecular targets. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this versatile reagent in synthetic and medicinal chemistry programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids.
- Valente, C., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Benchchem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones.
- Wikipedia. (n.d.). Suzuki reaction.
- Sigma-Aldrich. (n.d.). (4-(N-(3-Methylbutanoyl)sulfamoyl)phenyl)boronic acid.
- BOC Sciences. (n.d.). CAS 957120-81-9 this compound.
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- Smolecule. (n.d.). Buy 4-(3-Methylbutanoyl)phenylboronic acid | 1256346-29-8.
- Sinfoo Biotech. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 4-(3-Methylbutanoyl)phenylboronic acid | 1256346-29-8 [smolecule.com]
- 6. This compound,(CAS# 957120-81-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Boronate Affinity Chromatography at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power and Challenge of Boronate Affinity Chromatography
Boronate affinity chromatography (BAC) is a specialized liquid chromatography technique that leverages the unique, reversible covalent interaction between boronic acid ligands and molecules possessing cis-1,2- or 1,3-diol groups.[1][2][3] This makes it an invaluable tool for the selective capture and purification of a wide array of biomolecules, including glycoproteins, glycopeptides, nucleic acids (especially RNA), saccharides, and catecholamines.[1][4] The retention mechanism is elegantly controlled by pH; traditionally, binding is performed under alkaline conditions (typically pH > 8.0) where the boronic acid is in a tetrahedral boronate anion form, which readily forms cyclic esters with cis-diols.[1][5][6] Elution is then achieved by lowering the pH to an acidic range, which hydrolyzes the boronate-diol ester and releases the bound molecule.[1][7]
However, the requirement for high pH in the binding step presents a significant challenge when working with pH-sensitive proteins and other biomolecules that may lose their native conformation and biological activity under alkaline conditions. The ability to perform boronate affinity chromatography at a physiological pH of approximately 7.4 is therefore highly desirable, as it preserves the integrity of the target molecules and more closely mimics in vivo conditions. This guide provides a comprehensive overview and a detailed protocol for performing boronate affinity chromatography at physiological pH, enabling researchers to harness the specificity of this technique without compromising their valuable samples.
The Mechanism of Boronate Affinity Chromatography at Physiological pH
The core principle of BAC lies in the pH-dependent equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion.[1] Only the tetrahedral form can efficiently form stable cyclic esters with cis-diols.[1][7]
Caption: pH-dependent equilibrium in traditional boronate affinity chromatography.
To achieve efficient binding at physiological pH, the pKa of the boronic acid ligand must be lowered. Standard phenylboronic acid has a pKa of around 8.7, making it less effective at pH 7.4.[8] Modern boronate affinity resins overcome this limitation through several strategies:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., sulfonyl or sulfonamide) to the phenyl ring of the boronic acid ligand can lower its pKa, enhancing its ability to form the tetrahedral boronate anion at neutral pH.[9]
-
Benzoboroxoles: These derivatives of boronic acid have a significantly lower pKa (around 7.3) and exhibit superior affinity for cis-diols at physiological pH compared to traditional phenylboronic acids.[8]
-
Intramolecular Coordination: Some ligands are designed to have intramolecular coordination between the boron atom and a nitrogen atom, which stabilizes the tetrahedral state and facilitates binding at lower pH values.[10]
By utilizing these advanced resins, robust binding of glycoproteins and other cis-diol-containing molecules can be achieved under physiological pH conditions, preserving their biological activity.
Key Considerations for Boronate Affinity Chromatography at Physiological pH
Successful implementation of this technique requires careful consideration of several experimental parameters:
| Parameter | Recommendation | Rationale |
| Boronate Resin | Select a resin specifically designed for use at physiological pH (e.g., with low pKa boronic acid derivatives). | Ensures efficient formation of the tetrahedral boronate anion and subsequent binding of cis-diols at neutral pH. |
| Binding/Wash Buffer | Phosphate-buffered saline (PBS) or HEPES at pH 7.4 are excellent starting points. | Maintains physiological pH and ionic strength, preserving protein structure and function. Avoid buffers with cis-diol structures like Tris.[11] |
| Elution Strategy | Two primary methods can be employed: competitive elution with a cis-diol-containing molecule (e.g., sorbitol) or a slight reduction in pH. | Competitive elution is often gentler and allows for elution at a neutral pH, further preserving the stability of the target molecule. A mild pH shift can also be effective if the target molecule is stable at a slightly acidic pH. |
| Sample Preparation | Ensure the sample is in the binding buffer and is free of any interfering substances, such as other cis-diol-containing molecules. | Proper sample preparation is crucial for specific binding and to avoid clogging the column. |
Detailed Protocol for Glycoprotein Purification at Physiological pH
This protocol provides a general framework for the purification of a glycoprotein from a complex mixture, such as a cell lysate or serum, using a boronate affinity column designed for physiological pH.
Materials
-
Boronate affinity chromatography column (e.g., with a benzoboroxole-based ligand or other low pKa boronic acid derivative)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer A (Competitive Elution): PBS, pH 7.4, containing 100-500 mM Sorbitol
-
Elution Buffer B (pH Elution): 50 mM Sodium Acetate, pH 5.0
-
Regeneration Buffer: 0.1 M Acetic Acid followed by Binding/Wash Buffer
-
Sample (e.g., clarified cell lysate, serum) dialyzed against Binding/Wash Buffer
-
0.22 µm syringe filters
Experimental Workflow
Caption: Step-by-step workflow for boronate affinity chromatography.
Step-by-Step Methodology
-
Column Preparation and Equilibration:
-
Pack the boronate affinity resin into a suitable column according to the manufacturer's instructions.
-
Equilibrate the column with at least 5-10 column volumes (CV) of Binding/Wash Buffer (PBS, pH 7.4) at a flow rate appropriate for the resin. Monitor the column effluent's pH and conductivity to ensure they match the Binding/Wash Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and subsequent filtration through a 0.22 µm filter to remove any particulate matter.
-
Ensure the sample is in the Binding/Wash Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Load the prepared sample onto the equilibrated column at a reduced flow rate to allow for sufficient interaction time between the cis-diol groups of the target glycoprotein and the boronate ligands.
-
-
Washing:
-
After loading the entire sample, wash the column with 5-10 CV of Binding/Wash Buffer to remove any non-specifically bound molecules.
-
Monitor the UV absorbance (at 280 nm for proteins) of the effluent until it returns to baseline, indicating that all non-bound components have been washed away.
-
-
Elution:
-
Method A: Competitive Elution (Recommended for sensitive proteins)
-
Apply Elution Buffer A (PBS, pH 7.4, with 100-500 mM Sorbitol) to the column. Sorbitol, a cis-diol-containing sugar alcohol, will compete with the bound glycoprotein for the boronate ligands, leading to the elution of the target molecule.
-
Collect fractions and monitor the UV absorbance to identify the peak containing the eluted glycoprotein.
-
-
Method B: pH Elution
-
Apply Elution Buffer B (50 mM Sodium Acetate, pH 5.0) to the column. The acidic pH will cause the hydrolysis of the boronate-diol ester, releasing the bound glycoprotein.[1]
-
Collect fractions and immediately neutralize them with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to preserve the activity of the eluted protein.
-
-
-
Regeneration:
-
After elution, regenerate the column by washing with 3-5 CV of 0.1 M Acetic Acid to strip any remaining bound molecules.
-
Immediately re-equilibrate the column with 5-10 CV of Binding/Wash Buffer.
-
For long-term storage, consult the resin manufacturer's instructions, which may involve storing in a solution containing a bacteriostatic agent.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Binding of Target Molecule | - Inappropriate resin for physiological pH.- Presence of competing cis-diols in the sample.- Incorrect buffer pH. | - Confirm the resin is designed for neutral pH binding.- Ensure the sample is properly buffer-exchanged.- Verify the pH of all buffers. |
| High Non-Specific Binding | - Hydrophobic interactions between the sample proteins and the resin matrix. | - Increase the ionic strength of the Binding/Wash Buffer (e.g., by adding NaCl).- Include a mild non-ionic detergent in the buffers. |
| Poor Recovery of Target Molecule | - Elution conditions are too mild.- Target molecule has precipitated on the column. | - Increase the concentration of sorbitol in the elution buffer or decrease the pH further (if the protein is stable).- Perform a cleaning-in-place (CIP) procedure as recommended by the manufacturer. |
Applications in Research and Drug Development
The ability to perform boronate affinity chromatography at physiological pH has significant implications for various applications:
-
Purification of Therapeutic Glycoproteins: Monoclonal antibodies, erythropoietin, and other therapeutic glycoproteins can be purified while maintaining their native structure and function.
-
Glycoproteomics: Selective enrichment of glycoproteins or glycopeptides from complex biological samples like serum or plasma is a critical step in identifying disease biomarkers.[12][13]
-
Vaccine Development: Purification of viral glycoproteins for use as antigens in vaccines.
-
Metabolomics: Isolation of cis-diol-containing metabolites for further analysis.[1]
-
Clinical Diagnostics: Boronate affinity chromatography is a well-established method for the separation of glycated hemoglobin (HbA1c), a key marker for monitoring diabetes.[5][13]
Conclusion
Boronate affinity chromatography at physiological pH represents a significant advancement in the purification of sensitive biomolecules. By selecting appropriate, modern boronate resins and carefully optimizing buffer conditions, researchers can achieve highly selective purification of glycoproteins and other cis-diol-containing molecules while preserving their biological integrity. This powerful technique is an essential tool for a wide range of applications in basic research, diagnostics, and the development of biopharmaceuticals.
References
- The development of the boronate affinity chrom
- Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227–236. (URL: [Link])
- Hage, D. S. (2019). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1118-1119, 134-148. (URL: [Link])
- Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593–615. (URL: [Link])
- Liu, X., & Scouten, W. H. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. (URL: [Link])
- Yang, W., Zhou, F., & Liu, Z. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(11), 2536–2545. (URL: [Link])
- Liu, X. C., & Scouten, W. H. (2000). Boronate Affinity Chromatography. In Affinity Chromatography (pp. 49-59). Humana Press. (URL: [Link])
- Affinity Chromatography Applications. (2018). News-Medical.Net. (URL: [Link])
- Boronate Affinity Chromatography. (n.d.).
- Hage, D. S., & Anguizola, J. A. (2014). Pharmaceutical and biomedical applications of affinity chromatography: recent trends and developments. Journal of pharmaceutical and biomedical analysis, 92, 195–218. (URL: [Link])
- Affi-Gel® Boronate Affinity Gel to Separate Ribonucleotides, Ribonucleosides, Sugars, Catecholamines, and Coenzymes. (n.d.). Bio-Rad. (URL: [Link])
- Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. (URL: [Link])
- Process for the purification of glycoproteins. (2012).
- Lin, Z. A., Pang, J. L., Lin, Y., Huang, H., Cai, Z. W., Zhang, L., & Chen, G. N. (2009). Preparation and evaluation of a phenylboronate affinity monolith for selective capture of glycoproteins by capillary liquid chromatography. Journal of Chromatography A, 1216(48), 8421–8425. (URL: [Link])
- Walse, B., et al. (2020). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 412(23), 5821–5829. (URL: [Link])
- He, X., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13621-13637. (URL: [Link])
- Immobilized boronic acid resin for the purification of small molecules. (n.d.). G-Biosciences. (URL: [Link])
- Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 28(10), 599-606. (URL: [Link])
- Liu, X. C., & Scouten, W. H. (2000). Boronate Affinity Chromatography.
- How to elute antibodies from affinity columns? (n.d.). CiteAb. (URL: [Link])
Sources
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Application Notes & Protocols: A Guide to the Development of Boronic Acid-Based Inhibitors for Serine Proteases
Abstract
Serine proteases represent a vast and functionally diverse family of enzymes, making them compelling targets for therapeutic intervention in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Among the various classes of inhibitors, boronic acids have emerged as a privileged scaffold due to their unique mechanism of action. They act as transition-state analogues, forming a reversible, yet stable, covalent bond with the catalytic serine residue in the active site.[1][2] This guide provides a comprehensive overview of the principles and methodologies essential for the rational design, synthesis, and evaluation of novel boronic acid-based serine protease inhibitors. We delve into the mechanistic underpinnings of their inhibitory action and provide detailed, field-proven protocols for their kinetic characterization, selectivity profiling, and cellular evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent class of inhibitors in their therapeutic programs.
The Mechanistic Foundation: Reversible Covalent Inhibition
The efficacy of boronic acid inhibitors stems from their ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases.[3][4] The core of this interaction lies within the enzyme's catalytic triad, typically composed of Serine (Ser), Histidine (His), and Aspartate (Asp).
The process unfolds as follows:
-
Nucleophilic Attack: The hydroxyl group of the active site serine (Ser-195 in chymotrypsin) acts as a nucleophile, attacking the electrophilic boron atom of the inhibitor.[2]
-
Tetrahedral Adduct Formation: This attack results in the formation of a stable, tetrahedral boronate adduct. The boron atom, which is typically trigonal planar in its free state, becomes sp³-hybridized.
-
Stabilization: This adduct is significantly stabilized by hydrogen bonds within the active site. Key interactions include the enzyme's "oxyanion hole," which stabilizes the negatively charged oxygen atom of the tetrahedral intermediate.[5][6] The catalytic histidine (His-57) is believed to facilitate the process, and the structural integrity of the triad is maintained.[6][7]
This interaction is covalent but reversible, which can confer a prolonged residence time on the target, a desirable pharmacokinetic property.[1][8] The potency of inhibition is also highly dependent on the pH and the pKa of the boronic acid, as the trigonal form is more susceptible to nucleophilic attack.[9][10]
Caption: Mechanism of boronic acid inhibition of a serine protease.
Principles of Inhibitor Design and Synthesis
A successful inhibitor must possess both high potency and selectivity for its intended target. The development process is an iterative cycle of design, synthesis, and testing.
Rational Design Strategy
The foundation of rational design is the enzyme's substrate specificity. By mimicking the preferred substrate of the target protease, inhibitors can achieve high affinity and selectivity.
-
Substrate Mimicry: The initial design often starts with the amino acid sequence of a known peptide substrate.[3] The peptidyl portion of the inhibitor is tailored to fit the enzyme's specificity pockets (S1, S2, S3, etc.). For example, to inhibit prostate-specific antigen (PSA), which cleaves after glutamine, initial designs might incorporate hydrophobic residues like leucine or norleucine at the P1 position, as synthesizing a glutamine boronic acid is challenging.[3]
-
Structure-Activity Relationship (SAR): Systematic modifications of the peptide backbone and side chains are performed to optimize interactions with the enzyme. Extensive SAR studies have shown that features like bicyclic groups or specific halogen substitutions can significantly enhance activity.[11]
-
Computational Modeling: In silico docking studies are invaluable for visualizing potential binding modes, predicting affinity, and guiding the design of new analogues before committing to chemical synthesis.[12]
Caption: Iterative workflow for rational design of boronic acid inhibitors.
Synthesis Considerations
The synthesis of peptidyl boronic acids requires careful planning due to the sensitive nature of the aminoboronic acid moiety.[13]
-
Protecting Groups: Orthogonal protecting group strategies are essential to avoid unwanted side reactions during peptide coupling and deprotection steps.
-
Purification: Standard purification methods can be challenging. Specialized techniques like liquid-liquid partition chromatography have proven effective for purifying these compounds.[13]
In Vitro Characterization: Protocols for Efficacy and Selectivity
Rigorous in vitro testing is the cornerstone of inhibitor development, providing critical data on potency, mechanism, and specificity.
Protocol: Enzyme Inhibition Kinetics Assay
This protocol determines the inhibitory potency (IC₅₀ and Kᵢ) of a compound against a purified serine protease using a fluorogenic substrate.
A. Materials
-
Purified recombinant serine protease of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
Fluorogenic peptide substrate specific for the target protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin).[14] Stock in DMSO.
-
Test Inhibitor (Boronic Acid Compound): Stock solution in DMSO.
-
96-well black microplates, flat bottom.
-
Fluorescence plate reader.
B. Experimental Procedure
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting range is from 100 µM to 1 pM. Further dilute these stocks into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
Enzyme & Inhibitor Pre-incubation:
-
Causality: Boronic acids can be slow-binding inhibitors.[1] A pre-incubation step is critical to allow the enzyme-inhibitor complex (EI) to reach equilibrium before adding the substrate.
-
Add 50 µL of Assay Buffer containing the enzyme at a 2X final concentration to each well.
-
Add 1 µL of the diluted inhibitor to the wells. For the control (100% activity), add 1 µL of DMSO.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate (at a 2X final concentration, typically near its Kₘ value) to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence progress curves.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Kₘ are known.
-
C. Data Interpretation
| Inhibitor Example | Target Protease | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | - | [3] |
| Benzeneboronic acid | α-Chymotrypsin | 196,000 | - | [2] |
| Compound 10a | AmpC β-lactamase | 140 | - | [2] |
| Compound 5 | KPC-2 β-lactamase | 730 | - | [2] |
Table 1: Example inhibitory activities of selected boronic acid compounds against various serine proteases.
Protocol: Selectivity Profiling via Competitive Activity-Based Protein Profiling (cABPP)
A. Rationale and Justification Selectivity is paramount for a therapeutic candidate to minimize off-target effects and potential toxicity.[15] cABPP is a powerful chemoproteomic technique that allows for the simultaneous assessment of an inhibitor's potency against an entire family of enzymes within a complex biological sample (e.g., a cell lysate).[15][16][17][18] The method relies on competition between the test inhibitor and a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases.[15]
B. Materials
-
Proteome Lysate: e.g., from cultured cells or tissue homogenates.
-
Test Inhibitor (Boronic Acid Compound): Stock solution in DMSO.
-
Broad-spectrum Serine Hydrolase ABP: e.g., Fluorophosphonate-Rhodamine (FP-Rh).
-
SDS-PAGE gels, running buffer, and associated electrophoresis equipment.
-
Fluorescence gel scanner.
C. Experimental Procedure
-
Proteome Incubation:
-
Aliquot the proteome lysate (e.g., 50 µg of total protein per sample).
-
Add the test inhibitor at various concentrations (e.g., from 10 µM down to 1 nM). Use DMSO as a vehicle control.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to its targets.
-
-
ABP Labeling:
-
Add the FP-Rh probe to each sample to a final concentration of 1 µM.
-
Incubate at room temperature for another 30 minutes. The ABP will label any active serine hydrolases whose active sites are not already occupied by the test inhibitor.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization and Analysis:
-
Scan the gel using a fluorescence scanner (e.g., Rhodamine channel).
-
A decrease in the fluorescence intensity of a specific protein band in an inhibitor-treated lane compared to the control lane indicates that the inhibitor binds to that enzyme.
-
The potency of inhibition (IC₅₀) for each on- and off-target enzyme can be quantified by analyzing the dose-dependent decrease in band intensity.[15]
-
Caption: Workflow for competitive Activity-Based Protein Profiling (cABPP).
Cellular and In Vivo Evaluation
While in vitro assays are essential, demonstrating efficacy and safety in a biological context is the ultimate goal.
-
Cell-Based Assays: The first step is to assess if the inhibitor can cross the cell membrane and engage its target in a cellular environment. Various methods exist, including cell-permeant fluorescent activity probes or reporter gene assays that link protease activity to a measurable output.[19][20] It is also crucial to run parallel cytotoxicity assays to ensure the observed effects are due to specific enzyme inhibition and not general toxicity.
-
Pharmacokinetics (PK): The introduction of a boronic acid moiety can significantly alter a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[21][22][23] Early PK studies in animal models are necessary to determine properties like plasma exposure and half-life.[11][12]
-
In Vivo Efficacy: Ultimately, the inhibitor must be tested in relevant animal disease models to demonstrate therapeutic efficacy and a favorable safety window.[3]
Conclusion and Outlook
The development of boronic acid-based inhibitors for serine proteases is a mature and highly successful field in medicinal chemistry. The unique reversible-covalent mechanism of action provides a powerful platform for achieving high potency and prolonged target engagement. Several boronic acid drugs have reached the market, including the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, validating the therapeutic potential of this chemical class.[22][24] By integrating rational design principles with robust biochemical and cell-based evaluation protocols as outlined in this guide, researchers can effectively advance the discovery of novel, highly selective, and potent inhibitors for a host of serine protease targets.
References
- Serova, M., et al. (2010). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics.
- Serova, M., et al. (2010). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics.
- Gadd, M. S., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry.
- Watanabe, T., et al. (2009). Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Drawz, S. M., et al. (2022).
- Farr-Jones, S., et al. (1991). Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state.
- Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry.
- Splinter, P. L., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.
- Tan, G. T., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. [Link]
- Tondi, D., et al. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? International Journal of Molecular Sciences. [Link]
- Das, U., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
- Tan, G. T., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease.
- Antibodies Incorporated. (n.d.). Serine Proteases.
- Ma, C., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Central Science.
- Cartwright, S. J., et al. (1984). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal. [Link]
- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
- Tågerud, S., & Tågerud, P. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. Journal of Pharmacological and Toxicological Methods. [Link]
- BenchChem. (n.d.). Technical Support Center: Selectivity Profiling of Serine Hydrolase Inhibitors. BenchChem.
- Horvath, A. J., et al. (2011). Methods to measure the kinetics of protease inhibition by serpins. Methods in Enzymology. [Link]
- Farr-Jones, S., et al. (1991).
- Das, U., et al. (2020). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill.
- Zhou, H., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure-Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed From β-amino Acids. Journal of Medicinal Chemistry. [Link]
- Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]
- Windsor, I. W., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Journal of the American Chemical Society.
- BenchChem. (n.d.).
- Bethel, C. R., et al. (2013). Design and Exploration of Novel Boronic Acid Inhibitors Reveals Important Interactions with A Clavulanic Acid-Resistant Sulfhydryl-Variable (SHV) β-Lactamase. EngagedScholarship@CSU. [Link]
- Tondi, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- Martin, S. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
- RCSB PDB. (n.d.). 1P01: Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. RCSB PDB. [Link]
- Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy.
- Das, U., et al. (2020). Design and discovery of boronic acid drugs.
- Biocompare. (n.d.). Protease Assay Kits. Biocompare. [Link]
- Fernandes, C., et al. (2018).
- Li, X., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. [Link]
- Zhou, H., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. Journal of Medicinal Chemistry. [Link]
- ISNCT. (n.d.). Pharmacokinetics. ISNCT.
- Papp-Wallace, K. M., et al. (2021). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]
- Reaction Biology. (n.d.). Protease Assay Services. Reaction Biology. [Link]
- Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
- Imre, T., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors. BenchChem.
- da Silva, A. C. A., et al. (2023). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. [PDF] Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. | Semantic Scholar [semanticscholar.org]
- 8. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 9. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 23. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
procedure for protecting boronic acids as diethanolamine adducts
Application Notes & Protocols
Topic: A Practical Guide to the Protection of Boronic Acids as Diethanolamine Adducts for Enhanced Stability and Purity in Pharmaceutical Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Achilles' Heel of Boronic Acids
Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility in constructing complex molecular architectures has cemented their position in the toolbox of medicinal chemists and process development scientists. However, the intrinsic nature of the boronic acid functional group presents significant challenges. Many boronic acids, particularly heteroaromatic and vinylic derivatives, suffer from poor stability, readily undergoing protodeboronation or forming trimeric anhydrides (boroxines) upon standing.[3][4][5] This instability complicates storage, compromises reaction stoichiometry, and often leads to cumbersome purification processes that are difficult to scale.[5]
To mitigate these issues, boronic acids are frequently converted into more stable derivatives, with pinacol esters being a common choice.[5] While effective, pinacol esters can be oily, difficult to purify chromatographically, and their subsequent deprotection can be challenging.[6][7][8] An elegant and increasingly adopted alternative is the protection of boronic acids as their diethanolamine (DEA) adducts.
This application note provides a comprehensive overview and detailed protocols for the formation of diethanolamine-boronic acid complexes. These adducts, which are air-stable, highly crystalline solids, offer a robust and scalable solution for the stabilization, purification, and handling of valuable boronic acid intermediates.[3][9][10]
The Chemistry: From Trigonal Precursor to Stable Tetracoordinate Adduct
The remarkable stability of diethanolamine-protected boronic acids stems from a fundamental change in the geometry and electronic nature of the boron center. The reaction of a boronic acid (or a boronic ester via transesterification) with diethanolamine results in the formation of a bicyclic, sp³-hybridized zwitterionic boronate ester, commonly referred to as a dioxazaborocane or DABO boronate.[11][12]
The key to this transformation is the formation of a dative covalent bond between the lone pair of the diethanolamine nitrogen and the vacant p-orbital of the trigonal boronic acid. This intramolecular coordination satisfies the Lewis acidity of the boron atom, converting it to a more stable, tetracoordinate state.[12] This structure effectively shields the boron from decomposition pathways that plague the free boronic acid.
Figure 1: Formation of a stable tetracoordinate DABO adduct.
Field-Proven Advantages of the Diethanolamine Strategy
The decision to protect a boronic acid as a DEA adduct is driven by significant practical and economic benefits, particularly in a process development and manufacturing environment.
-
Exceptional Stability: DEA-boronic acid adducts are typically bench-stable, crystalline solids that are resistant to degradation in air and can be stored for extended periods without special precautions.[3][13][14] This contrasts sharply with many free boronic acids that require refrigeration and inert atmosphere for long-term storage.
-
Simplified Purification and Handling: The high crystallinity of these adducts is their most compelling feature.[6] Often, the adduct precipitates directly from the reaction mixture in high purity, allowing for isolation by simple filtration and washing. This frequently obviates the need for challenging and costly chromatographic purifications.[15]
-
Enhanced Process Robustness and Scalability: The formation of DEA adducts is a facile and robust process that has been successfully implemented on scales ranging from grams to hundreds of kilograms.[9][11] Isolating a stable, crystalline intermediate improves process control, simplifies quality assessment, and leads to more reliable and reproducible downstream reactions.[6][8]
-
Cost-Effectiveness: Diethanolamine is an inexpensive and readily available bulk chemical, making this protection strategy economically viable for large-scale synthesis.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of diethanolamine boronic esters.
Protocol 1: Direct Protection of a Boronic Acid
This procedure is suitable for the direct conversion of an isolated boronic acid to its corresponding DEA adduct. The reaction is typically fast and results in the precipitation of the product.
Materials and Reagents:
-
Aryl or Heteroaryl Boronic Acid (1.0 equiv)
-
Diethanolamine (1.05-1.1 equiv)
-
Solvent (e.g., Diethyl ether, Toluene, Ethyl Acetate, 2-Methyltetrahydrofuran)
-
Filter paper and Buchner funnel
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension or solution of the boronic acid in a suitable solvent (e.g., diethyl ether, 5-10 mL per gram of boronic acid), add diethanolamine dropwise at room temperature.
-
A precipitate often forms within minutes.[7]
-
Continue stirring the resulting suspension at room temperature for 30-60 minutes to ensure complete conversion. The reaction can be monitored by TLC or LCMS by dissolving a small aliquot of the suspension in a protic solvent to hydrolyze the adduct back to the starting boronic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a portion of the reaction solvent (e.g., 2 x 2 mL of diethyl ether per gram) to remove any excess diethanolamine.[3]
-
Dry the crystalline solid under vacuum to a constant weight. The product is typically obtained in high yield and purity, requiring no further purification.
Protocol 2: Protection via Transesterification from a Boronic Ester (e.g., Pinacol Ester)
This is a powerful method for purifying crude boronic acid intermediates. A crude boronic acid can be converted to a pinacol ester, which is then directly transesterified to the highly crystalline DEA adduct, leaving impurities behind in the solution.[1][7]
Materials and Reagents:
-
Boronic Acid Pinacol Ester (1.0 equiv)
-
Diethanolamine (1.1-1.2 equiv)
-
Solvent (e.g., Diethyl ether, Heptane/Toluene mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolve the boronic acid pinacol ester in a suitable solvent (e.g., diethyl ether).
-
Add diethanolamine to the solution at room temperature.[7]
-
Stir the mixture. A white precipitate of the DEA adduct should begin to form. The reaction is typically complete within 30-90 minutes.[7]
-
Monitor the reaction for the disappearance of the starting pinacol ester by TLC or GCMS.
-
Once the reaction is complete, cool the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold solvent to remove the pinacol byproduct and any unreacted starting material.
-
Dry the product under vacuum.
Data Summary: Typical Reaction Parameters
| Starting Material | Reagent (equiv) | Typical Solvent(s) | Time | Typical Yield | Reference |
| Alkyl/Aryl Pinacol Ester | Diethanolamine (1.1) | Diethyl Ether | ~30 min | 90-99% | [7] |
| Heteroaryl Boronic Acid | Diethanolamine (1.0) | Toluene/Heptane | 1-2 h | >95% | [9] |
| Crude Boronic Acid | Diethanolamine (1.1) | 2-MeTHF | 1 h | 80-90% (after isolation) | [6] |
Workflow and Deprotection
A key advantage of DEA adducts is their versatility. They can be used directly in subsequent reactions or the free boronic acid can be regenerated through a simple hydrolysis step.
Figure 2: Overall workflow for DEA adduct utilization.
Protocol 3: Deprotection to Regenerate the Free Boronic Acid
While many cross-coupling reactions proceed with the DEA adduct directly (where hydrolysis occurs in situ),[3] some applications may require the free boronic acid.
Materials and Reagents:
-
Diethanolamine Boronic Adduct (1.0 equiv)
-
Aqueous Acid (e.g., 0.1 M - 1 M HCl)
-
Organic Solvent for extraction (e.g., Diethyl ether, Ethyl Acetate)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Suspend the DEA boronic adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and aqueous HCl at 0 °C or room temperature.
-
Stir the mixture vigorously for 20-30 minutes. The solid adduct will dissolve as it hydrolyzes. The diethanolamine hydrochloride salt will move to the aqueous phase.[7]
-
Monitor the reaction by TLC until the starting adduct is fully consumed.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure boronic acid.[7]
Conclusion
The protection of boronic acids as their diethanolamine adducts represents a powerful, practical, and scalable strategy for overcoming the inherent stability and handling challenges associated with this important class of reagents. The formation of stable, crystalline DABO boronates facilitates robust purification, simplifies material handling, and ultimately leads to more efficient and reliable synthetic processes. This methodology is a valuable asset for any researcher, scientist, or drug development professional working with boronic acids, enabling the streamlined synthesis of complex molecules from discovery to manufacturing.
References
- Agnew, L. R., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. [Link]
- Agnew, L. R., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- Agnew, L. R., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. [Link]
- Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
- Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
- Santos, W. L., et al. (2011).
- Agnew, L. R., et al. (2020). Development of a Simple and Standard Process for Boronic Ester Synthesis. figshare. [Link]
- Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
- Santos, W. L., et al. (2011).
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Henry, C., et al. (2023). Isolation of Diethanolamine Boronic Ester Improves Synthesis to AZD5718. Thieme. [Link]
- ResearchGate. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. [Link]
- Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
- Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
- da Silva, A. C., et al. (2020).
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis - figshare - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of N-Acyl Sulfonamides
Introduction: The Significance of N-Acyl Sulfonamides
The N-acyl sulfonamide moiety is a cornerstone in modern medicinal chemistry, celebrated for its unique physicochemical properties and therapeutic relevance.[1][2] These compounds are frequently employed as bioisosteres of carboxylic acids, mimicking their acidity (pKa values typically between 3.5–4.5) and hydrogen bonding capabilities while offering superior hydrolytic and enzymatic stability.[2][3] This structural motif is integral to the pharmacophore of numerous approved drugs, including antivirals, anticancer agents, and antihypertensives.[4][5]
Given their prevalence and importance, rigorous and unambiguous characterization is paramount. The successful identification, purity assessment, and structural elucidation of N-acyl sulfonamides rely on a multi-technique analytical approach. This guide provides an in-depth overview of the core analytical techniques, explaining the rationale behind their application and offering detailed protocols for their execution.
Integrated Analytical Workflow
The characterization of a newly synthesized N-acyl sulfonamide is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle. The typical workflow ensures that the compound's identity, purity, and structure are confirmed with the highest degree of confidence before proceeding to biological assays or further development.
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Employing Boronic Acids as Sensors for Carbohydrates and Diols
Introduction: The Unique Utility of Boronic Acids in Molecular Recognition
In the landscape of molecular sensing, the specific and reversible recognition of carbohydrates and other diol-containing molecules remains a significant challenge with profound implications for clinical diagnostics, biotechnology, and drug development.[1][2] Carbohydrates are central to a vast array of biological processes, from cellular communication and metabolism to pathogenesis.[3] Consequently, the ability to accurately detect and quantify these biomolecules is of paramount importance. Boronic acids have emerged as a singularly effective class of synthetic receptors for this purpose, owing to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols in aqueous solutions.[4][5][6] This interaction forms the basis of a versatile and highly adaptable sensing platform.[7]
This guide provides an in-depth exploration of the principles and practices governing the use of boronic acid-based sensors. It is designed for researchers and professionals who seek not only to apply these sensors but also to understand the fundamental chemistry that underpins their function, enabling the rational design of novel sensing systems and the confident interpretation of experimental results. We will delve into the mechanistic details of boronic acid-diol interactions, explore the diverse signaling modalities that have been developed, and provide detailed protocols for the practical implementation of these powerful analytical tools.
The Chemistry of Recognition: Boronic Acid-Diol Interactions
The cornerstone of boronic acid-based sensing is the reversible formation of cyclic boronate esters with compounds possessing cis-1,2- or 1,3-diol functionalities.[4][8][9] This reaction is a dynamic equilibrium, the position of which is influenced by several key factors.
The Fundamental Equilibrium: A boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[10] It is the Lewis acidic nature of the trigonal form, with its vacant p-orbital, that facilitates the initial interaction with a diol.[11] The subsequent formation of a stable five- or six-membered cyclic ester is a rapid and reversible process.[6][11]
The Critical Role of pH: The pH of the medium plays a pivotal role in the binding equilibrium.[3][12] In aqueous solution, the boronic acid can accept a hydroxide ion to form the more nucleophilic tetrahedral boronate anion.[10] The pKa of the boronic acid is a crucial parameter, as the formation of the anionic boronate species, which is more reactive towards diols, is favored at pH values approaching or exceeding the pKa.[13][14] Consequently, many boronic acid sensors exhibit optimal performance in slightly alkaline conditions.[1] However, the optimal pH for binding is a complex interplay between the pKa of the boronic acid and the diol.[3]
Structural Considerations and Selectivity: The binding affinity and selectivity of a boronic acid sensor are dictated by the structural complementarity between the boronic acid and the target diol. Monoboronic acids generally exhibit a higher affinity for fructose over glucose, which is attributed to the higher proportion of the furanose form in fructose that presents the diols in a favorable conformation for binding.[15][16] To enhance glucose selectivity, a key target in diabetes monitoring, researchers have ingeniously designed diboronic acid sensors.[6][16][17] These sensors feature two boronic acid moieties held at a specific distance by a molecular scaffold, creating a "cleft" that is sterically and electronically optimized for the geometry of glucose.[16]
Visualizing the Boronic Acid-Diol Interaction
Caption: Reversible covalent interaction between a boronic acid and a cis-diol.
Modalities of Boronic Acid-Based Sensors
The versatility of the boronic acid recognition motif allows for its integration into various signal transduction mechanisms. This has led to the development of a diverse array of sensors, each with its own set of advantages and applications.
Fluorescent Sensors
Fluorescent sensors are the most widely explored class of boronic acid-based sensors due to their high sensitivity.[15] The general design involves covalently linking a boronic acid moiety to a fluorophore. The binding of a carbohydrate to the boronic acid induces a change in the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength.[2]
Several mechanisms are employed to translate the binding event into a fluorescent signal:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the boronic acid is linked to a fluorophore via a short spacer that also includes a tertiary amine. In the unbound state, the nitrogen's lone pair of electrons can quench the fluorescence of the nearby fluorophore through PET. Upon binding a diol, the boron center becomes more electron-withdrawing, which decreases the electron-donating ability of the nitrogen, thus inhibiting PET and "turning on" the fluorescence.[17]
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid and an electron-donating or -withdrawing group are part of a conjugated system. The binding of a diol alters the electronic properties of the boronic acid, which in turn modulates the ICT process, leading to a shift in the emission wavelength.
-
Aggregation-Induced Emission (AIE): AIE-based sensors utilize fluorophores that are non-emissive in solution but become highly fluorescent upon aggregation. The binding of a multivalent carbohydrate can induce the aggregation of boronic acid-functionalized AIEgens, leading to a significant fluorescence enhancement.[18]
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 18. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04110C [pubs.rsc.org]
Application Notes & Protocols: Solid-Phase Synthesis Utilizing N-Acylsulfonamide Safety-Catch Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Control in Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides and other complex organic molecules are created, offering a streamlined process of iterative monomer addition with simplified purification.[1] A cornerstone of this methodology is the linker, the chemical entity that tethers the nascent molecule to the solid support.[1][2] The choice of linker dictates the conditions under which the final product can be cleaved from the resin and is therefore a critical determinant of the overall synthetic strategy.
"Safety-catch" linkers represent a sophisticated evolution in linker technology.[1][2] These linkers are exceptionally stable to a wide range of reaction conditions, including both acidic and basic environments commonly used for protecting group removal during synthesis.[2][3] Their defining feature is the requirement of a discrete chemical activation step to render them labile for cleavage.[2][3] This two-stage approach provides an unparalleled level of control, enabling complex, multi-step syntheses and post-synthesis modifications of the resin-bound product that would be incompatible with traditional linkers.
Among the various safety-catch linkers, the N-acylsulfonamide linker, pioneered by Kenner and co-workers, stands out for its robustness and versatility.[3][4] Its stability is rooted in the low pKa of the N-acylsulfonamide moiety, which remains inert throughout the synthetic sequence.[3] Only after a specific activation, typically an N-alkylation reaction, does the linker become susceptible to nucleophilic attack, allowing for the release of the desired product under mild conditions.[3][5] This unique characteristic makes the N-acylsulfonamide linker particularly valuable for the synthesis of C-terminally modified peptides, cyclic peptides, and peptide thioesters, which are crucial intermediates for protein synthesis via native chemical ligation.[3][6]
These application notes provide a comprehensive guide to the theory and practice of solid-phase synthesis using N-acylsulfonamide safety-catch linkers, offering detailed protocols and insights for their successful implementation in research and drug development.
The N-Acylsulfonamide Linker: Mechanism of Action
The functionality of the N-acylsulfonamide safety-catch linker is predicated on a clever manipulation of the electronic properties of the sulfonamide group. In its native state, the N-acylsulfonamide is a poor leaving group, rendering the linkage to the solid support highly stable. The activation step, most commonly N-alkylation, transforms the sulfonamide into a much better leaving group, thereby priming the linker for cleavage.
The Two-Step "Safety-Catch" Mechanism:
-
Stable State: During the entire solid-phase synthesis, which may involve numerous cycles of deprotection (e.g., with piperidine for Fmoc removal or TFA for Boc removal) and coupling, the N-acylsulfonamide linker remains intact.[2] This stability allows for the use of a wide array of building blocks and reaction conditions without premature cleavage of the product from the resin.
-
Activation: Once the synthesis of the linear peptide or molecule is complete, the "safety-catch" is released through an activation step. This typically involves the alkylation of the sulfonamide nitrogen. Common alkylating agents include iodoacetonitrile or diazomethane.[5][7] This conversion is critical as it significantly increases the electrophilicity of the carbonyl carbon attached to the sulfonamide.
-
Cleavage: Following activation, the now labile N-alkyl-N-acylsulfonamide linker is susceptible to nucleophilic attack. A variety of nucleophiles can be employed to cleave the product from the resin, leading to diverse C-terminal modifications. For instance, aminolysis yields a C-terminal amide, hydrazinolysis produces a hydrazide, and thiolysis generates a valuable peptide thioester.[3][5]
Diagram: Mechanism of N-Acylsulfonamide Safety-Catch Linker
Caption: Workflow of the N-acylsulfonamide safety-catch linker from stable synthesis to activated cleavage.
Applications in Peptide and Small Molecule Synthesis
The unique properties of the N-acylsulfonamide linker open up a wide range of synthetic possibilities that are challenging or impossible with conventional linkers.
-
Synthesis of C-Terminally Modified Peptides: The ability to cleave the linker with various nucleophiles allows for the straightforward synthesis of peptides with diverse C-terminal functionalities, such as amides, esters, and hydrazides.[3]
-
Preparation of Peptide Thioesters for Native Chemical Ligation: The generation of peptide thioesters is a key application of this linker.[3] These thioesters are essential building blocks for native chemical ligation, a powerful technique for the synthesis of large proteins.[8]
-
On-Resin Cyclization: The stability of the linker allows for side-chain deprotection and subsequent on-resin cyclization of peptides.[6][9] This is a highly efficient method for producing cyclic peptides, an important class of molecules in drug discovery due to their enhanced stability and conformational rigidity.[6][9]
-
Combinatorial Chemistry and Library Synthesis: The robustness of the linker is advantageous in the synthesis of small molecule libraries, where a wide variety of reactants and conditions may be employed.
Experimental Protocols
The following protocols provide a general framework for the use of N-acylsulfonamide safety-catch linkers. It is important to note that specific reaction conditions may need to be optimized based on the resin, the specific sequence of the peptide, and the desired final product.
Protocol 1: Loading the First Amino Acid onto the Sulfonamide Resin
This protocol outlines the coupling of the first Fmoc-protected amino acid to the sulfonamide resin.
Materials:
-
Sulfonamide resin (e.g., Ellman's sulfonamide resin)
-
Fmoc-protected amino acid
-
Diisopropylcarbodiimide (DIC)
-
Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the sulfonamide resin in DMF for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and DMAP (1 equivalent) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and stir for 5-10 minutes at room temperature.
-
Add the pre-activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using a standard method, such as UV quantification of the piperidine-dibenzofulvene adduct after Fmoc deprotection.
Protocol 2: Peptide Elongation (Fmoc-SPPS)
This is a standard protocol for the stepwise addition of amino acids to the resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
20% Piperidine in DMF
-
DMF, DCM, MeOH
Procedure (for each cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7x).
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with the chosen coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 3: Activation of the N-Acylsulfonamide Linker
This protocol describes the alkylation of the sulfonamide nitrogen to activate the linker for cleavage.
Materials:
-
Peptide-bound resin
-
Iodoacetonitrile (ICH₂CN)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Swell the peptide-bound resin in NMP or DMF.
-
Add a solution of iodoacetonitrile (10-20 equivalents) and DIPEA (5-10 equivalents) in NMP or DMF to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.
-
Wash the resin with NMP or DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Diagram: Peptide Synthesis and Cleavage Workflow
Caption: Step-by-step workflow for solid-phase synthesis using an N-acylsulfonamide linker.
Protocol 4: Cleavage from the Resin and Product Release
This protocol details the final cleavage of the activated peptide from the solid support. The choice of nucleophile will determine the C-terminal functionality of the product.
Materials:
-
Activated peptide-bound resin
-
Cleavage cocktail (see table below)
-
DCM or other suitable solvent
-
Side-chain deprotection cocktail (if necessary, typically TFA-based)
Procedure:
-
Swell the activated resin in the chosen solvent (e.g., DCM, THF, or DMF).
-
Add the cleavage cocktail containing the desired nucleophile.
-
Agitate the reaction mixture at room temperature for 2-24 hours (reaction time will vary depending on the nucleophile and substrate).
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with the reaction solvent and combine the washings with the filtrate.
-
Remove the solvent under reduced pressure.
-
If side-chain protecting groups are still present, treat the crude product with an appropriate deprotection cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
Table: Cleavage Cocktails for Different C-Terminal Modifications
| Desired C-Terminal | Nucleophile | Typical Conditions |
| Amide | Primary or Secondary Amine (e.g., 1M NH₃ in Dioxane) | 2-4 hours at RT |
| Ester | Alcohol with a non-nucleophilic base (e.g., MeOH, DBU) | 12-24 hours at RT |
| Thioester | Thiol (e.g., Benzyl Mercaptan) with a base (e.g., DIPEA) | 4-8 hours at RT |
| Hydrazide | Hydrazine (e.g., Hydrazine hydrate in DMF) | 2-6 hours at RT |
Conclusion
N-acylsulfonamide safety-catch linkers provide a robust and versatile platform for the solid-phase synthesis of complex peptides and small molecules. Their inherent stability, coupled with a distinct activation step, affords a high degree of control over the synthetic process, enabling the creation of molecules that are otherwise difficult to access. By understanding the underlying mechanism and following well-defined protocols, researchers can leverage this powerful tool to advance their projects in basic research and therapeutic development.
References
- Bonger, K. M., & van den Berg, A. (2000). Protein Synthesis by Solid-Phase Chemical Ligation Using a Safety Catch Linker. The Journal of Organic Chemistry, 65(12), 3829–3835. [Link]
- de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
- He, Y., Wilkins, J. P., & Kiessling, L. L. (2007). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters, 9(17), 3249–3252. [Link]
- Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
- Merkx, R., van Haren, M. J., Rijkers, D. T. S., & Liskamp, R. M. J. (2012). Resin-Bound Sulfonyl Azides: Efficient Loading and Activation Strategy for the Preparation of the N-Acyl Sulfonamide Linker. The Journal of Organic Chemistry, 77(3), 1569–1579. [Link]
- García-Martín, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4949. [Link]
- Kunz, H., & Waldmann, H. (2005). N-acyl-N-alkyl-sulfonamide anchors derived from Kenner's safety-catch linker: powerful tools in bioorganic and medicinal chemistry. Bioorganic & Medicinal Chemistry, 13(3), 585–599. [Link]
- Seeberger, P. H., & Werz, D. B. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2029–2036. [Link]
- Li, P., & Roller, P. P. (2002). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 119(17), 9950-10041. [Link]
- Zorzi, A., Deyle, K., & Heinis, C. (2017). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. ACS Chemical Biology, 12(7), 1733-1744. [Link]
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. N-acyl-N-alkyl-sulfonamide anchors derived from Kenner's safety-catch linker: powerful tools in bioorganic and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ligation Technologies for the Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides
Introduction: A Modern Approach to Heterocycle Synthesis
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic and medicinal chemistry, with lactams and related structures forming the backbone of numerous pharmaceuticals and natural products.[1][2] Among the myriad of synthetic strategies, the intramolecular hydroamination of alkenes stands out for its atom economy. This guide delves into a powerful and increasingly relevant methodology: the cobalt-catalyzed cyclization of unsaturated N-acyl sulfonamides. This transformation offers a versatile and efficient route to valuable cyclic N-sulfonyl imidates and lactams, leveraging inexpensive and earth-abundant cobalt catalysts.[3][4][5]
Historically, such cyclizations have often relied on precious metal catalysts. The shift towards first-row transition metals like cobalt aligns with the principles of green and sustainable chemistry.[3][4] This document provides a comprehensive overview of this methodology, from its mechanistic underpinnings to detailed, field-tested protocols suitable for implementation in research and development settings. We will explore the key parameters that govern the reaction's outcome, the scope of its application, and the synthetic versatility of the resulting products.
Mechanistic Insights: Diverting from Classical Pathways
The cobalt-catalyzed cyclization of unsaturated N-acyl sulfonamides represents a fascinating diversion from the classical Mukaiyama hydration reaction.[3][4] While the latter typically involves a Co(II) catalyst, a silane, and an oxidant to hydrate an olefin, the use of a Co(III)(salen) complex under similar oxidative conditions redirects the reaction towards intramolecular C-N bond formation.[3][4]
The currently proposed mechanism, supported by experimental evidence, involves the following key steps:
-
Initiation: The reaction is initiated by the cobalt catalyst, which coordinates to the olefin of the unsaturated N-acyl sulfonamide substrate.
-
Radical Formation: In the presence of an oxidant (such as tert-butyl hydroperoxide (t-BuOOH) or even atmospheric air), a radical intermediate is generated.[3][4][6]
-
Intramolecular Cyclization: The nucleophilic nitrogen of the N-acyl sulfonamide attacks the activated olefin in an intramolecular fashion, leading to the formation of a new C-N bond and a cyclic intermediate.
-
Product Formation: Subsequent steps lead to the formation of the final cyclic N-sulfonyl imidate or lactam product.
A notable feature of this reaction is the significant influence of the solvent on the product distribution.[3][7] The donor ability of the solvent can impact the electronic character of the cobalt metal center, thereby steering the reaction towards either the desired cyclization or competing pathways like Mukaiyama hydration.[3]
Figure 1: Proposed mechanistic pathway for the cobalt-catalyzed cyclization.
Experimental Protocols
Materials and Reagents
-
Cobalt Catalyst: Co(III)(salen)OTf complex is a commonly used catalyst.[3] Other cobalt-salen complexes can also be effective.[1][2]
-
Substrate: Unsaturated N-acyl sulfonamide. The synthesis of these substrates is well-documented in the literature.[8]
-
Oxidant: tert-Butyl hydroperoxide (t-BuOOH) solution in decane or air.[3][4]
-
Silane: Phenylsilane (PhSiH₃) is often used as a co-reductant.[3]
-
Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-coordinating solvents.
-
Inert Gas: Argon or Nitrogen.
General Protocol for Cobalt-Catalyzed Cycloisomerization
This protocol is a general guideline and may require optimization for specific substrates.
Sources
- 1. Cobalt-Catalyzed Aerobic Aminocyclization of Unsaturated Amides for the Synthesis of Functionalized γ- and δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Complex Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, its application to complex and sterically hindered substrates can be challenging, often resulting in disappointing yields. This guide is designed to provide in-depth, experience-driven insights to help you diagnose and resolve common issues encountered when working with complex boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
Q1: My Suzuki coupling with a complex boronic acid is giving me little to no product. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic approach is crucial. Start by evaluating the fundamental components of your reaction.[1]
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative that your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, your complex boronic acid. Boronic acids can degrade over time, particularly through a process called protodeboronation.[1][3]
Q2: I'm observing significant decomposition of my complex boronic acid. What is happening and how can I prevent it?
A2: The decomposition of your boronic acid is likely due to protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This is a common issue, especially with electron-deficient or heteroaromatic boronic acids, and is often exacerbated by the basic and aqueous conditions of the Suzuki coupling.[3]
Several factors can promote this undesired reaction:
-
Base: The choice and concentration of the base are critical. Strong bases, particularly hydroxides, can accelerate protodeboronation.[3][5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3][5]
-
Water Content: Water can act as the proton source for this side reaction.[3][5]
Troubleshooting Strategies:
-
Optimize the Base: Switch to a milder, non-hydroxide base. Weaker bases are often sufficient to facilitate the Suzuki coupling while minimizing protodeboronation.[5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is a highly effective strategy.
-
Pinacol Esters (BPin): More robust than the corresponding boronic acids.[7]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that can be used in "slow release" strategies, minimizing the concentration of the free boronic acid at any given time.[4][7][8]
-
Organotrifluoroborates (R-BF₃K): These salts also offer increased stability and can be effective in suppressing protodeboronation.[4][7]
-
-
Control Temperature and Water: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[9] For highly sensitive substrates, employ strictly anhydrous conditions.[9][10]
Q3: My reaction with a sterically hindered boronic acid is sluggish, resulting in low conversion. How can I improve the reaction rate and yield?
A3: Steric hindrance presents a significant challenge to several steps in the Suzuki catalytic cycle, particularly oxidative addition and transmetalation.[11]
-
Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[11] The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with hindered aryl halides.[11]
-
Base Selection: A weak base may not be sufficient to activate a sterically hindered boronic acid for transmetalation.[11] A stronger base may be required to drive the reaction forward.
-
Consider: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]
-
-
Solvent and Temperature: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are often a good choice. Increasing the reaction temperature can help overcome the activation barriers associated with hindered substrates, but must be balanced with the potential for boronic acid decomposition.[9]
Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction. It is often promoted by the presence of Pd(II) species and oxygen.[2]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated to prevent the oxidation of the active Pd(0) catalyst to Pd(II).[1]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[11]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Complex Boronic Acid
This protocol is a general starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the complex boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][9]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki couplings.
Summary of Key Parameters and Recommended Adjustments
| Issue | Potential Cause | Recommended Solution |
| No/Low Conversion | Inactive Catalyst | Use a fresh, air-stable precatalyst. Ensure rigorous degassing.[1] |
| Steric Hindrance | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[11] | |
| Boronic Acid Decomposition | Protodeboronation | Switch to a milder base (K₃PO₄, Cs₂CO₃).[5][9] Convert boronic acid to a more stable ester (MIDA, pinacol).[4][7] |
| Homocoupling Side Product | Oxygen Contamination | Thoroughly degas all solvents and maintain an inert atmosphere.[1][2] |
| High Boronic Acid Concentration | Consider slow addition of the boronic acid.[11] | |
| Sluggish Reaction | Poor Oxidative Addition | Use electron-rich, bulky ligands.[9] Increase reaction temperature.[9] |
| Inefficient Transmetalation | Use a stronger base (K₃PO₄, Cs₂CO₃).[9] Ensure adequate water content if needed to solubilize the base.[9] |
References
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Protodeboron
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Protodeboronation of (Hetero)
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling of boronic acids in cross-coupling reactions
Technical Support Center: Preventing Homocoupling of Boronic Acids in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it detrimental to my reaction?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid starting material couple to form a symmetrical biaryl byproduct.[1] This process is problematic for several reasons: it consumes your valuable boronic acid reagent, thereby reducing the yield of your desired cross-coupled product, and the resulting homocoupled product can often be difficult to separate from the target molecule due to similar physical properties, complicating purification.[2]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two principal causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][3]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as palladium acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) state.[1][4] This is especially prevalent at the beginning of the reaction.
Q3: Can the stability of the boronic acid itself contribute to homocoupling?
A3: Absolutely. Certain boronic acids, particularly 2-heterocyclic (like 2-furyl or 2-pyridyl), vinyl, and cyclopropyl boronic acids, are inherently unstable.[5] They are prone to decomposition through processes like protodeboronation (replacement of the C-B bond with a C-H bond), which can be accelerated by heat or the presence of a base.[5][6] This degradation can sometimes lead to an increased propensity for side reactions, including homocoupling. In the solid state, boronic acids can also form cyclic trimers called boroxines, which can affect stoichiometry if not accounted for.[5]
Troubleshooting Guide: Diagnosis and Mitigation Strategies
This section provides a systematic approach to identifying and resolving issues with boronic acid homocoupling.
Issue 1: Significant Formation of Homocoupled Byproduct Detected
If you observe a significant amount of the boronic acid dimer in your reaction mixture via TLC, GC-MS, or LC-MS, consider the following troubleshooting steps.
Root Cause Analysis & Corrective Actions:
-
Presence of Oxygen: This is the most common culprit.[7][8]
-
Solution 1: Rigorous Degassing. Thoroughly degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or performing three to five freeze-pump-thaw cycles.[1][4] Subsurface sparging, where the gas is bubbled through the liquid, is more efficient.[1][8]
-
Solution 2: Maintain Inert Atmosphere. Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish. Use Schlenk techniques or a glovebox for optimal results.[2]
-
-
Choice of Palladium Precatalyst: Pd(II) sources can initiate homocoupling during their in-situ reduction to Pd(0).[3][4]
-
Solution: Utilize a Pd(0) Source. Switch to a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2][4] These catalysts do not require a reduction step that consumes the boronic acid. Modern, well-defined Pd(II) precatalysts (e.g., Buchwald precatalysts) are also designed for clean conversion to the active Pd(0) species and can minimize side reactions.[4]
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in modulating the catalyst's reactivity.
-
Solution: Employ Bulky, Electron-Rich Ligands. Ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective at suppressing homocoupling.[9][10] Their steric bulk hinders the formation of intermediates leading to homocoupling, while their electron-donating nature accelerates the desired reductive elimination step of the cross-coupling cycle.[4][10]
-
Issue 2: Low Yield of Desired Product with Evidence of Boronic Acid Degradation
If your yield is low and you suspect your boronic acid is decomposing through pathways other than just homocoupling (e.g., protodeboronation), the following strategies can be employed.
Root Cause Analysis & Corrective Actions:
-
Inappropriate Base: The base is necessary to activate the boronic acid for transmetalation, but a poor choice can promote side reactions.[4][11]
-
Solution 1: Use Weaker Inorganic Bases. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are less likely to promote homocoupling and protodeboronation.[4][6]
-
Solution 2: Anhydrous Conditions for Protodeboronation-Prone Substrates. Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction, especially for sensitive heteroaryl boronic acids.[6]
-
-
High Instantaneous Concentration of Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Slow Addition. Add the boronic acid solution slowly to the reaction mixture over a period of time. This keeps its instantaneous concentration low, disfavoring homocoupling.[4] The use of MIDA boronates, which slowly release the boronic acid in situ, is another effective "slow-release" strategy.[12]
-
-
Reaction Temperature: Higher temperatures can accelerate side reactions more than the desired cross-coupling.
-
Solution: Optimize Temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Quantitative Data Summary
The choice of reaction parameters can significantly influence the ratio of the desired product to the homocoupling byproduct. The following table summarizes general trends.
| Parameter | Recommended for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[2] | Avoids the in-situ reduction of Pd(II) which can consume the boronic acid via homocoupling.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[4] | Steric hindrance and strong electron donation accelerate the desired catalytic cycle, outcompeting homocoupling.[10] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[4] | Less likely to promote side reactions compared to strong bases like NaOH.[4] |
| Atmosphere | Strictly anaerobic (Inert gas: Ar or N₂)[7] | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1][8] |
| Temperature | Lowest effective temperature[4] | Suppresses the rate of side reactions, which can be more sensitive to temperature increases than the desired coupling.[4] |
| Boronic Acid Addition | Slow addition or use of slow-release precursors (e.g., MIDA boronates)[4][12] | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust starting point and may require optimization for specific substrates.
-
Vessel and Reagent Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
To the reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid (1.2–1.5 equiv.), finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the chosen ligand (e.g., SPhos, 1-5 mol%).[6]
-
-
Degassing and Solvent Addition:
-
Seal the vessel with a septum. Evacuate and backfill with inert gas three times.[2]
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1). Degas by sparging with an inert gas for at least 30 minutes or by using 3-5 freeze-pump-thaw cycles.[1][4]
-
Add the degassed solvent to the reaction vessel via syringe.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a Pd(0) source or a modern G3/G4 precatalyst, 0.5–2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visual Representation of Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing boronic acid homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (SPhos)Pd(II) Precatalysts and Their Application in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Leconte, N., et al. (2022).
- Haddad, N., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(1), 58–63. [Link]
- ACS Publications. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
- ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
- ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Wikipedia. (n.d.). Boronic acid.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (2019). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
- Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- National Institutes of Health. (2017). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation.
- ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- National Institutes of Health. (2014). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
- MDPI. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- ACS Publications. (2008). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 73(21), 8481–8488. [Link]
- SynArchive. (2022). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- ResearchGate. (2016). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base and Solvent Conditions for Suzuki-Miyaura Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical choice of base and solvent. As a cornerstone of modern synthetic chemistry, mastering the nuances of the Suzuki-Miyaura reaction is essential for efficient and reproducible C-C bond formation.[1] This resource synthesizes field-proven insights and established scientific principles to help you navigate the complexities of your experimental work.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses specific issues you may encounter during your Suzuki-Miyaura coupling experiments, with a focus on how base and solvent selection can be the key to resolving them.
Issue 1: Low or No Conversion of Starting Materials
Observing a stalled reaction with significant amounts of unreacted starting materials is a common frustration. The root cause often lies in suboptimal activation of the catalytic cycle.
Potential Causes & Solutions
-
Insufficient Base Strength or Solubility: The base is crucial for activating the organoboron species to form a more nucleophilic boronate, which is necessary for the transmetalation step.[2][3][4][5][6][7] If the base is too weak or is not soluble in the reaction medium, this activation will be inefficient.
-
Solution: Switch to a stronger or more soluble base. For instance, if you are using a mild base like Na₂CO₃ with a challenging substrate, consider moving to a stronger base like K₃PO₄ or Cs₂CO₃.[3][8] For biphasic systems where the inorganic base resides in the aqueous layer, ensure adequate mixing or consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the hydroxide or carbonate ions into the organic phase.[9][10][11][12]
-
-
Inappropriate Solvent System: The solvent plays a multifaceted role, including solubilizing the reactants and catalyst, and influencing the reaction rate and selectivity.[13][14] A solvent that fails to dissolve the reactants or the catalyst will prevent the reaction from proceeding.
-
Solution: Screen a range of solvents. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[15] For many reactions, a mixture of an organic solvent with water is beneficial as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[16][17][18] However, for water-sensitive substrates, anhydrous conditions should be employed.[19]
-
-
Catalyst Deactivation: The nitrogen atoms in some substrates (e.g., pyridines) can coordinate to the palladium center, leading to catalyst inhibition.[20] Additionally, the presence of oxygen can lead to the oxidation of phosphine ligands and deactivation of the Pd(0) catalyst.[19]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.[19] If catalyst inhibition by a basic substrate is suspected, the choice of ligand becomes critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often overcome this issue.[20][21][22]
-
Issue 2: Significant Formation of Side Products
The appearance of unintended products, such as homocoupled species or protodeboronated starting materials, can drastically reduce the yield of your desired product.
A. Homocoupling of the Boronic Acid/Ester
This side reaction, which forms a biaryl product from two molecules of the organoboron reagent, is often promoted by the presence of oxygen.[19][22]
-
Causality: Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[19]
-
Troubleshooting Steps:
-
Improve Degassing Technique: Rigorously degas your solvent(s) before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[23]
-
Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.[3][23]
-
Use High-Purity Reagents: Ensure your palladium source and ligands are of high quality and have not been unduly exposed to air.[19]
-
B. Protodeboronation
This side reaction involves the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is particularly problematic with electron-deficient or sterically hindered boronic acids.[19]
-
Causality: The presence of a proton source (often water) in combination with a base can lead to the undesired cleavage of the boronic acid.[19]
-
Troubleshooting Steps:
-
Choice of Base: Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often less prone to causing protodeboronation compared to strong hydroxides.[19]
-
Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can be beneficial.[19] This involves using anhydrous solvents and bases.
-
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents can slowly release the active boronic acid species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[19][22]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the extent of this side reaction.[19]
-
Issue 3: Difficulty with Sterically Hindered Substrates
Coupling sterically demanding substrates, such as those with ortho-substituents, often results in low yields due to the physical impediment of the bulky groups.
-
Causality: Steric hindrance can slow down the key steps of the catalytic cycle, particularly the transmetalation and reductive elimination steps.[20]
-
Troubleshooting Steps:
-
Stronger Bases and Higher Temperatures: To overcome the steric barrier, more forcing conditions are often necessary. Strong bases like t-BuOK or K₃PO₄ can be effective.[21][24]
-
Solvent Choice: High-boiling point solvents like dioxane or toluene are often used to allow for higher reaction temperatures.[21]
-
Bulky Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or NHC ligands is often crucial for the success of these reactions.[20][21] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium species that can accommodate the bulky substrates.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
The base plays a critical role in the transmetalation step of the catalytic cycle.[3][25] It reacts with the organoboronic acid to form a more nucleophilic "ate" complex (a boronate).[2] This increased nucleophilicity facilitates the transfer of the organic group from the boron atom to the palladium center.[2][3]
Q2: How do I choose the right base for my reaction?
The choice of base depends on several factors, including the reactivity of your substrates and the reaction conditions. A general screening approach is often the most effective.[3]
-
For routine couplings: Inorganic carbonates like K₂CO₃ or Na₂CO₃ are often a good starting point.[3]
-
For challenging or sterically hindered substrates: Stronger bases like K₃PO₄, Cs₂CO₃, or even organic bases like t-BuOK may be required.[20][21]
-
For base-sensitive functional groups: Milder bases like KF can be used.[7]
Q3: What is the purpose of using a biphasic solvent system (e.g., Toluene/Water)?
A biphasic system is often used to accommodate the different solubility requirements of the reactants. The organic solvent (e.g., toluene, THF, dioxane) dissolves the organic halide and the catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[13] This setup also facilitates the formation of the active boronate species at the interface of the two phases. For improved mixing and reaction rates in biphasic systems, a phase-transfer catalyst can be employed.[9][10][11][12]
Q4: Can solvent choice affect the selectivity of my reaction?
Yes, the solvent can have a profound impact on selectivity, especially in cases where there are multiple reactive sites on a substrate.[26][27] For example, in the coupling of chloroaryl triflates, the use of polar aprotic solvents like MeCN or DMF can favor reaction at the triflate group, whereas nonpolar solvents like THF or toluene, or even polar protic solvents like water and alcohols, can favor reaction at the chloride.[26][27][28] This is often attributed to the ability of certain polar solvents to stabilize anionic transition states.[26][27]
Q5: My reaction is not working in common organic solvents. What are my options?
If standard solvents are proving ineffective, consider "greener" or less conventional options. Solvents like ethyl acetate or cyclopentyl methyl ether (CPME) have been shown to be effective in certain Suzuki-Miyaura couplings.[29][30] Additionally, performing the reaction in purely aqueous media is a growing area of interest, often utilizing water-soluble ligands or phase-transfer catalysts to achieve high yields.[17][18]
Data & Protocols
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Reactions
| Base | Strength | Typical Solvent System | Key Characteristics & Applications |
| Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common, inexpensive choice for many standard couplings. |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Slightly more soluble and often more effective than Na₂CO₃.[16] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Highly effective for challenging substrates due to its high solubility in organic solvents and the "caesium effect".[8] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base often used for sterically hindered substrates and to minimize protodeboronation.[3][19] |
| KF | Mild | Toluene, THF | Useful for substrates with base-sensitive functional groups.[7] |
| t-BuOK | Very Strong | Dioxane, THF | A powerful organic base used for highly unreactive or sterically demanding substrates.[21][24] |
Yields are highly substrate and condition dependent. This table serves as a general guideline.
Experimental Protocol: General Procedure for Base and Solvent Screening
This protocol provides a framework for systematically optimizing your reaction conditions.
-
Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Place the vials in a reaction block or manifold. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Reagent Addition: To each vial, add the selected base (2.0 mmol). Then, using a syringe, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of organic solvent to water).
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).[3]
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up, and analyze the crude product mixture to determine the conversion and yield for each set of conditions.
Visualizations
Diagram 1: The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Wiley Online Library. [Link]
- Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. (n.d.). OUCI. [Link]
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024). Semantic Scholar. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed. [Link]
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024).
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar. [Link]
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020).
- Screening of reaction conditions for Suzuki-Miyaura reaction. (n.d.).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]
- Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase-transfer c
- Role of a base in Suzuki-Miyaura reaction. (n.d.).
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society. [Link]
- Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. (2011). PubMed Central. [Link]
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.).
- Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. (2018). PubMed Central. [Link]
- Review on green chemistry — Suzuki cross coupling in aqueous media. (n.d.). Hrcak. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Screening of different bases for Suzuki coupling. (n.d.).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Effect of solvent on the Suzuki reaction. (n.d.).
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering. [Link]
- EvanPhos. A Ligand for ppm Level Pd-Catalyzed Suzuki- Miyaura Couplings in Either Organic Solvent or Water. (2018). The Royal Society of Chemistry. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. [Link]
- Struggling with Suzuki Reaction. (2023). Reddit. [Link]
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.).
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 10. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.rsc.org [pubs.rsc.org]
how to improve the solubility of boronic acid reagents in organic solvents
Technical Support Center: Boronic Acid Reagent Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for a common yet critical challenge in organic synthesis: the solubility of boronic acid reagents. Boronic acids and their derivatives are foundational reagents in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemical properties often lead to solubility issues that can hinder reaction efficiency and reproducibility.
This resource combines fundamental chemical principles with field-proven troubleshooting strategies to help you overcome these obstacles in your research.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you might encounter during your experiments. The solutions are presented in a question-and-answer format, explaining not just what to do, but why it works.
Q1: My arylboronic acid is poorly soluble or completely insoluble in my primary reaction solvent (e.g., toluene, THF, dioxane). What are my immediate options?
This is the most frequent challenge. The low solubility often stems from strong intermolecular hydrogen bonding and the tendency of boronic acids to dehydrate and form cyclic, trimeric anhydrides called boroxines, which are often highly crystalline and less soluble.[2][3][4]
-
What to do: Add a more polar or coordinating co-solvent to your reaction mixture. Common choices include ethanol (EtOH), methanol (MeOH), N,N-dimethylformamide (DMF), or water.
-
Why it works: Polar co-solvents, particularly protic ones like ethanol or water, can disrupt the intermolecular hydrogen-bonding network of the boronic acid.[5] They solvate the boronic acid molecules, breaking up the aggregates and preventing the formation of insoluble boroxines.[3][4] Ethers and ketones are often effective solvents for dissolving boronic acids.[2][6]
-
Pro-Tip: Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed. Be mindful that the co-solvent must be compatible with your reaction conditions (e.g., water can interfere with water-sensitive reagents).
-
What to do: Gently warm the reaction mixture while stirring.
-
Why it works: For many boronic acids, solubility increases with temperature. Heating provides the energy needed to overcome the crystal lattice energy and disrupt intermolecular forces, allowing the solvent to dissolve the reagent.
-
Caution: Do not overheat, as this can lead to degradation of the boronic acid (protodeboronation) or other sensitive reagents in your mixture.
-
What to do: Add the base required for your cross-coupling reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to the mixture of the boronic acid and solvent before adding other reagents like the palladium catalyst.
-
Why it works: Boronic acids are Lewis acids. In the presence of a base (like hydroxide or carbonate), they are converted into their corresponding anionic tetracoordinate boronate species (R-B(OH)₃⁻).[1][7] This negatively charged species is significantly more polar and, therefore, more soluble in polar organic solvents than the neutral, trigonal boronic acid.[1][8] This is a fundamental step in activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][8]
-
Experimental Observation: You should observe the solid boronic acid dissolving to form a clear solution upon adding the base and stirring.
Q2: My reaction is heterogeneous, and the yield is low and inconsistent. I suspect poor solubility is the cause. How can I improve this for a biphasic reaction?
In biphasic systems (e.g., toluene/water), poor transfer of the boronate salt from the aqueous phase to the organic phase where the catalyst resides can limit the reaction rate.
-
What to do: Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).
-
Why it works: A PTC facilitates the transfer of the anionic boronate species from the aqueous or solid phase into the organic solvent.[9] The lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the boronate anion (R-B(OH)₃⁻), forming an ion pair that is soluble in the organic phase. This increases the concentration of the active boron species in the same phase as the palladium catalyst, accelerating the transmetalation step and improving reaction rates.[9]
Q3: I am working with a particularly sensitive boronic acid that is prone to degradation (protodeboronation) under standard conditions. How can I improve its solubility and stability?
Some boronic acids, especially electron-deficient heteroaryl or vinyl boronic acids, are unstable and can be cleaved by heat, strong bases, or residual water.[10][11] In these cases, converting the boronic acid to a more stable derivative is the best strategy.
-
What to do: Convert the boronic acid to a more stable and soluble derivative, such as a pinacol ester.[2][12] This can be done in a separate step or sometimes in situ.
-
Why it works: Boronate esters are generally more soluble in a wider range of organic solvents compared to their parent acids.[2][6] The esterification process removes the acidic hydroxyl groups, preventing the strong hydrogen bonding and boroxine formation that cause solubility issues.[2][13] These esters are also often more stable towards protodeboronation.[11] Phenylboronic acid pinacol ester, for instance, shows much better solubility in solvents like chloroform and methylcyclohexane than the parent acid.[2][6]
-
What to do: Synthesize the potassium trifluoroborate salt from your boronic acid by treating it with KHF₂.
-
Why it works: Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that can be easily handled and stored.[14][15][16] While their solubility in non-polar organic solvents can be low, they are readily soluble in polar solvents like methanol or acetonitrile.[17][18] They serve as excellent slow-release sources of the corresponding boronic acid under reaction conditions, which can be beneficial for sensitive substrates.[16] For systems requiring higher solubility in less polar organic media, tetrabutylammonium trifluoroborate salts can be used.[15][17]
Frequently Asked Questions (FAQs)
What is the fundamental reason for the poor solubility of boronic acids? The primary reasons are twofold:
-
Hydrogen Bonding: The two -OH groups on the boron atom are excellent hydrogen bond donors and acceptors. This leads to the formation of extensive intermolecular hydrogen-bonded networks, which create a stable, crystalline lattice that is difficult for less polar solvents to break down.[5]
-
Boroxine Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4][19] This dehydration process is entropically favorable and removes the polar -OH groups, often resulting in a more crystalline, less soluble species.[7] The position of this equilibrium is highly dependent on the solvent and the presence of water.[3][4][19][20]
How does a base mechanistically improve solubility and facilitate the Suzuki-Miyaura reaction? The role of the base is critical and multifaceted.[1] For solubility, the base deprotonates water or the boronic acid's hydroxyl groups, leading to the formation of a nucleophile (e.g., OH⁻) that attacks the electron-deficient boron atom. This converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate salt (R-B(OH)₃⁻).[1][7] This anionic species is significantly more soluble and is the active nucleophile that participates in the crucial transmetalation step of the catalytic cycle.[1][8]
How do I choose the right solvent system? The choice depends on the specific boronic acid and the reaction type. A general approach is to start with a common Suzuki coupling solvent like dioxane, toluene, or THF. If solubility is an issue, consider the strategies outlined above. Ethers and ketones generally show good solubility for phenylboronic acid.[2] The polarity of substituents on the boronic acid also plays a significant role; introducing groups like isobutoxy can increase solubility in many organic solvents.[21][22]
Visualizing the Key Equilibria
The solubility of a boronic acid is governed by a dynamic equilibrium between three key species. Understanding this relationship is crucial for troubleshooting.
Caption: Equilibrium between boronic acid, boroxine, and the highly soluble boronate anion.
Data Summary: Solvent & Derivative Effects
The choice of solvent or conversion to a derivative can dramatically impact solubility. The following table provides a qualitative and quantitative comparison.
| Reagent Type | Toluene | THF / Dioxane | Chloroform | Alcohols (EtOH, MeOH) | Water | Key Characteristics |
| Arylboronic Acid | Low | Moderate | Moderate | High | Low (pH dependent) | Prone to boroxine formation. Solubility aided by polar co-solvents.[2][21] |
| Pinacol Boronate Ester | Moderate | High | High | High | Insoluble | Generally much higher solubility in organic solvents than parent acid.[2][6] |
| Potassium Trifluoroborate | Very Low | Low | Very Low | Moderate-High | Slightly Soluble | Stable, crystalline solids. Best in polar solvents like alcohols or MeCN.[17][18] |
Table 1: General solubility trends of different boron species in common organic solvents.
Experimental Protocol: Improving Solubility via Boronate Salt Formation
This protocol details the most common method for enhancing solubility for a Suzuki-Miyaura coupling reaction.
Objective: To achieve a homogeneous reaction mixture by pre-forming the soluble boronate salt before initiating catalysis.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Primary Solvent (e.g., Dioxane, 5 mL)
-
Co-solvent (e.g., Water, 1 mL)
-
Reaction flask, stir bar, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Initial Setup: To a dry reaction flask equipped with a magnetic stir bar, add the boronic acid (1.2 mmol) and the base (2.0 mmol).
-
Solvent Addition: Add the primary organic solvent (Dioxane, 5 mL) and the co-solvent (Water, 1 mL) to the flask.
-
Boronate Formation (Key Step): Stir the mixture vigorously at room temperature. Observe the solids. The initial slurry of the boronic acid should gradually dissolve as it converts to the more soluble boronate salt, resulting in a clear or near-clear solution. This may take 15-30 minutes. Gentle warming (e.g., to 40-50 °C) can be applied if dissolution is slow.
-
Self-Validation Check: If a significant amount of solid remains, it may indicate an issue with the base or solvent choice. The solution should be largely homogeneous before proceeding.
-
-
Addition of Other Reagents: Once the boronate salt has formed, add the aryl halide (1.0 mmol) to the solution.
-
Initiate Catalysis: Sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Following the purge, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor by TLC or LC-MS until completion.
Caption: Workflow for ensuring boronic acid solubility in a typical Suzuki-Miyaura reaction.
References
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Suzuki Coupling. Organic Chemistry Portal.
- Formulation of boronic acid compounds.
- Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborates: New Reagents for Suzuki-Miyaura Coupling Reactions. Organic Syntheses.
- "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- The Boroxine-Boronic Acid Equilibrium. PubMed.
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Potassium Tetrafluorobor
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Suzuki reaction. Wikipedia.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Solubility of investigated compounds in water.
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Structure, Properties, and Preparation Of Boronic Acid Deriv
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Benchchem.
- Stability and Handling of Potassium tert-Butyltrifluorobor
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chembk.com [chembk.com]
- 19. researchgate.net [researchgate.net]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation in Suzuki Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, side reaction in Suzuki-Miyaura coupling: protodeboronation. This guide is designed to provide you, the practicing scientist, with in-depth, actionable insights to diagnose, troubleshoot, and ultimately minimize this yield-reducing pathway. As Senior Application Scientists, we understand that success in complex organic synthesis lies not just in knowing the main reaction, but in mastering its nuances.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Enemy
This section addresses the fundamental questions surrounding protodeboronation, providing the foundational knowledge needed to tackle this common issue.
Q1: What exactly is protodeboronation and why is it a problem in my Suzuki coupling?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of your organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction. It non-productively consumes your nucleophilic coupling partner, converting it into a simple arene or heteroarene.[2][3] This directly leads to a lower yield of your desired coupled product and can introduce byproducts that complicate purification.[2][3][4]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
A2: Identifying protodeboronation is relatively straightforward. Analysis of your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy will reveal the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., benzene from phenylboronic acid).[2] This will be accompanied by a reduced yield of your target biaryl product and potentially a significant amount of unreacted aryl halide.
Q3: What are the primary drivers of protodeboronation?
A3: Protodeboronation is a multifaceted issue highly dependent on your specific reaction conditions.[1] The key factors include:
-
pH and Base: The reaction's pH is a critical variable.[1][2][3] Both acid- and base-catalyzed mechanisms for protodeboronation exist.[1][2][5] In the basic conditions typical of Suzuki couplings, the formation of the more reactive boronate anion ([ArB(OH)₃]⁻) can accelerate the rate of this side reaction.[2][6] Strong bases are known to significantly promote protodeboronation.[4][7]
-
Substrate Structure: The electronic nature of your boronic acid plays a major role. Electron-deficient arylboronic acids and many heteroaromatic boronic acids (like 2-pyridylboronic acid) are particularly susceptible to this decomposition pathway.[2][8]
-
Temperature and Time: Elevated temperatures and prolonged reaction times increase the rate of most chemical reactions, including the undesired protodeboronation.[2][4]
-
Water: Water can act as the proton source for the C-H bond formation in protodeboronation.[2][9]
-
Catalyst System: The choice of palladium source and, significantly, the phosphine ligand can influence the rate of protodeboronation.[2] Recent studies have shown that bulky phosphine ligands, often employed to facilitate challenging couplings, can paradoxically promote palladium-catalyzed protodeboronation.[10][11][12][13]
Q4: I'm using a heteroaromatic boronic acid and seeing significant decomposition. Is there a special mechanism at play?
A4: Yes, certain basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, exhibit unique decomposition pathways.[1][2][3] Under neutral pH conditions, these substrates can form a zwitterionic intermediate which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[1][3] Counterintuitively, for these specific substrates, adding either acid or base can shift the equilibrium away from this highly reactive zwitterion and slow the rate of protodeboronation.[1][3]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured, cause-and-effect approach to troubleshooting protodeboronation in your Suzuki coupling reactions.
Issue 1: Low yield of desired product with significant formation of the protonated arene/heteroarene byproduct.
This is the classic signature of protodeboronation outcompeting your desired Suzuki coupling.[4] The key is to tip the kinetic balance in favor of the productive cross-coupling pathway.
Are you using a strong base (e.g., NaOH, KOH)?
-
The "Why": Strong bases and high pH environments are well-documented accelerators of protodeboronation.[4][6] They promote the formation of the boronate species, which is more susceptible to protonolysis.
-
The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[4][14] In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also suppress this side reaction.[4][15]
Is your reaction running at a high temperature (e.g., >100 °C)?
-
The "Why": While higher temperatures increase the rate of the Suzuki coupling, they often accelerate the rate of protodeboronation even more dramatically.[2][4]
-
The Solution: Lower the reaction temperature. Operating at the lowest temperature that still affords a reasonable reaction rate, often in the 60-80 °C range, can significantly improve the ratio of desired product to byproduct.[4]
Is your catalyst system optimized for speed?
-
The "Why": A slow or inefficient catalyst gives the boronic acid more time to decompose via protodeboronation. The goal is to have a catalytic cycle that is much faster than the decomposition pathway.[1][4]
-
The Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., Buchwald precatalysts) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[4] However, be mindful that very bulky ligands can sometimes promote Pd-catalyzed protodeboronation, so some screening may be necessary.[10][11]
Issue 2: My boronic acid appears to be degrading before the reaction is complete, even with optimized conditions.
For particularly unstable boronic acids, simple modifications of base, temperature, or catalyst may not be sufficient. In these cases, a more robust strategy involving protection of the boronic acid moiety is required.
Are you using a notoriously unstable boronic acid (e.g., 2-thiopheneboronic acid, 2-pyridylboronic acid)?
-
The "Why": Some boronic acids are inherently unstable under typical Suzuki conditions.[4] For these substrates, the boronic acid needs to be "masked" and released slowly into the reaction mixture.
-
The "Slow-Release" Solution: Convert the boronic acid to a more stable derivative. This "slow-release" strategy ensures that the concentration of the free, and vulnerable, boronic acid in solution is kept to a minimum at any given time, thus attenuating its degradation.[16][17]
-
Pinacol Esters (BPin): Generally more stable than the corresponding boronic acids.
-
MIDA Boronates: These are highly stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the active boronic acid.[1]
-
Organotrifluoroborates (BF₃K): These salts also serve as a "slow-release" reservoir of the boronic acid and can be particularly effective in mitigating protodeboronation.[1][18]
-
Section 3: Data-Driven Decisions & Protocols
Table 1: Impact of Reaction Parameters on Protodeboronation
This table provides a qualitative summary of how different reaction parameters can be adjusted to minimize protodeboronation.
| Parameter | Suboptimal Condition (High Protodeboronation) | Optimized Condition (Low Protodeboronation) | Rationale |
| Base | Strong Base (e.g., NaOH, KOH)[4] | Mild Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[4][14] | Reduces the rate of base-catalyzed protodeboronation. |
| Temperature | High (>100 °C)[4] | Moderate (60-80 °C)[4] | Slows the rate of decomposition relative to cross-coupling. |
| Catalyst | Slow, less active system (e.g., Pd(PPh₃)₄) | Highly active precatalyst + bulky ligand (e.g., XPhos G3)[4] | Accelerates the desired reaction to outcompete decomposition. |
| Boron Reagent | Free Boronic Acid (especially unstable ones) | Protected form (Pinacol ester, MIDA boronate, BF₃K salt)[1][16][17] | "Slow-release" of the boronic acid minimizes its concentration and decomposition. |
| Solvent | Anhydrous or Aqueous[15] | Anhydrous, degassed solvent[15] | Minimizes water as a proton source. |
Experimental Protocol: Suzuki Coupling of an Unstable Heteroaryl Boronic Acid Using a MIDA Boronate
This protocol provides a robust starting point for challenging couplings where protodeboronation is a major concern.
1. Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the heteroaryl-MIDA boronate (1.2-1.5 equiv.), and a mild base (e.g., finely ground K₃PO₄, 3.0 equiv.).[3]
2. Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15][19]
3. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[20]
-
Add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).[4]
4. Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[4] The use of a highly active precatalyst often allows for lower reaction temperatures.
5. Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.[4][15]
6. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[15][20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][15]
Section 4: Visualizing the Pathways
To effectively troubleshoot, it is crucial to visualize the competing chemical pathways at play.
Caption: Competing pathways: The desired Suzuki coupling versus the undesired protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022-09-10).
- Protodeboronation. Wikipedia.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017-07-11).
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
- Development of Organic Transformations Based on Protodeboronation. ACS Publications. (2016-11-30).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A - ACS Publications. (2023-03-14).
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. ResearchGate.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. (2025-08-19).
- Technical Support Center: Protodeboronation in Suzuki Reactions. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. (2022-04-18).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017-08-21).
- Protodeboronation. Organic Chemistry Portal.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03).
- A general protodeboronation reaction. ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the N-Acylation of Sulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
The N-acylsulfonamide moiety is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids in drug design due to its comparable acidity and enhanced stability.[1][2][3] This structural motif is integral to a wide array of therapeutic agents, including antibacterial and antiproliferative compounds.[3][4][5] However, the synthesis of N-acylsulfonamides can present significant challenges, primarily due to the reduced nucleophilicity of the sulfonamide nitrogen.
This technical support center provides practical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of the N-acylation of sulfonamides and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my N-acylation reaction consistently low?
A1: Low yields in N-acylation of sulfonamides are often attributed to the inherent low reactivity of the sulfonamide nitrogen. The potent electron-withdrawing effect of the adjacent sulfonyl group significantly diminishes the nucleophilicity of the nitrogen atom, making it a poor nucleophile.[6]
To overcome this, consider the following strategies:
-
Base-Mediated Deprotonation: The most common approach is to deprotonate the sulfonamide using a suitable base to form the more nucleophilic sulfonamidate anion. While organic bases like triethylamine or pyridine are often used, stronger bases such as sodium hydride (NaH) can be more effective in driving the reaction to completion.[4][6]
-
Activation of the Acylating Agent: Employing a more reactive acylating agent can significantly improve yields. Acyl chlorides and anhydrides are generally more electrophilic than their corresponding carboxylic acids.[6][7] For particularly challenging substrates, highly reactive reagents like N-acylbenzotriazoles can be utilized.[6][8][9]
-
Catalysis: The use of a catalyst can facilitate the reaction under milder conditions. Lewis acids such as zinc chloride (ZnCl₂), aluminum tris(hydrogen sulfate) (Al(HSO₄)₃), zirconium tetrakis(hydrogen sulfate) (Zr(HSO₄)₄), and copper(II) triflate (Cu(OTf)₂) have proven effective in catalyzing the N-acylation of sulfonamides.[1][6][10][11]
Q2: I'm observing the formation of multiple products. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products can complicate purification and reduce the yield of the desired N-acylsulfonamide. Common side reactions include:
-
Diacylation: In the presence of a strong base and an excess of the acylating agent, the sulfonamide can undergo a second acylation, leading to a diacylated byproduct. To mitigate this, use a stoichiometric amount of the acylating agent and consider its slow addition to the reaction mixture.[6]
-
O-Acylation: Although less common, highly reactive acylating agents can potentially acylate one of the sulfonyl oxygens. Careful control of reaction temperature and stoichiometry is crucial to minimize this side reaction.
-
Reactions with Other Functional Groups: If your sulfonamide starting material contains other nucleophilic functional groups (e.g., hydroxyl or amino groups), these may also be acylated. It is advisable to use appropriate protecting groups for these functionalities before performing the N-acylation.[6]
Q3: Can I run this reaction under solvent-free conditions?
A3: Yes, solvent-free conditions are a viable and often advantageous approach for the N-acylation of sulfonamides, aligning with the principles of green chemistry.[5][12] These reactions are typically conducted by heating a mixture of the sulfonamide, the acylating agent (often an anhydride), and a catalyst. Lewis acids like ZnCl₂ are effective catalysts for solvent-free acylations.[1][4] Ultrasound irradiation has also been successfully employed to promote solvent-free N-acylation.[4][5]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity of Sulfonamide | Increase the reaction temperature. Use a stronger base (e.g., NaH) to generate the more reactive sulfonamidate anion.[6] Employ a catalyst to activate the reactants (e.g., Lewis acids like ZnCl₂, Al(HSO₄)₃, or Cu(OTf)₂).[1][6][10][11] |
| Poorly Reactive Acylating Agent | Switch from a carboxylic acid to a more electrophilic acyl chloride or anhydride.[6] Utilize a highly reactive acylating agent such as an N-acylbenzotriazole.[6][8][9] |
| Steric Hindrance | Prolong the reaction time and/or increase the reaction temperature. If possible, consider using a less sterically hindered acylating agent.[6] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acid catalysts.[6] |
Problem 2: Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Diacylation | Use a stoichiometric amount of the acylating agent relative to the sulfonamide. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[6] |
| Acylation of Other Functional Groups | Protect other reactive functional groups (e.g., amines, alcohols) in the starting material prior to N-acylation.[6] |
| Epimerization of Chiral Centers | If your substrate is chiral, use milder reaction conditions (lower temperature, weaker base) to minimize the risk of racemization.[6] |
| Decomposition During Work-up | Employ a milder work-up procedure, avoiding strong acids or bases if your product is sensitive. If using silica gel chromatography, consider using deactivated silica or an alternative purification method like recrystallization.[6] |
Experimental Protocols
Method 1: Classical Acylation using Acyl Chloride under Basic Conditions
This is a traditional and widely used method for preparing N-acylsulfonamides.[4] The reaction involves the nucleophilic attack of the deprotonated sulfonamide on the electrophilic acyl chloride.
Protocol:
-
Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Base: Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution and stir at room temperature.[4]
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]
Method 2: Acid-Catalyzed Acylation using an Anhydride
This method utilizes a catalytic amount of a strong acid to promote the acylation of the sulfonamide with a carboxylic anhydride.[1]
Protocol:
-
Mixing Reactants: In a reaction vessel, combine the sulfonamide (1.0 equivalent) and the acid anhydride (1.5 equivalents) in acetonitrile (MeCN).[4]
-
Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3 mol%).[1][4]
-
Heating: Heat the reaction mixture to 60 °C.[4]
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.[4]
Method 3: Ultrasound-Assisted Solvent-Free Acylation
This environmentally friendly approach uses ultrasonic irradiation to accelerate the reaction, often without the need for a catalyst.[5]
Protocol:
-
Mixing Reactants: Place the sulfonamide (1 equivalent) and acetic anhydride (1 equivalent) in a glass tube.[4]
-
Ultrasonic Irradiation: Immerse the tube in the water bath of an ultrasonic sonicator and irradiate at room temperature.[4]
-
Reaction Monitoring: The reaction is typically complete within a short period (15-60 minutes).[4] Monitor by TLC if necessary.
-
Isolation: Collect the solid product by filtration and wash it with water.
-
Purification: The product is often of high purity but can be further purified by recrystallization if needed.[4]
Visualizing the Workflow
A general workflow for troubleshooting N-acylation reactions can be visualized as follows:
Caption: A troubleshooting workflow for optimizing N-acylation reactions.
References
- The best reaction conditions for the N-acylation of various sulfonamides - ResearchG
- N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition - ResearchG
- A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation - Oriental Journal of Chemistry. (URL: [Link])
- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (URL: [Link])
- Cu(OTf)
- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (URL: [Link])
- Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods - ResearchG
- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (URL: [Link])
- N-Acylation of sulfonamides using N-acylbenzotriazoles - Semantic Scholar. (URL: [Link])
- Recent advances in the synthesis of N-acyl sulfonamides - ResearchG
- N-Acylation of sulfonamides using N-acylbenzotriazoles - ResearchG
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
- Structure Property Relationships of N-Acylsulfonamides and Rel
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 3. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Boronic Acid-Containing Compounds
Welcome, researchers and innovators. In the landscape of modern synthetic chemistry, boronic acids and their derivatives are indispensable tools, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. However, their unique chemical nature often presents significant purification challenges that can impede the progress of critical drug development and research projects. This guide is designed to serve as a technical resource, providing in-depth, experience-driven solutions to the most common purification hurdles you may encounter. We will delve into the "why" behind these challenges and offer validated, step-by-step protocols to overcome them, ensuring the integrity and purity of your valuable compounds.
Section 1: Understanding the Core Challenges
The purification of boronic acid-containing compounds is often complicated by a combination of factors inherent to their structure and reactivity. A foundational understanding of these issues is the first step toward effective troubleshooting.
Key Challenges Include:
-
Inherent Instability: Boronic acids can be susceptible to various decomposition pathways, including protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This is a common side reaction in coupling reactions and can be influenced by factors such as pH and the presence of certain metals.[1][4]
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6][7][8][9] This equilibrium can complicate purification and analysis, as the presence of water can shift the equilibrium back to the boronic acid.[5][8]
-
Chromatographic Difficulties: Standard silica gel chromatography can be problematic for boronic acids and their esters. The Lewis acidic nature of the boron atom can lead to strong interactions with the Lewis basic silanol groups on silica, resulting in poor recovery, tailing, or even decomposition on the column.[10][11][12][13][14]
-
Hydrolysis of Boronate Esters: While boronate esters are often used as a more stable, protected form of boronic acids, they can be prone to hydrolysis back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.[15][16][17]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of boronic acid-containing compounds in a practical question-and-answer format.
Chromatography Issues
Q1: My boronic acid/ester is streaking badly on my silica gel TLC plate and I'm getting low recovery from my column. What's happening and how can I fix it?
A1: This is a classic problem arising from the interaction between the electron-deficient boron atom and the acidic silanol groups on the silica surface.[10][11][12][13][14] This can lead to irreversible adsorption or decomposition.
Solutions:
-
Silica Gel Deactivation:
-
Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to improved elution and recovery.[10][14][18][19][20]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine to your eluent can help to cap the acidic silanol groups.[21]
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For some boronate esters, neutral alumina can be a good alternative to silica gel.[21]
-
Reversed-Phase Chromatography (C18): While challenging due to potential hydrolysis, C18 chromatography can be effective.[11][12][13][22] Consider using a mobile phase with a high organic content to minimize on-column hydrolysis.[15] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option.[15]
-
Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for approximately one hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica gel under vacuum until it is a free-flowing powder.[10]
Q2: I'm trying to purify a boronate ester using reversed-phase HPLC, but my analysis shows significant hydrolysis back to the boronic acid. How can I prevent this?
A2: On-column hydrolysis is a common issue with boronate esters, particularly pinacol esters, under typical reversed-phase conditions.[15][16][17]
Solutions:
-
Mobile Phase Modification: Using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can help to stabilize the boronate ester.[16]
-
Aprotic Diluents: Dissolving your sample in a non-aqueous, aprotic solvent can minimize hydrolysis before injection.[16]
-
HILIC: As mentioned previously, HILIC utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[15]
Data Presentation: Comparison of Chromatographic Conditions
| Stationary Phase | Mobile Phase Considerations | Pros | Cons |
| Silica Gel | Can be treated with boric acid or a non-nucleophilic base. | Readily available, well-understood. | Can cause decomposition and poor recovery of boronic acids/esters.[11][12][13] |
| Neutral Alumina | Generally used with less polar solvents. | Good for some less polar boronate esters. | Less versatile than silica gel. |
| C18 (Reversed-Phase) | High organic content, basic pH, or ion-pairing reagents may be needed. | Widely applicable for many organic compounds. | Can cause on-column hydrolysis of boronate esters.[15][17] |
| HILIC | High organic content mobile phases. | Excellent for preventing on-column hydrolysis and retaining polar boronic acids. | May require specialized columns and method development. |
Non-Chromatographic Purification Strategies
Q3: Column chromatography is not working for my compound. What are some effective non-chromatographic purification methods?
A3: Several robust non-chromatographic techniques can be employed, often with higher yields and purity.
Solutions:
-
Recrystallization: This is a powerful technique for purifying solid boronic acids.[21][22] Screening various solvents is key to success.[21][23]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts by washing with a basic aqueous solution (e.g., NaOH).[12][13][24] The aqueous layer can then be separated, acidified, and the purified boronic acid extracted back into an organic solvent.[24]
-
Derivatization:
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution and can be isolated by filtration.[11][12][13][22] The free boronic acid can be recovered by treatment with acid.[11]
-
Conversion to Trifluoroborate Salts: Potassium hydrogen fluoride (KHF2) can convert boronic acids to their corresponding trifluoroborate salts, which are often more stable and easier to purify.[18][22]
-
Experimental Protocol: Purification via Diethanolamine Adduct Formation
-
Dissolve the crude boronic acid in a suitable organic solvent (e.g., ether).
-
Add diethanolamine to the solution.
-
Stir the mixture at room temperature. The crystalline diethanolamine adduct should precipitate out of solution.
-
Isolate the adduct by filtration and wash with a small amount of cold solvent.
-
To recover the free boronic acid, treat the adduct with an aqueous acid solution (e.g., 1M HCl) and extract the purified boronic acid into an organic solvent.[11]
Mandatory Visualization: Purification Workflow Decision Tree
Caption: A decision tree for selecting a suitable purification strategy.
Stability and Handling
Q4: My purified boronic acid seems to be degrading over time. What are the best practices for storage and handling?
A4: Proper storage is crucial to maintain the integrity of your boronic acid.
Best Practices:
-
Store under an inert atmosphere: To prevent oxidation and hydrolysis, store boronic acids under nitrogen or argon.
-
Keep cool and dry: Store in a refrigerator or freezer in a tightly sealed container with a desiccant.
-
Consider conversion to a more stable form: For long-term storage, converting the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt is a good option.[18]
Mandatory Visualization: Boronic Acid Decomposition Pathways
Caption: Common decomposition pathways for boronic acids.
Section 3: Concluding Remarks
The successful purification of boronic acid-containing compounds is a testament to a researcher's understanding of their nuanced chemistry. By anticipating the challenges of instability, boroxine formation, and chromatographic difficulties, and by applying the targeted strategies outlined in this guide, you can significantly improve the purity and yield of your valuable materials. Remember that a methodical approach to troubleshooting, beginning with a thorough analysis of the impurities present, will ultimately lead to the most efficient and effective purification protocol.
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
- Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19).
- Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9).
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Process for purification of boronic acid and its derivatives - Google Patents.
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8).
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters | Chemistry Letters | Oxford Academic.
- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2016, November 8).
- Protodeboronation - Wikipedia.
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8).
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012, March 16).
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5).
- How to Purify Boric Acid (by Recrystallization) - YouTube. (2015, November 12).
- Boroxine Chemistry and Applications: A Perspective | Request PDF - ResearchGate. (2025, August 6).
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025, August 7).
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH.
- HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025, November 8).
- Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Boronate Affinity Chromatography | Springer Nature Experiments.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8).
- Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016, November 30).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, September 18).
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. (2013, September 12).
- Boronic Acids as Ligands for Affinity Chromatography - ResearchGate. (2025, August 5).
- Boronic acid synthesis by hydrolysis - Organic Chemistry Portal.
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry.
- Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration | Journal of the American Chemical Society.
- How to purify boronate esters? - ResearchGate. (2024, May 23).
- Boronic acid-modified magnetic materials for antibody purification - PMC - NIH.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. m.youtube.com [m.youtube.com]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing Boronic Acid Stability for Storage and Handling
Welcome to the technical support center for boronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in their work. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the stability of boronic acids is paramount to achieving reproducible and high-yielding results.[1][2] However, their inherent instability can often lead to frustrating experimental outcomes.[3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of these versatile reagents. Our approach is rooted in explaining the fundamental chemistry behind the degradation pathways to empower you with the knowledge to proactively design more robust experimental protocols.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions
Symptoms: You are performing a Suzuki-Miyaura cross-coupling reaction, and your product yield is significantly lower than expected or varies greatly between runs, even with seemingly identical reaction setups. You may also observe the formation of a byproduct corresponding to the protonated starting material of your boronic acid.
Probable Cause: Protodeboronation. This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent on the boronic acid.[6][7] Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are particularly susceptible to protodeboronation, which can be accelerated by heat, base, and the palladium catalyst used in the coupling reaction.[3][4][5]
Solutions:
-
pH Control: The stability of many boronic acids is highly pH-dependent.[8][9] For simple aromatic and alkyl boronic acids, maintaining a neutral pH minimizes both acid- and base-catalyzed protodeboronation.[6] However, for basic heteroaromatic boronic acids, the zwitterionic species formed at neutral pH can be highly reactive towards protodeboronation.[6] In such cases, adjusting the pH away from neutral can enhance stability.
-
Use of Protecting Groups: Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[8][10]
-
MIDA (N-methyliminodiacetic acid) esters are exceptionally stable, air-stable solids that can be stored long-term on the benchtop.[3][11][12] They are unreactive towards transmetalation under standard cross-coupling conditions but can be slowly hydrolyzed in situ to release the active boronic acid, minimizing its concentration and thus the rate of decomposition.[3][4][5][6][13]
-
Pinacol esters are another popular choice and are generally stable enough for chromatographic purification.[8][10]
-
-
Slow-Release Strategy: Employing MIDA boronates allows for a "slow-release" of the unstable boronic acid during the reaction, keeping its concentration low and favoring the desired cross-coupling over decomposition.[3][4][5][6][13]
Issue 2: Decomposition of Boronic Acid During Storage
Symptoms: You open a container of a boronic acid that has been stored for some time and notice a change in its physical appearance (e.g., clumping, discoloration). Subsequent analysis (e.g., by NMR) shows significant degradation.
Probable Causes:
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine (a cyclic trimer).[2][7][14][15][16][17] While often reversible upon addition of water, this process complicates accurate weighing and stoichiometry.[7][15][17] Electron-donating groups on the boronic acid can favor boroxine formation.[15][17]
-
Oxidation: Boronic acids are susceptible to autoxidation, particularly when dried exhaustively.[16] They can also be oxidized by reactive oxygen species (ROS), a significant concern in biological applications.[7][18][19][20][21][22] The empty p-orbital on the boron atom is prone to attack by nucleophilic oxygen species, leading to deboronation and formation of an alcohol.[18][19]
Solutions:
-
Proper Storage Conditions:
-
Use of Boronate Esters for Long-Term Storage: For highly unstable boronic acids, conversion to a MIDA boronate is the best strategy for long-term, benchtop storage.[3][4][5][12]
Issue 3: Difficulty in Purifying Boronic Acid Derivatives
Symptoms: Your boronic acid derivative decomposes during column chromatography on silica gel.
Probable Cause: Silica Gel-Mediated Decomposition. The acidic nature of standard silica gel can promote the hydrolysis of boronate esters or the degradation of sensitive boronic acids.[8]
Solutions:
-
Use of Stable Protecting Groups: MIDA boronates are known for their stability towards chromatography.[8][12] Pinacol esters are also generally stable enough for purification on silica gel.[10]
-
Neutralize the Silica Gel: You can prepare a slurry of the silica gel with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column.[8] This will neutralize the acidic sites on the silica surface.
Boronic Acid Stability: A Deeper Dive
To better understand the troubleshooting suggestions, it's crucial to grasp the underlying chemical transformations that lead to boronic acid degradation.
Key Degradation Pathways
| Degradation Pathway | Description | Contributing Factors |
| Protodeboronation | Cleavage of the C-B bond, replaced by a C-H bond.[6][7] | Aqueous/protic media, pH (acid or base catalysis), heat, palladium catalysts, electron-rich or specific heterocyclic substituents.[3][4][5][6] |
| Oxidation | Conversion of the boronic acid to an alcohol and boric acid.[7][18][19] | Reactive oxygen species (ROS), air (autoxidation), physiological pH.[7][18][19][20][21] |
| Boroxine Formation | Dehydration and cyclization of three boronic acid molecules to form a trimeric anhydride.[2][7][14][15][16][17] | Solid-state storage, anhydrous conditions, heat.[7][14][16] |
Visualizing Degradation Pathways
Caption: Major degradation pathways of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for boronic acids?
A: Boronic acids should be stored in a cool, dry, and dark environment in a tightly sealed container to protect them from moisture and light.[23] For particularly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended. They should be segregated from strong oxidizing agents and bases.[24][25]
Q2: I have a boronic acid that is known to be unstable. What is the best way to handle it for a reaction?
A: For notoriously unstable boronic acids, such as many 2-heterocyclic, vinyl, and cyclopropyl derivatives, the most robust approach is to use them in a protected form, such as a MIDA boronate.[3][4][5] This allows for stable storage and handling, and the active boronic acid can be generated in situ during the reaction, which minimizes decomposition.[3][6][13]
Q3: How does pH affect the stability of boronic acids?
A: The effect of pH is highly dependent on the specific boronic acid.[8][9] Generally, very high or very low pH can catalyze protodeboronation.[6] For some heteroaromatic boronic acids, a zwitterionic form that is highly susceptible to degradation exists at neutral pH.[6] It is crucial to understand the properties of your specific boronic acid to determine the optimal pH range for stability.
Q4: Can I reverse boroxine formation?
A: Yes, the formation of boroxines from boronic acids is typically a reversible dehydration reaction.[7][15][17] Adding water or performing a reaction in an aqueous solvent system will usually hydrolyze the boroxine back to the corresponding boronic acid. However, the presence of boroxines in a stored sample complicates accurate weighing and stoichiometry, so it's best to minimize their formation.
Q5: Are there any protecting groups other than MIDA and pinacol esters?
A: Yes, other protecting groups exist, including trifluoroborate salts and diaminonaphthalene (dan) amides.[10][26][27] Trifluoroborates are bench-stable, crystalline solids that require hydrolysis to release the active boronic acid.[27][28] The choice of protecting group often depends on the specific reaction conditions and the desired deprotection strategy. MIDA esters are particularly advantageous due to their exceptional stability and controlled slow-release capabilities under basic conditions.[3][4][5][11]
Experimental Protocol: Formation of a Boronic Acid MIDA Ester
This protocol provides a general method for the protection of a boronic acid as its MIDA ester, enhancing its stability for storage and subsequent use in applications like iterative cross-coupling.
Objective: To convert a potentially unstable boronic acid into its air-stable MIDA boronate derivative.
Materials:
-
Boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Reaction vial with a PTFE septum cap
-
Heating block or oil bath
-
Standard glassware for aqueous workup and extraction
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the boronic acid (1.0 eq.) and N-methyliminodiacetic acid (MIDA) (1.2 eq.).[29]
-
Seal the vial with a PTFE septum cap.
-
Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Place the vial in a preheated heating block or oil bath at 70 °C.[29][30][31]
-
Allow the reaction to stir for 24 hours. A white precipitate may form during the reaction.[30][31]
-
After 24 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the crude reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude MIDA boronate.
-
The product can be further purified by trituration with diethyl ether or by column chromatography if necessary.[29]
Workflow for MIDA Ester Formation
Caption: Step-by-step workflow for MIDA boronate synthesis.
By understanding the inherent instability of boronic acids and employing the stabilization and handling strategies outlined in this guide, you can significantly improve the reliability and success of your chemical syntheses.
References
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (n.d.).
- Protodeboron
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses. [Link]
- How to Store Boric Acid. (n.d.). Lab Alley. [Link]
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2007). J-STAGE. [Link]
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier. [Link]
- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Protecting Groups for Boronic Acids. (2016).
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
- of the mechanisms of oxidative deboronation of boronate-based molecular... (n.d.).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). DSpace@MIT. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009).
- Boronic acid. (n.d.). Wikipedia. [Link]
- Autoxid
- A Mild and Simple Method for Making MIDA Boron
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). PubMed. [Link]
- Methods for forming protected organoboronic acids. (n.d.).
- Introduction, Interconversion and Removal of Boron Protecting Groups. (n.d.). American Chemical Society. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).
- Borate handling and storage. (n.d.). borax.com. [Link]
- Corrosive Storage Guidelines. (n.d.).
- Strategies for the analysis of highly reactive pinacolboronate esters. (2018).
- Chemical Storage Guide. (n.d.). University of California, Riverside. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2020). ChemRxiv. [Link]
- A Water-Stable Boronate Ester Cage. (2017).
Sources
- 1. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 22. researchgate.net [researchgate.net]
- 23. laballey.com [laballey.com]
- 24. safety.fsu.edu [safety.fsu.edu]
- 25. wichita.edu [wichita.edu]
- 26. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 30. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of Functionalized Phenylboronic Acids
Welcome to the technical support center for the synthesis and scale-up of functionalized phenylboronic acids. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing these versatile building blocks on a larger scale. Here, we address common challenges encountered in the laboratory and pilot plant, offering practical, experience-driven solutions and insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a Miyaura borylation reaction?
When moving from bench-scale to pilot-plant or manufacturing scale, several parameters that were negligible at a smaller scale become critical. The most important include:
-
Mass and Heat Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation. Ensure your reactor is equipped with an appropriate agitation system for the viscosity of your reaction mixture. Similarly, efficient heat transfer is crucial for maintaining optimal reaction temperature and preventing thermal runaway, especially for exothermic reactions.
-
Oxygen Sensitivity: Many palladium catalysts used in Miyaura borylation are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[1][2] On a larger scale, achieving and maintaining an inert atmosphere is more challenging. It is crucial to implement robust inerting procedures, such as multiple vacuum/inert gas cycles, and to monitor the oxygen levels in the reactor headspace.[1]
-
Reagent Addition Rate: The rate of addition of reagents, particularly the base and the boron source, can significantly impact the reaction profile. A slow, controlled addition can help to manage exotherms and minimize the formation of impurities.
-
Solvent and Base Selection: The choice of solvent and base can have a profound effect on reaction kinetics, product solubility, and impurity profiles. What works on a small scale may not be optimal for a large-scale process due to factors like cost, safety, and ease of removal.
Q2: My boronic acid product appears to be degrading upon storage. What is happening and how can I prevent it?
Phenylboronic acids can be susceptible to a few key degradation pathways:
-
Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[3][4][5][6] This process is entropically driven and can be accelerated by heat and the removal of water.[3] While boroxines can often be used in subsequent reactions, their formation can complicate characterization and may not be desirable. To minimize boroxine formation, store your boronic acid in a cool, dry place. If you suspect boroxine formation, it can often be reversed by dissolving the material in a solvent containing a small amount of water.[3][4]
-
Oxidative Deboronation: Boronic acids can be susceptible to oxidation, which leads to the cleavage of the carbon-boron bond and the formation of the corresponding phenol.[7][8] This is a significant issue in biological applications but can also occur during synthesis and storage, especially in the presence of reactive oxygen species.[7][8] Storing the material under an inert atmosphere and away from light can help to mitigate this.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding arene. This is more of a concern during the reaction and workup, particularly under acidic conditions, but can also occur during storage if the material is exposed to acidic impurities.
Q3: I am having difficulty purifying my functionalized phenylboronic acid. What are some effective strategies?
Purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[9] Here are some recommended approaches:
-
Recrystallization: This is often the most effective method for purifying solid boronic acids. A solvent screen is essential to identify a suitable system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10]
-
Acid-Base Extraction: For boronic acids with appropriate pKa values, an acid-base workup can be used to remove non-acidic or non-basic impurities.[9] Care must be taken to avoid prolonged exposure to strongly acidic or basic conditions, which can promote degradation.
-
Formation of Diol Adducts: Boronic acids reversibly form stable cyclic esters with diols, such as pinacol or diethanolamine.[9] These adducts are often more crystalline and less polar than the free boronic acids, making them easier to purify by chromatography or recrystallization. The free boronic acid can then be regenerated by hydrolysis.
-
Reversed-Phase Chromatography: For boronic acids that are unstable on silica gel, reversed-phase chromatography (e.g., C18) can be a viable alternative.[9][11] However, method development is often required to find suitable mobile phases that prevent streaking or decomposition.[9][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Miyaura Borylation
Symptoms:
-
TLC or LC-MS analysis shows primarily starting material (aryl halide).
-
Formation of significant amounts of protodeboronated arene.
-
Presence of homocoupled byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Catalyst | The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation. | Use a fresh batch of catalyst and ensure all manipulations are performed under a strict inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Poor Quality Boron Reagent | The diboron reagent (e.g., B2pin2) can degrade over time, especially if exposed to moisture. | Check the purity of the diboron reagent by NMR. If necessary, use a fresh bottle. For some substrates, tetrahydroxydiboron (BBA) can be a more cost-effective and reactive alternative, though it has its own stability considerations.[1][12] |
| Inappropriate Base | The choice and strength of the base are critical for the transmetalation step. An unsuitable base can lead to a stalled reaction. | Screen a variety of bases (e.g., KOAc, K3PO4, Cs2CO3). The optimal base will depend on the specific substrate and solvent system. |
| Solubility Issues | One or more of the reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction rates. | Screen alternative solvents or solvent mixtures to ensure all components are adequately dissolved at the reaction temperature. |
| Presence of Water or Alcohols | While a small amount of water can sometimes be beneficial for Suzuki-Miyaura couplings, excess water or the presence of alcohols can lead to unwanted side reactions, such as the formation of biphenyl impurities.[13] | Ensure all solvents and reagents are anhydrous, unless water is intentionally being used as a co-solvent. Be mindful of residual cleaning solvents in the reactor.[13] |
Problem 2: Difficulty with Product Isolation and Purification
Symptoms:
-
The product oils out during workup or crystallization attempts.
-
The product is an intractable solid that is difficult to handle.
-
Significant impurities co-crystallize with the product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Residual Inorganic Salts | Salts from the base (e.g., potassium acetate) can be difficult to remove and can interfere with crystallization. | Perform a thorough aqueous workup to remove as many inorganic salts as possible. A filtration through a pad of celite can also be beneficial. |
| Formation of Boroxines | The product may have partially or fully converted to the corresponding boroxine, which will have different physical properties.[3][4] | Treat the crude product with a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a slightly acidic aqueous solution (e.g., dilute HCl) to hydrolyze the boroxine back to the boronic acid. |
| Co-eluting Impurities | Impurities with similar polarity to the desired product can make chromatographic purification challenging. | Consider derivatizing the crude product to a less polar boronate ester (e.g., with pinacol) for easier purification. The ester can then be hydrolyzed back to the boronic acid. |
| Thermal Instability | Some functionalized phenylboronic acids can be thermally sensitive and may decompose during solvent removal at elevated temperatures. | Use a rotary evaporator at reduced temperature and pressure. For highly sensitive compounds, freeze-drying (lyophilization) may be necessary.[9] |
Visualizing the Process: A Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the synthesis of functionalized phenylboronic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. catalysis-consulting.com [catalysis-consulting.com]
Technical Support Center: Navigating the Metabolic Lability of Boronic Acid Pharmacophores
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with boronic acid-containing molecules. Boronic acids are a remarkable class of compounds, serving as potent enzyme inhibitors and versatile synthetic building blocks.[1][2] However, their progression through the drug development pipeline is often hampered by inherent metabolic instability.[3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you diagnose, understand, and overcome these stability challenges in your experiments.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the stability of boronic acids in biological systems.
Q1.1: I've been told my boronic acid lead compound is "metabolically unstable." What does this mean chemically?
A: At its core, the metabolic instability of boronic acids refers to their susceptibility to degradation in a biological environment, primarily through two chemical pathways: oxidative deboronation and protodeboronation.[3]
-
Oxidative Deboronation: This is the most significant pathway in vivo. The empty p-orbital on the boron atom is susceptible to attack by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are present in biological systems.[4][5] This attack initiates a reaction that cleaves the carbon-boron (C-B) bond, converting the boronic acid into a corresponding alcohol and inactive boric acid.[4][6] This process can be rapid and is a major cause of compound inactivation.[3]
-
Protodeboronation: This is a slower process involving the cleavage of the C-B bond by a proton, typically in an aqueous solution.[3]
The consequence of this instability is a short biological half-life, poor pharmacokinetic profiles, and diminished therapeutic efficacy, as the active compound is cleared from the body before it can exert its intended effect.[2][7]
Q1.2: What specific metabolic processes or enzymes are responsible for this degradation?
A: The primary culprits are non-enzymatic reactions with ROS. However, enzymatic processes can also play a role.
-
Reactive Oxygen Species (ROS): As mentioned, species like hydrogen peroxide (H₂O₂) and peroxynitrite are key mediators of oxidative degradation.[8] Cancer cells, for instance, often have elevated ROS levels, a feature that can be exploited for prodrug strategies.[7]
-
Cytochrome P450 (CYP) Enzymes: While less documented than ROS-mediated degradation, Phase I metabolism enzymes like CYPs can also induce oxidative deboronation.[8]
It is crucial to determine which pathway dominates for your specific compound, as this will inform your strategy for improving stability.
Q1.3: Besides oxidation, are there other stability issues I should be aware of?
A: Yes. While oxidation is the primary metabolic concern, you should also be mindful of:
-
Hydrolysis: Boronate esters, often used as protecting groups, can be hydrolyzed under aqueous biological conditions to release the free boronic acid.[1] This may be a desired feature in a prodrug, but it can be a liability if the free acid is the unstable species.
-
Trimerization: In some conditions, boronic acids can dehydrate to form cyclic trimers known as boroxines. While this is often reversible, it can complicate purification and quantitative analysis.[9]
Section 2: Troubleshooting Experimental Assays & Results
This section provides guidance on interpreting common experimental outcomes that may point toward metabolic instability.
Q2.1: My compound shows high clearance in my liver microsomal stability assay. How can I confirm this is due to boronic acid degradation?
A: High clearance in a microsomal assay is a classic red flag. To confirm that the instability is centered on the boronic acid moiety, you need a robust analytical workflow.
A stability-indicating HPLC or UPLC-MS method is essential.[10] This method must be able to separate the parent compound from its potential degradation products. The key degradation product to look for is the corresponding alcohol (the result of C-B bond cleavage). If you observe the rapid disappearance of the parent compound with the concurrent appearance of the hydroxylated analog, this is strong evidence for oxidative deboronation.
Workflow for Investigating Microsomal Instability
Caption: ROS-activated boronic acid prodrug mechanism.
Section 4: Key Experimental Protocols
Precise and reproducible experimental methods are critical for assessing stability.
Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a framework for assessing the intrinsic clearance of a boronic acid compound.
Objective: To determine the rate of disappearance of a boronic acid compound when incubated with HLM in the presence of the cofactor NADPH.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Acetonitrile with internal standard (for quenching)
-
Control compound with known metabolic fate (e.g., Verapamil)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (final concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Add the test compound to the master mix to achieve a final concentration of 1 µM. Vortex gently and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing 150 µL of ice-cold acetonitrile with an internal standard.
-
Time Points: Continue incubating the reaction mixture at 37°C. Remove and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess for non-NADPH dependent degradation (e.g., chemical instability in the buffer).
-
Sample Processing: Vortex all quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated UPLC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (-k) can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.
- Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online.
- Analytical techniques for monitoring the degrad
- Prodrug strategies for targeted therapy triggered by reactive oxygen species.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. Reddit.
- Boronic acid/boronate prodrugs for cancer treatment: current st
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Protecting Groups for Boronic Acids.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Design and Discovery of Boronic Acid Drugs. eScholarship@McGill.
- Boronic acid with high oxidative stability and utility in biological contexts.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boron
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.
Sources
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Comparative Guide to Kinetic Analysis of Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing C-C bonds with exceptional functional group tolerance.[1][2][3] For researchers in pharmaceutical and materials science, moving beyond simple reaction completion to understanding how fast and why a reaction proceeds is paramount for optimization, scale-up, and mechanistic discovery. This guide provides an in-depth comparison of methodologies for the kinetic analysis of Suzuki-Miyaura reactions, grounded in field-proven insights and experimental data.
The "Why": The Imperative for Kinetic Analysis
While achieving a high yield is often the primary goal, a kinetic analysis provides a much deeper understanding of the reaction's dynamics. It allows us to:
-
Identify the Rate-Determining Step (RDS): Pinpoint the bottleneck in the catalytic cycle—be it oxidative addition, transmetalation, or reductive elimination.[4][5] This knowledge is crucial for targeted optimization. For example, if transmetalation is rate-limiting, efforts can be focused on modifying the base or the boronic acid substrate.[1]
-
Determine Reaction Orders: Quantify how the concentration of each reactant (aryl halide, boronic acid, base, catalyst) influences the reaction rate. This mathematical description, or rate law, is the foundation for predictive modeling and process control.
-
Elucidate Catalyst Behavior: Distinguish between the catalyst's active state and its resting state, and identify potential catalyst deactivation pathways.[6] Understanding these dynamics is key to optimizing catalyst loading and stability.
-
Optimize Reaction Conditions Rationally: Move beyond trial-and-error optimization by making data-driven decisions about temperature, concentration, and reagent choice to improve efficiency and minimize side reactions.
Methodologies for Real-Time Reaction Monitoring: A Comparative Overview
Acquiring accurate, time-resolved concentration data is the cornerstone of any kinetic analysis.[7] The integration of in situ (in the reaction vessel) analytical methods has revolutionized this process by providing high-density, reliable data without the need for manual sampling and quenching, which can introduce errors.[7]
Below is a comparison of common techniques used for monitoring Suzuki-Miyaura reactions.
| Technique | Principle & Information Gained | Advantages | Disadvantages & Considerations |
| HPLC (High-Performance Liquid Chromatography) | Separation and quantification of reaction components (starting materials, products, byproducts) from quenched aliquots. | Highly quantitative and accurate. Can monitor all major species, providing mass balance information. The gold standard for validation. | Offline analysis requires quenching, which can be inconsistent. Lower time resolution due to sampling and run times.[8] |
| GC (Gas Chromatography) | Separation and quantification of volatile components from quenched aliquots. | Excellent for volatile and thermally stable compounds. High sensitivity. | Limited to analytes that can be volatilized without decomposition. Derivatization may be necessary. |
| NMR Spectroscopy (¹H, ¹⁹F, ³¹P) | In situ monitoring of changes in the chemical environment of specific nuclei. Can track reactants, products, and even catalyst-ligand complexes. | Provides rich structural information directly from the reaction mixture. Non-invasive. Excellent for identifying intermediates.[9][10][11][12] | Lower sensitivity compared to chromatography. Requires deuterated solvents for locking (though modern techniques can mitigate this).[9] Complex spectra can be difficult to deconvolute. |
| ATR-FTIR Spectroscopy | In situ monitoring of changes in vibrational frequencies of functional groups in real-time. | Excellent time resolution (seconds). No sample preparation needed. Ideal for monitoring soluble species and reactions in opaque or heterogeneous mixtures.[13][14] | Provides functional group information, not direct structural data. Peak overlap can be a challenge. Requires a unique, changing infrared band for accurate monitoring. |
| Reaction Calorimetry (RC1) | Measures the heat flow of the reaction in real-time, which is proportional to the reaction rate. | Provides a direct measure of the overall reaction rate. Excellent for process safety assessment and scale-up studies. | Does not provide concentration data for individual species. Less sensitive to the kinetics of minor side reactions. |
Experimental Design: From Data to Mechanistic Insight
With a monitoring technique selected, the next step is to design experiments that yield a comprehensive kinetic profile. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that extracts extensive information from a minimal number of experiments conducted under synthetically relevant conditions.[15][16][17]
The Power of Reaction Progress Kinetic Analysis (RPKA)
Developed by Donna Blackmond, RPKA utilizes graphical rate equations derived from in situ data to rapidly determine reaction orders and identify catalyst deactivation or product inhibition.[16][17] This approach contrasts with classical methods that often require large excesses of reactants, which may not reflect actual synthetic conditions.[16]
A typical RPKA workflow involves a series of "same excess" or "different excess" experiments. For instance, to determine the order in the aryl halide [ArX], one might run two experiments where the initial concentrations of the boronic acid and catalyst are identical, but the initial concentration of [ArX] is varied. Plotting the reaction rate versus the concentration of [ArX] from both experiments on the same graph reveals its kinetic order.
Experimental Protocol: Determining Reaction Order using RPKA with ATR-FTIR
Objective: To determine the kinetic order with respect to the aryl halide in a Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/Water mixture)
-
Jacketed reactor equipped with an overhead stirrer and an in situ ATR-FTIR probe.
Procedure:
-
System Setup & Background: Assemble the reactor under an inert atmosphere (N₂ or Ar). Insert the ATR-FTIR probe and ensure a good seal. Collect a background spectrum of the solvent at the reaction temperature (e.g., 80 °C).
-
Experiment 1 (Baseline):
-
Charge the reactor with the solvent, phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Begin stirring and allow the system to reach thermal equilibrium.
-
Initiate data collection on the FTIR spectrometer.
-
Add the aryl halide (1.0 equivalent, e.g., 0.5 M final concentration).
-
After a stable baseline is established, inject the palladium catalyst (e.g., 1 mol%) to start the reaction (t=0).
-
Monitor the disappearance of a unique peak corresponding to the aryl halide (e.g., a C-Br stretch) or the appearance of a product peak over time until the reaction is complete.
-
-
Experiment 2 (Different Excess):
-
Thoroughly clean and dry the reactor.
-
Repeat the exact procedure from Experiment 1, but change the initial concentration of the aryl halide (e.g., to 0.75 M final concentration) while keeping the concentrations of all other reagents identical.
-
-
Data Analysis:
-
For both experiments, convert the absorbance data to concentration data using a pre-established calibration curve.
-
Calculate the instantaneous reaction rate (-d[ArX]/dt) at multiple points along each reaction profile.
-
Create an overlay plot of reaction rate vs. [ArX] for both experiments.
-
Interpretation:
-
First-Order: If the data points from both experiments fall on the same straight line, the reaction is first-order in [ArX].
-
Zero-Order: If the rate is constant and independent of [ArX] concentration, the reaction is zero-order.
-
Other Orders: Non-linear relationships suggest more complex kinetics or a change in the rate-determining step.
-
-
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
Understanding the fundamental steps of the catalytic cycle is essential for interpreting kinetic data. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4][18]
Kinetic analysis helps determine which of these steps is the slowest. For example:
-
A reaction that is first-order in the aryl halide and zero-order in the boronic acid often suggests that oxidative addition is the rate-determining step .[5][19] The reactivity order of halides (I > Br > Cl) supports this.[5][18]
-
If the reaction rate is highly dependent on the concentration and nature of the base and boronic acid, transmetalation is likely the bottleneck .[20][21] The base plays a crucial role in activating the organoboron species, often by forming a more nucleophilic borate complex.[20][21][22]
Case Study: Interpreting Kinetic Data
Consider a hypothetical Suzuki-Miyaura reaction where kinetic analysis yielded the following rate law:
Rate = k[Aryl Bromide]¹[Pd Catalyst]¹[Boronic Acid]⁰[Base]⁰.⁵
Interpretation:
-
First-order in Aryl Bromide: This strongly implies that oxidative addition is involved in the rate-determining step.
-
First-order in Palladium Catalyst: This is expected for a catalytic reaction where the active catalyst is a monomeric palladium species.
-
Zero-order in Boronic Acid: This suggests that once the oxidative addition has occurred, the subsequent transmetalation step is fast and does not limit the overall rate. The concentration of the boronic acid is high enough that it does not factor into the rate equation.
-
Fractional-order in Base: The half-order dependence on the base is particularly insightful. It suggests a complex role for the base. It might indicate an equilibrium involving the base to form the active boronate species for transmetalation, but this process is not the primary bottleneck of the reaction.
Conclusion
Kinetic analysis transforms the Suzuki-Miyaura reaction from a synthetic procedure into a well-understood, predictable chemical system. By employing powerful in situ monitoring techniques like NMR and ATR-FTIR, coupled with intelligent experimental designs such as Reaction Progress Kinetic Analysis, researchers can rapidly uncover deep mechanistic insights. This knowledge is not merely academic; it is a critical tool for developing more efficient, robust, and scalable processes in the pharmaceutical and fine chemical industries. The objective comparison of these analytical tools and methodologies provides a clear framework for any scientist seeking to master the kinetics of this vital cross-coupling reaction.
References
- Arya, B. D., Malik, N., & Sharma, R. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]
- (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- St. Jean, D. J., Jr., Poon, D. J., & Chen, G. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(4), 1156–1162. [Link]
- Mahmoud, A. R. (2024). Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond. ResearchGate.
- Li, Y., Buerkle, M., & Li, X. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Reeves, J. T., Savoie, J., & Lee, H. (2021). Capturing the Most Active State of a Palladium(0)
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557. [Link]
- (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate.
- Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Corpet, M., & Gosmini, C. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- (n.d.). Monitoring Kinetics by NMR. University of Wisconsin-Madison.
- Schmidt, A. V., & Schmidt, A. G. (2025). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction.
- (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate.
- Friščić, T. (2019). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate.
- Scott, K. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4548–4560. [Link]
- (n.d.). Reaction Progress Kinetic Analysis (RPKA). Mettler Toledo.
- (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Synlett, 25(08), 1049–1062. [Link]
- (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Kinetic profile of Suzuki-Miyaura reaction in different solvents.... ResearchGate.
- (n.d.). Reaction progress kinetic analysis. Wikipedia.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition in English, 44(28), 4302-4320. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 53(6), 1283–1295. [Link]
- (n.d.). Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility.
- (n.d.). Cross-coupling reaction. Wikipedia.
- (n.d.). Kinetic Profiling by NMR. University of York.
- Frydman, L., & Mishkovsky, M. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1981. [Link]
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
- (n.d.). Suzuki reaction. Wikipedia.
- Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Kagawa, Y., & Nishitsuji, S. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 13(21), 3681. [Link]
- (n.d.). Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. ResearchGate.
- Kagawa, Y., & Nishitsuji, S. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. ResearchGate.
- (n.d.). Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv.
- Butler, H. J., & Brennan, P. M. (2022). Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform. Frontiers in Bioengineering and Biotechnology, 10, 923932. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wwjmrd.com [wwjmrd.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to β-LLactamase Inhibition by Boronic Acid Derivatives
Introduction: The Enduring Challenge of β-Lactamase-Mediated Resistance
For nearly a century, β-lactam antibiotics have been a cornerstone of antibacterial therapy.[1][2] However, their efficacy is continually threatened by the evolution of bacterial resistance mechanisms, predominantly the production of β-lactamase enzymes.[1][2] These enzymes hydrolyze the critical β-lactam ring, rendering the antibiotics inactive.[1][2] β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine β-lactamases (SBLs), and class B, the metallo-β-lactamases (MBLs) that require zinc ions for activity.[1][3]
The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics has been a successful strategy to combat resistance.[4] Boronic acid derivatives have emerged as a particularly promising class of non-β-lactam BLIs.[5] These compounds act as reversible, covalent inhibitors that mimic the tetrahedral transition state of β-lactam hydrolysis, forming a stable adduct with the catalytic serine residue in the active site of SBLs.[1][6] This guide provides a comparative analysis of key boronic acid-based β-lactamase inhibitors, focusing on their inhibitory spectra, mechanisms of action, and supporting experimental data.
The Rise of Boronic Acids: A Mechanistic Overview
Boronic acid transition state inhibitors (BATSIs) represent a significant advancement in the fight against antibiotic resistance. Their mechanism of action is rooted in their ability to form a reversible covalent bond with the active site serine of SBLs.[1][6] This interaction effectively sequesters the enzyme, preventing the degradation of the partner β-lactam antibiotic.[7] The cyclic nature of some boronate inhibitors further enhances their binding affinity and inhibitory potency.[3]
Visualizing the Mechanism of Serine β-Lactamase Inhibition
Caption: Mechanism of serine β-lactamase inhibition by boronic acids.
Comparative Analysis of Key Boronic Acid-Based Inhibitors
Several boronic acid derivatives have progressed to clinical use or are in late-stage development. This section compares their inhibitory profiles and key characteristics.
Vaborbactam: A Targeted Approach
Vaborbactam is a cyclic boronic acid inhibitor approved in combination with the carbapenem antibiotic meropenem (Vabomere®).[8][9] Its primary strength lies in its potent inhibition of Klebsiella pneumoniae carbapenemases (KPCs), a major class A carbapenemase.[10][11] While effective against many class A and some class C β-lactamases, vaborbactam lacks activity against metallo-β-lactamases (MBLs) and class D carbapenemases like OXA-48.[11][12]
Taniborbactam: Broadening the Spectrum
Taniborbactam (formerly VNRX-5133) is a bicyclic boronate inhibitor with an exceptionally broad spectrum of activity.[13][14] In combination with cefepime, it has demonstrated potent inhibition of Ambler class A, C, and D serine β-lactamases.[13][15][16] Significantly, taniborbactam is also a competitive inhibitor of class B MBLs, including VIM and NDM types, addressing a critical gap in current BLI therapies.[13][16][17] However, it is not effective against IMP-type MBLs.[13]
Xeruborbactam: An Ultrabroad-Spectrum Candidate
Xeruborbactam (formerly QPX7728) is another cyclic boronate inhibitor with an ultrabroad spectrum of activity, inhibiting both serine and metallo-β-lactamases.[14][18] It is being developed in combination with various β-lactam partners, including ceftibuten (oral) and cefiderocol (intravenous).[19][20][21] Xeruborbactam has shown potentiation of β-lactam activity beyond just β-lactamase inhibition, suggesting it may also interact with penicillin-binding proteins (PBPs).[18]
Comparative Inhibitory Profiles
| Inhibitor | Ambler Class A (e.g., KPC, ESBLs) | Ambler Class B (MBLs; e.g., NDM, VIM) | Ambler Class C (e.g., AmpC) | Ambler Class D (e.g., OXA-48) |
| Vaborbactam | +++ [10][11] | - [12] | + [12] | - [12] |
| Taniborbactam | +++ [13][16] | ++ (VIM, NDM)[13][17] | +++ [13] | ++ [15] |
| Xeruborbactam | +++ [18] | ++ [18] | +++ [18] | ++ [14] |
Legend: +++ Potent Inhibition; ++ Moderate Inhibition; + Weak Inhibition; - No Significant Inhibition.
Experimental Protocols for Evaluating β-Lactamase Inhibition
The following protocols outline standard methodologies for assessing the efficacy of β-lactamase inhibitors.
Workflow for β-Lactamase Inhibition Assays
Sources
- 1. mdpi.com [mdpi.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ceftazidime/Avibactam and Meropenem/Vaborbactam for the Management of Enterobacterales Infections: A Narrative Review, Clinical Considerations, and Expert Opinion [mdpi.com]
- 10. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 13. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy - Insights From Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 19. Xeruborbactam + Ceftibuten - Qpex Biopharma [qpexbio.com]
- 20. Xeruborbactam + Cefiderocol - Qpex Biopharma [qpexbio.com]
- 21. (Ceftibuten + xeruborbactam) by Qpex Biopharma for Pyelonephritis: Likelihood of Approval [pharmaceutical-technology.com]
A Senior Application Scientist's Guide to Validating LC-MS Quantitation Methods for Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, boronic acids and their derivatives are of immense interest, serving as crucial intermediates in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemical properties present significant analytical challenges for quantification, especially at trace levels. This guide provides an in-depth, experience-driven comparison of methods for the robust validation of Liquid Chromatography-Mass Spectrometry (LC-MS) for boronic acid quantitation, ensuring data integrity and regulatory compliance.
The Analytical Challenge: The Duality of Boronic Acids
Boronic acids are notoriously difficult to analyze via conventional reversed-phase LC-MS for several key reasons:
-
High Polarity: Their polar nature leads to poor retention on typical C18 columns.
-
Tendency for Dehydration: Boronic acids can readily dehydrate to form cyclic anhydrides called boroxines, especially in the gas phase of the mass spectrometer, complicating mass spectral interpretation and compromising quantitative accuracy.[2][3]
-
Poor Ionization Efficiency: Under standard electrospray ionization (ESI) conditions, their ionization can be inefficient and inconsistent.[4]
These challenges necessitate specialized analytical strategies to achieve the sensitivity, specificity, and reproducibility required for pharmaceutical quality control and regulated bioanalysis.
Pillar 1: A Validated Derivatization-Based LC-MS/MS Method
To overcome the inherent analytical hurdles, a derivatization strategy is often the most robust approach. This involves chemically modifying the boronic acid to form a more stable, less polar, and more readily ionizable derivative. Here, we detail a validated method utilizing N-methyliminodiacetic acid (MIDA) as a derivatizing agent. MIDA boronates are exceptionally stable, compatible with chromatography, and can be readily formed.[1][5]
Experimental Protocol: MIDA Derivatization for LC-MS/MS
This protocol outlines the essential steps for the derivatization and subsequent analysis of a generic aryl boronic acid.
1. Materials and Reagents:
-
Aryl Boronic Acid (Analyte)
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS): A structurally similar boronic acid or an isotopically labeled analog.
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in DMSO.
-
Working Standard Solutions: Serially dilute the stock solutions in DMSO to prepare calibration standards ranging from 1 ppm to 100 ppm.
-
Sample Preparation: Dissolve the drug substance or sample matrix in DMSO to a final concentration that places the expected boronic acid concentration within the calibration range.
3. Derivatization Procedure:
-
To 100 µL of each standard, quality control (QC), and sample solution, add 10 µL of the IS working solution.
-
Add 50 µL of a 10 mg/mL MIDA solution in DMSO.
-
Vortex the mixture gently.
-
Heat the reaction vials at 80°C for 30 minutes.[5]
-
Allow the solutions to cool to room temperature.
-
Dilute the samples 1:10 with 50:50 ACN/Water containing 0.1% formic acid prior to injection.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the MIDA-boronate from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions: Optimized for the specific MIDA-boronate of the analyte and IS.
Workflow Visualization
Caption: Workflow for MIDA derivatization of boronic acids for LC-MS/MS analysis.
Pillar 2: Comparative Analysis of Quantitation Strategies
While MIDA derivatization offers excellent stability and sensitivity, other methods exist, each with its own advantages and disadvantages. The choice of method often depends on the specific analytical needs, such as required sensitivity, sample throughput, and the nature of the boronic acid.
| Method | Principle | Advantages | Disadvantages | Ideal Application |
| MIDA Derivatization | Forms a stable, cyclic MIDA-boronate ester.[1][6] | High sensitivity and specificity, excellent stability, eliminates boroxine formation.[6][7] | Requires an additional sample preparation step, potentially increasing variability. | Trace-level quantification of potentially mutagenic boronic acid impurities in drug substances.[7] |
| Direct Analysis (Underivatized) | Direct injection and analysis of the boronic acid. | Rapid, high-throughput, no derivatization required.[2] | Prone to boroxine formation, lower sensitivity for some compounds, potential for poor peak shape.[2][3] | High-concentration assays, reaction monitoring where speed is critical.[2] |
| Diol Complexation | In-source or post-column addition of a diol (e.g., phenylboronic acid) to form a charged complex.[4] | Can enhance ionization efficiency for certain analytes like saccharides.[4] | Method complexity, potential for ion suppression, may not be universally applicable to all boronic acids. | Analysis of diol-containing molecules where the boronic acid is used as a derivatizing agent.[4] |
Pillar 3: A Self-Validating System: Adherence to Regulatory Guidelines
A robust analytical method is one that is thoroughly validated to ensure its performance is reliable and fit for its intended purpose. The validation parameters outlined below are based on guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10]
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve, with a correlation coefficient (r²) of >0.99 being typical.[11]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are typically assessed at three concentration levels (low, medium, and high QCs), with acceptance criteria often set at ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, column temperature).
-
Stability: Evaluation of the analyte's stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Interrelation of Validation Parameters
Caption: Logical relationships between key LC-MS method validation parameters.
Conclusion
The successful quantification of boronic acids by LC-MS is a non-trivial task that demands a scientifically sound and meticulously validated approach. While direct analysis offers speed, derivatization with reagents like MIDA provides a superior solution for achieving the low detection limits and high data quality required in a regulated pharmaceutical environment. By understanding the underlying chemistry of boronic acids and adhering to established validation principles, researchers can develop robust and reliable LC-MS methods that ensure the safety and efficacy of novel therapeutics.
References
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link]
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Zhang, Y., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071–14078. [Link]
- Chromatography Forum. (2012). analysis of boric acid by LC-MS. [Link]
- Konica Minolta. (2012).
- U.S. Food and Drug Administration. (2018).
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- National Center for Biotechnology Information. (2022).
- Indian Journal of Pharmaceutical Education and Research. (2023).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- SCIEX. (n.d.).
- Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
- National Center for Biotechnology Information. (2010).
- Noda, H., & Bode, J. W. (n.d.).
- Integrated Liner Technologies. (2024).
- UCSF Clinical Labs. (2018).
- Morressier. (2013).
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. ijper.org [ijper.org]
- 10. iltusa.com [iltusa.com]
- 11. scirp.org [scirp.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structure-Activity Relationship of Sulfamoylphenylboronic Acids as Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfamoylphenylboronic acids, a class of molecules with significant potential in drug discovery. We will explore how subtle structural modifications to this scaffold influence its inhibitory activity against two major classes of enzymes: β-lactamases and carbonic anhydrases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind the design of potent and selective enzyme inhibitors.
Introduction: The Significance of the Sulfamoylphenylboronic Acid Scaffold
Sulfamoylphenylboronic acids have emerged as a promising scaffold in medicinal chemistry due to the unique combination of a sulfonamide group and a boronic acid moiety. The sulfonamide group, a well-established pharmacophore, can mimic the peptide bond and participate in crucial hydrogen bonding interactions within an enzyme's active site. The boronic acid acts as a key interactive element, capable of forming a reversible covalent bond with catalytic serine residues, effectively inhibiting enzyme function.[1] This dual-functionality makes these compounds particularly effective as transition-state analog inhibitors.
This guide will dissect the SAR of this scaffold by examining key structural modifications and their impact on inhibitory potency and selectivity. We will delve into the experimental data that underpins our understanding and provide detailed protocols for the synthesis and evaluation of these compounds.
I. Inhibition of β-Lactamases: Combating Antibiotic Resistance
β-lactamases are a primary cause of bacterial resistance to β-lactam antibiotics.[1] Boronic acid-based inhibitors have shown great promise in overcoming this resistance.[2] The sulfamoylphenylboronic acid scaffold provides a unique platform for designing potent β-lactamase inhibitors.
Structure-Activity Relationship Insights
A key study investigated a series of sulfonamide boronic acids, revealing a distinct SAR compared to their carboxamide counterparts.[1] The replacement of the carboxamide with a sulfonamide led to a significant increase in potency for smaller analogs, with Kᵢ values reaching the nanomolar range.[1]
Key Findings:
-
The Sulfonamide Moiety: The geometry and polarity of the sulfonamide group are critical for potent inhibition. It is believed to mimic the tetrahedral intermediate formed during β-lactam hydrolysis.
-
Substituents on the Phenyl Ring: Modifications to the phenyl ring directly impact binding affinity. Electron-withdrawing groups can influence the pKa of the boronic acid, affecting its interaction with the active site serine.
-
Size of the Molecule: Interestingly, for sulfonamide boronic acids, smaller, less sterically hindered molecules tend to be more potent inhibitors of AmpC β-lactamase, a departure from the trend observed with carboxamide analogs.[1]
Quantitative Comparison of Sulfamoylphenylboronic Acid Analogs as AmpC β-Lactamase Inhibitors
The following table summarizes the inhibitory activity (Kᵢ) of a series of sulfamoylphenylboronic acid analogs against AmpC β-lactamase. This data highlights the significant impact of subtle structural changes on potency.
| Compound ID | R Group on Sulfonamide | Kᵢ (nM)[1] |
| 1 | H | 25 |
| 2 | Methyl | 30 |
| 3 | Ethyl | 45 |
| 4 | Phenyl | >1000 |
| 5 | Benzyl | 150 |
Table 1: Inhibitory activity of sulfamoylphenylboronic acid analogs against AmpC β-lactamase.
Experimental Protocols
The following protocol is adapted from the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and can be modified to produce various analogs.[3]
Step 1: Synthesis of N-substituted-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride in acetonitrile in an ice-bath, slowly add triethylamine followed by the desired amine (e.g., allylamine).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the N-substituted-4-bromobenzenesulfonamide.
Step 2: Borylation
-
Dissolve the N-substituted-4-bromobenzenesulfonamide in a dry mixture of THF and toluene in a dry ice-acetone bath under an argon atmosphere.
-
Slowly add triisopropyl borate.
-
Slowly add n-butyllithium solution while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfamoylphenylboronic acid.
Caption: Synthetic workflow for sulfamoylphenylboronic acids.
The inhibitory activity of sulfamoylphenylboronic acids against β-lactamases can be determined using a spectrophotometric assay with nitrocefin as the substrate.
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add buffer (e.g., 50 mM sodium phosphate, pH 7.0), the β-lactamase enzyme, and varying concentrations of the inhibitor.
-
Incubate the plate at room temperature for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values by fitting the data to the appropriate inhibition model.
II. Inhibition of Carbonic Anhydrases: A Target for Diverse Pathologies
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4] Sulfonamides are a well-established class of CA inhibitors, and the sulfamoylphenyl moiety is a key pharmacophore.[5]
Structure-Activity Relationship Insights
While extensive quantitative SAR data for sulfamoylphenylboronic acids as CA inhibitors is not as readily available as for β-lactamases, we can draw valuable insights from the broader class of sulfonamide inhibitors.
Key Principles:
-
The Sulfonamide Group: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrases, a critical interaction for inhibition.[6]
-
The Phenyl Ring: The aromatic ring of the inhibitor interacts with hydrophobic and hydrophilic residues within the active site cavity. Substituents on the ring can significantly modulate binding affinity and isoform selectivity.[6]
-
Isoform Selectivity: Achieving selectivity for different CA isoforms is a major goal in drug design. The "tail" of the inhibitor (the part extending away from the sulfonamide group) plays a crucial role in determining isoform specificity by interacting with residues at the rim of the active site.[7]
Comparative Inhibition Data of Sulfonamides against Carbonic Anhydrase Isoforms
The following table presents inhibition data for a series of sulfonamides against different human carbonic anhydrase (hCA) isoforms. This data illustrates the principles of SAR for this class of inhibitors.
| Compound | hCA I (Kᵢ, nM)[8] | hCA II (Kᵢ, nM)[8] | hCA VII (Kᵢ, nM)[8] |
| Acetazolamide (Standard) | 250 | 12.5 | 2.5 |
| N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 13.3 | 5.3 | 1.1 |
| 4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 20.1 | 9.8 | 2.8 |
| 4-Methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 87.6 | 384.3 | 13.5 |
Table 2: Inhibition of human carbonic anhydrase isoforms by various sulfonamides.
Experimental Protocols
A common method for measuring CA inhibition is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
-
Prepare stock solutions of the inhibitors in DMSO.
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), the carbonic anhydrase enzyme, and various concentrations of the inhibitor.
-
Pre-incubate the plate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of p-NPA.
-
Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 400-405 nm in a kinetic mode.
-
Calculate the rate of reaction and determine the IC₅₀ values from the dose-response curves.
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
III. Comparative Analysis and Future Directions
The sulfamoylphenylboronic acid scaffold offers a versatile platform for the design of potent enzyme inhibitors.
-
Against β-Lactamases: The SAR is relatively well-defined, with the sulfonamide group conferring high potency, particularly in smaller molecules. Future efforts could focus on optimizing isoform selectivity and pharmacokinetic properties.
-
Against Carbonic Anhydrases: While the sulfamoylphenyl moiety is a known CA-binding element, the specific contribution of the boronic acid group to the inhibition of various CA isoforms requires further systematic investigation. A direct comparative study of a series of sulfamoylphenylboronic acids against a panel of CAs would be highly valuable.
The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel sulfamoylphenylboronic acid derivatives. By applying the SAR principles discussed, researchers can rationally design next-generation inhibitors with improved potency, selectivity, and therapeutic potential.
References
- Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 224-234. [Link]
- Eidam, O., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 55(16), 7246-7257. [Link]
- De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research, 60, 171-204. [Link]
- Verma, R. P., & Hansch, C. (2008). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. Bioorganic & medicinal chemistry, 16(13), 6344-6352. [Link]
- Papp-Wallace, K. M., et al. (2018). Boronic acid transition state inhibitors (BATSIs) active against KPC and other class A β-lactamases: structure activity relationships (SAR) as a guide to inhibitor design. Journal of medicinal chemistry, 61(17), 7844-7856. [Link]
- Gül, H. İ., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099. [Link]
- Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 9(10), 1017-1021. [Link]
- Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. International journal of molecular sciences, 20(5), 1081. [Link]
- Pagan-Rodriguez, D., et al. (2019). Inhibitory profile of phenylboronic acids against Serine β-Lactamases of high clinical relevance. Antibiotics, 8(4), 171. [Link]
- Angapelly, S., et al. (2021). The structure–activity relationships (SAR) developed on the basis of evaluated molecules. Archiv der Pharmazie, 354(1), 2000216. [Link]
- Angeli, A., et al. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Journal of medicinal chemistry, 52(19), 5990-5998. [Link]
- Abdolmaleki, P., Ghasemi, J. B., & Riazi, G. H. (2013). Quantitative Structure-Activity Relationships Study of Carbonic Anhydrase Inhibitors Using Logistic Regression Model. Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 32(2), 19-28. [Link]
- Nocentini, A., & Supuran, C. T. (2019). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3948. [Link]
- Khan, I., et al. (2020). Combined structure–activity relationship (SAR) based on IC50 values and docking study. Journal of Molecular Structure, 1202, 127271. [Link]
- Cartwright, S. J., & Waley, S. G. (1984). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. The Biochemical journal, 221(2), 453–460. [Link]
- Soto-Regalado, E., et al. (2020). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Polymers, 12(10), 2329. [Link]
- Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500. [Link]
- Clare, B. W., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method. European journal of medicinal chemistry, 35(9), 859-865. [Link]
Sources
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Enhanced Suzuki Coupling Efficiency
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are core structures in countless pharmaceutical agents and functional materials.[1][2][3] The efficiency of this powerful carbon-carbon bond-forming reaction hinges critically on the choice of the palladium catalyst. This guide provides an in-depth comparison of various palladium catalysts, supported by experimental data, to empower you in selecting the optimal catalytic system for your specific synthetic challenge.
The Heart of the Matter: The Palladium Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to appreciating the nuances of catalyst selection. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic group and the halide (or pseudohalide) of the electrophile. This is often the rate-determining step.[4][5]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[4][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[4][5]
The nature of the palladium catalyst, particularly the ligands coordinated to the metal center, profoundly influences the efficiency of each of these steps.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is dictated by factors such as the reactivity of the coupling partners (aryl chlorides being more challenging than bromides or iodides), steric hindrance, and the presence of sensitive functional groups.[4][9] We will compare the performance of several major classes of palladium catalysts.
Traditional Phosphine Ligand-Based Catalysts
These are the classical workhorses of Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used example. While effective for many applications, it can require higher temperatures and longer reaction times, especially for less reactive substrates.[10]
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
The development of bulky and electron-rich phosphine ligands, such as XPhos and SPhos, has revolutionized Suzuki-Miyaura couplings.[3][10] These ligands promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination, leading to higher yields and a broader substrate scope.[3][8] They are particularly effective for challenging substrates like sterically hindered aryl halides and less reactive aryl chlorides.[3][8]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[7] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings and are known for their air and moisture stability.[7][11]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[7] They can achieve extremely high turnover numbers (TON) and turnover frequencies (TOF), making them highly attractive for industrial applications where catalyst cost and product contamination are significant concerns.[12]
Heterogeneous Palladium Catalysts
These catalysts, such as palladium on carbon (Pd/C), offer the significant advantage of easy separation from the reaction mixture and the potential for recycling, aligning with the principles of green chemistry.[12][13] However, their catalytic activity in terms of TON and TOF can be lower than their homogeneous counterparts, and issues with palladium leaching into the product can occur.[12][14][15]
Performance Comparison Data
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a benchmark reaction for evaluating catalyst efficiency with challenging aryl chlorides.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Data compiled and representative from multiple sources for comparison purposes.[12]
Key Observations:
-
Palladacycles exhibit exceptional performance with extremely high TON and TOF values even at ultra-low catalyst loadings.[12]
-
Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling challenging substrates such as aryl chlorides, often at room temperature.[12]
-
N-Heterocyclic Carbene (NHC) ligated palladium complexes also demonstrate good activity at room temperature.[12]
-
Heterogeneous catalysts like Pd/C offer practical advantages in terms of separation and recycling, though with lower catalytic efficiency in this comparison.[12]
Catalyst Selection Workflow
The selection of an appropriate palladium catalyst is a critical step in optimizing a Suzuki-Miyaura coupling reaction. The following workflow can guide your decision-making process.
Caption: A decision workflow for selecting a palladium catalyst for Suzuki-Miyaura coupling.
Experimental Protocols
Reproducibility and optimization are key to successful synthesis. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium catalyst systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand Precatalyst
This protocol is suitable for a wide range of aryl halides, including challenging aryl chlorides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladacycle precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)[10]
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[10]
-
Anhydrous 1,4-dioxane (2 mL)[10]
-
Water (0.2 mL)[10]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction tube, add the aryl halide, arylboronic acid, K₃PO₄, and the palladacycle precatalyst.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 1 hour), monitoring progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.[10]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Heterogeneous Catalyst (Pd/C)
This protocol highlights the use of a recyclable catalyst, which is particularly advantageous for large-scale synthesis.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium on carbon (Pd/C, 3 mol%)[12]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Water (5 mL)[12]
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, Pd/C, and K₂CO₃ in water.
-
Heat the mixture to 100 °C and stir vigorously for the required time (e.g., 10 minutes), monitoring by TLC or LC-MS.[12]
-
After cooling to room temperature, the catalyst can be recovered by filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The strategic selection of a palladium catalyst is paramount for achieving high efficiency in Suzuki-Miyaura cross-coupling reactions. While traditional catalysts like Pd(PPh₃)₄ have their place, the development of advanced systems based on bulky, electron-rich phosphine ligands, N-heterocyclic carbenes, and palladacycles has significantly expanded the scope and utility of this reaction, particularly for challenging substrates.[7][8][10] For applications where catalyst recovery and reuse are critical, heterogeneous catalysts offer a practical, though sometimes less active, alternative.[12][13] By understanding the underlying catalytic cycle and the specific advantages of each catalyst class, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Mora, M., Jimenez-Sanchidrian, C., & Ruiz, J. R. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Current Organic Chemistry, 16(9), 1128–1150. [Link]
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
- Al-Amin, M., & Reiser, O. (2010). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 64(4), 233-238. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]
- Meng, G., Lei, P., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3833–3842. [Link]
- Das, S., & Ward, T. R. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. CHIMIA International Journal for Chemistry, 69(11), 641-646. [Link]
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2004). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Organic letters, 6(14), 2277–2280. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 66(3), 133-138. [Link]
- Cele, Z. P., & Onwudiwe, D. C. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. qualitas1998.net [qualitas1998.net]
Part 1: The Fundamental Distinction: Structure, Stability, and Reactivity
An In-Depth Guide for the Synthetic Chemist: Boronic Acid vs. Borinic Acid Derivatives in Organic Synthesis
The advent of palladium-catalyzed cross-coupling reactions has irrevocably shaped the landscape of modern organic synthesis, with the Suzuki-Miyaura reaction reigning as a titan for carbon-carbon bond formation.[1][2][3] At the core of this powerful transformation lies the organoboron reagent. For decades, boronic acids have been the undisputed workhorses, celebrated for their stability, versatility, and the sheer breadth of commercially available derivatives.[4] However, as synthetic targets grow in complexity, the limitations of boronic acids in challenging coupling scenarios have become more apparent. This has catalyzed a resurgence of interest in their often-overlooked cousins: borinic acids and their derivatives.
This guide provides a detailed, evidence-based comparison of these two classes of organoboron reagents. We will dissect their structural and electronic differences, compare their performance in the crucible of the Suzuki-Miyaura reaction, and provide practical guidance to help researchers, scientists, and drug development professionals select the optimal tool for their synthetic challenges.
The core difference between a boronic acid and a borinic acid is the number of organic substituents attached to the boron atom. This simple structural variance has profound consequences for their chemical properties.
-
Boronic Acids (RB(OH)₂): Characterized by one carbon-boron bond and two hydroxyl groups, boronic acids are trigonal planar molecules with an sp²-hybridized boron atom possessing a vacant p-orbital.[5][6] This structure confers Lewis acidity.[7][8] They are generally crystalline, high-melting solids that are remarkably stable to air and moisture, a key factor in their widespread adoption.[6][9] However, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[6] Their reactivity in cross-coupling is robust, but can be sluggish with sterically demanding or electron-deficient partners, and they can be susceptible to competitive protodeboronation.[1]
-
Borinic Acids (R₂BOH): With two carbon-boron bonds and only one hydroxyl group, borinic acids exhibit significantly different properties. The two organic groups increase the electron density on the boron center, which paradoxically leads to enhanced Lewis acidity compared to boronic acids.[10] This heightened reactivity makes them more potent in cross-coupling reactions. However, this comes at the cost of stability; borinic acids are more prone to oxidation and protodeboronation and are often difficult to isolate and handle.[5][10] Consequently, they are typically used as more stable ester derivatives or generated in situ.[11]
Visualizing the Structural Difference
Caption: Fundamental structures of boronic and borinic acids.
Part 2: Performance in the Suzuki-Miyaura Cross-Coupling Arena
The Suzuki-Miyaura reaction provides the ideal platform to compare the practical performance of these two reagent classes. The critical transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is highly sensitive to the structure of the boron reagent.[12]
Table 1: Comparative Performance of Boronic vs. Borinic Acid Derivatives
| Feature | Boronic Acids & Derivatives | Borinic Acids & Derivatives |
| Reactivity | Good, reliable performance for a wide range of substrates.[4] | Generally higher reactivity, especially for challenging couplings.[10] |
| Transmetalation Rate | Moderate; can be the rate-limiting step. | Often faster due to higher nucleophilicity of the transferring group. |
| Substrate Scope | Extremely broad, but can fail with sterically hindered or electron-poor partners.[1] | Can successfully couple substrates that are unreactive with boronic acids. |
| Stability & Handling | Generally bench-stable solids, easy to handle.[9] | Often unstable; requires use of stabilized derivatives (e.g., esters, MIDA boronates).[10] |
| Side Reactions | Prone to protodeboronation, especially with electron-rich or heteroaromatic systems.[1] | More susceptible to oxidation; careful handling under inert atmosphere is recommended.[10] |
| Availability | Thousands of derivatives are commercially available. | Limited commercial availability, often requiring custom synthesis.[10][13] |
The superior reactivity of borinic acid derivatives stems from the electronic effect of having two organic groups on the boron. This increases the nucleophilicity of the ipso-carbon being transferred to the palladium center, thereby accelerating the key transmetalation step.
Visualizing the Catalytic Cycle and Transmetalation
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 11. Borinic acid - Wikipedia [en.wikipedia.org]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in the Synthesis of Borinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the pKa of Substituted Phenylboronic Acids: 11B NMR vs. Traditional Methods
For researchers, medicinal chemists, and drug development professionals, understanding the acid dissociation constant (pKa) of substituted phenylboronic acids is of paramount importance. This fundamental physicochemical property governs their interaction with biological targets, solubility, and formulation characteristics. This guide provides an in-depth technical comparison of the primary methods used for pKa determination of this important class of compounds, with a special focus on the increasingly utilized ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Significance of pKa in Phenylboronic Acid Chemistry
Phenylboronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form in aqueous solution.[1][2] The pKa is the pH at which these two species are present in equal concentrations. The ability of the boronate form to reversibly bind with cis-diols is the foundation of their use as sensors for carbohydrates and in various therapeutic applications.[3][4][5] The electronic nature of the substituents on the phenyl ring significantly influences the Lewis acidity of the boron center and, consequently, the pKa. Electron-withdrawing groups generally lower the pKa, enhancing the affinity for diols at physiological pH.[6]
¹¹B NMR Spectroscopy: A Direct Window into Boron Chemistry
¹¹B NMR spectroscopy has emerged as a particularly powerful and convenient tool for determining the pKa of boronic acids.[3][4][5][7] The underlying principle is the distinct difference in the ¹¹B NMR chemical shift for the sp²-hybridized boron in the trigonal boronic acid and the sp³-hybridized boron in the tetrahedral boronate.[3] As the pH of the solution is increased, the equilibrium shifts towards the boronate form, resulting in a characteristic upfield shift in the ¹¹B NMR signal. By monitoring this chemical shift change as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.
Experimental Protocol: pKa Determination by ¹¹B NMR Spectroscopy
This protocol is based on established methodologies for the determination of phenylboronic acid pKa values using ¹¹B NMR.[3]
Materials:
-
Substituted phenylboronic acid of interest
-
Deuterated solvent (e.g., D₂O, or a mixture like methanol-d₄/D₂O for less soluble compounds)
-
pH meter calibrated with standard buffers
-
NMR tubes
-
Solutions of dilute HCl and NaOH for pH adjustment
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Sample Preparation: Prepare a stock solution of the phenylboronic acid in the chosen deuterated solvent at a concentration suitable for ¹¹B NMR analysis (typically 10-50 mM).
-
pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pH of each sample to a different value spanning a range of approximately 4 pH units centered around the expected pKa. Use small volumes of dilute HCl and NaOH to minimize changes in concentration.
-
pH Measurement: Carefully measure the pH of each sample immediately before NMR acquisition.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample. Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Determine the chemical shift (δ) of the boron signal for each spectrum.
-
Plot the observed chemical shift (δ_obs) as a function of pH.
-
Fit the data to a sigmoidal curve using a suitable equation (e.g., a modified Henderson-Hasselbalch equation) to determine the inflection point, which corresponds to the pKa.
-
Traditional Methods for pKa Determination
While ¹¹B NMR is a powerful technique, potentiometric titration and UV-Vis spectrophotometry are well-established, classical methods for pKa determination.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base) to a solution of the boronic acid while monitoring the pH with a high-precision pH meter.[8] The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the phenylboronic acid of known concentration in water or a suitable co-solvent.
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the boronic acid solution.
-
Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
Data Recording: Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Sources
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Evaluating Boronate Affinity Columns
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioseparations, particularly in the burgeoning fields of glycoproteomics and therapeutic protein development, the purification and enrichment of glycoproteins and other cis-diol-containing molecules is a critical, yet often challenging, step.[1][2] Boronate affinity chromatography (BAC) has emerged as a powerful and versatile tool for this purpose, capitalizing on the unique, pH-dependent covalent interaction between boronic acid ligands and the hydroxyl groups of sugars.[2][3][4][5]
However, the market is populated with a variety of boronate affinity columns, each featuring different ligands, support matrices, and performance characteristics.[6] Selecting the optimal column for a specific application is not a trivial decision and can significantly impact downstream analytical success and the overall efficiency of a purification workflow.
This guide provides an in-depth, technical comparison of boronate affinity columns with different ligands. Moving beyond a simple cataloging of features, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to empower you to make informed decisions for your research.
The Principle: A pH-Mediated Dance of Covalent Bonds
At its core, boronate affinity chromatography is based on the reversible formation of a five-membered cyclic ester between a boronic acid ligand immobilized on a stationary phase and a cis-1,2-diol or cis-1,3-diol on the target molecule.[2][7] This interaction is exquisitely sensitive to pH. Under alkaline conditions (typically pH > 8), the boronic acid exists in a tetrahedral anionic state, which readily reacts with cis-diols.[1][4][5][7] Conversely, under acidic conditions, the equilibrium shifts, and the ester bond is hydrolyzed, releasing the bound molecule.[1][5][7] This pH-mediated control allows for selective capture and release of target molecules.[2]
The Ligands: A Spectrum of Affinity and Selectivity
The choice of boronic acid ligand is a primary determinant of a column's performance. While m-aminophenylboronic acid (APBA) is a widely used and robust ligand, several other derivatives have been developed to address specific challenges, such as binding at physiological pH or enhancing selectivity.[6][8][9][10]
| Ligand Type | Key Characteristics | Ideal Applications |
| m-Aminophenylboronic acid (APBA) | The most common and well-characterized ligand.[6][10] Typically operates at alkaline pH (8.0-9.0).[10] | General purpose glycoprotein and glycopeptide enrichment.[11] |
| Phenylboronic acid (PBA) derivatives with electron-withdrawing groups | Lower pKa values allow for binding at or near physiological pH (7.0-8.0).[8] | Enrichment of labile glycoproteins or when alkaline conditions are detrimental to the sample. |
| Wulff-type boronic acids and Benzoboroxoles | Intramolecular coordination lowers the pKa, enabling binding at neutral or even slightly acidic pH.[8][12] | Applications requiring physiological pH conditions, such as in vivo studies or analysis of sensitive protein complexes.[12] |
| Heterocyclic boronic acids | Can exhibit very low pKa values, allowing for binding at acidic pH (e.g., 4.5).[8][9] | Niche applications where acidic binding is advantageous, such as direct analysis of urine samples without pH adjustment.[8][9] |
It's important to note that beyond the primary boronate interaction, secondary interactions such as hydrophobic, ionic, and hydrogen bonding can occur between the target molecule and the ligand/matrix, which can influence selectivity.[2]
Performance Evaluation: Key Metrics and Experimental Protocols
To objectively compare the performance of different boronate affinity columns, a standardized set of experiments is essential. The following protocols are designed to be self-validating and provide a robust framework for your evaluation.
Key Performance Metrics:
-
Dynamic Binding Capacity (DBC): The amount of a target molecule that binds to the column under defined flow conditions before significant breakthrough occurs.[13][14][15] This is a more practical measure than static binding capacity as it reflects real-world chromatographic performance.[13]
-
Recovery: The percentage of the bound target molecule that is successfully eluted from the column.
-
Selectivity/Purity: The ability of the column to specifically bind the target molecule while minimizing the binding of non-target molecules.
Experimental Protocol 1: Determination of Dynamic Binding Capacity (DBC)
This protocol outlines the determination of DBC at 10% breakthrough (DBC10%), a standard industry metric.[13][15]
Objective: To quantify the amount of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) that can be bound to the column under specific operational conditions.
Materials:
-
Boronate affinity column to be evaluated
-
Chromatography system (e.g., HPLC, FPLC) with a UV detector
-
Model glycoprotein: Horseradish Peroxidase (HRP)
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.5
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 100 mM Sorbitol in Binding Buffer[6]
-
Regeneration Solution: 0.1 M NaOH
Methodology:
-
System Preparation:
-
Equilibrate the entire chromatography system with Binding Buffer.
-
Set the UV detector to 280 nm.[16]
-
-
Determine 100% Breakthrough Absorbance (Amax):
-
Column Equilibration:
-
Install the boronate affinity column.
-
Equilibrate the column with at least 5-10 column volumes (CVs) of Binding Buffer, or until the UV baseline is stable.[16]
-
-
Sample Loading and Breakthrough Curve Generation:
-
Begin loading the HRP solution onto the column at a defined flow rate (e.g., a residence time of 3-5 minutes is recommended).[14]
-
Continuously monitor the UV absorbance of the column effluent.
-
Continue loading until the UV absorbance reaches at least 10-15% of the predetermined Amax.
-
-
Washing and Elution:
-
Wash the column with Binding Buffer until the UV absorbance returns to baseline.[16]
-
Elute the bound HRP with Elution Buffer and collect the eluate.
-
-
Data Analysis:
-
The breakthrough curve is a plot of the UV absorbance of the effluent versus the volume of sample loaded.
-
Determine the volume of HRP solution loaded when the effluent absorbance reached 10% of Amax (V10%).
-
Calculate the DBC10% using the following formula: DBC10% (mg/mL) = (V10% (mL) x Concentration of HRP (mg/mL)) / Column Volume (mL)
-
Experimental Protocol 2: Determination of Recovery and Selectivity
Objective: To quantify the recovery of the bound glycoprotein and assess the selectivity of the column using a complex sample.
Materials:
-
Evaluated boronate affinity column
-
Complex biological sample (e.g., human serum, cell lysate) spiked with a known concentration of a model glycoprotein (e.g., HRP).
-
Binding Buffer, Elution Buffer, Regeneration Solution (as in Protocol 1).
-
Protein concentration assay (e.g., BCA, Bradford).
-
SDS-PAGE and/or Western Blotting supplies.
Methodology:
-
Sample Preparation:
-
Prepare the complex biological sample and spike in the model glycoprotein.
-
Clarify the sample by centrifugation or filtration.
-
Buffer exchange the sample into the Binding Buffer.
-
Determine the total protein concentration and the initial concentration of the spiked glycoprotein.
-
-
Chromatography:
-
Equilibrate the column with Binding Buffer.
-
Load a known amount of the prepared sample onto the column (not exceeding the DBC10%).
-
Collect the flow-through fraction.
-
Wash the column with Binding Buffer and collect the wash fraction.
-
Elute the bound proteins with Elution Buffer and collect the eluate.
-
-
Analysis:
-
Recovery:
-
Measure the protein concentration of the eluate.
-
Calculate the total amount of protein recovered in the eluate.
-
Recovery (%) = (Total protein in eluate / Total protein loaded) x 100
-
For a more specific recovery of the model glycoprotein, perform a Western blot or an activity assay on the loaded sample and the eluate.
-
-
Selectivity/Purity:
-
Analyze the loaded sample, flow-through, wash, and eluate fractions by SDS-PAGE.
-
Visually inspect the gel for the enrichment of the model glycoprotein in the eluate and the presence of contaminating proteins.
-
For a more quantitative assessment, perform densitometry on the stained gel.
-
-
Data Presentation and Interpretation
For a clear comparison, summarize your quantitative data in a structured table:
| Column (Ligand) | Dynamic Binding Capacity (DBC10%) (mg HRP/mL resin) | Recovery of HRP (%) | Purity of Eluted HRP (by Densitometry) (%) |
| Column A (APBA) | |||
| Column B (PBA derivative) | |||
| Column C (Benzoboroxole) |
Interpreting the Results:
-
A high DBC allows for the processing of larger sample volumes or more concentrated samples on a smaller column, leading to improved process economy.
-
High recovery is crucial for maximizing the yield of your target molecule.
-
High purity indicates good selectivity of the ligand for the target glycoprotein, reducing the need for subsequent purification steps.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for evaluating boronate affinity columns.
The Underlying Mechanism: A Closer Look
The interaction between boronic acid and a cis-diol is a dynamic equilibrium.
Caption: pH-dependent binding and elution mechanism.
Conclusion
The selection of a boronate affinity column should be a data-driven decision. By systematically evaluating key performance indicators such as dynamic binding capacity, recovery, and selectivity, researchers can confidently choose the most appropriate column for their specific application. The protocols and insights provided in this guide offer a robust framework for conducting such an evaluation, ensuring that your glycoprotein enrichment and purification workflows are both efficient and reproducible. Remember that the "best" column is not a universal designation, but rather the one that delivers the optimal performance for your unique sample and research goals.
References
- PubMed. (n.d.). Boronic acids as ligands for affinity chromatography.
- Benchchem. (n.d.). A Comparative Analysis of Boronic Acid and Lectin Affinity for Glycoprotein Enrichment.
- Oxford Academic. (n.d.). Affinity Chromatography: A Review of Clinical Applications.
- ResearchGate. (n.d.). Boronate Affinity Chromatography.
- Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography.
- Benchchem. (n.d.). A Comparative Guide to Boronic Acid Affinity Columns for Glycoprotein Enrichment.
- Hage, D. S., & Matsuda, R. (2015). Affinity Chromatography: A Historical Perspective. In Affinity Chromatography: Methods and Protocols (pp. 1-16). Humana Press.
- Oxford Academic. (2025). Comparative Analysis of HbA1c Measurement by Boronate Affinity Chromatography vs. Capillary Electrophoresis Methodologies.
- ResearchGate. (n.d.). (PDF) Boronate Affinity Chromatography.
- ResearchGate. (n.d.). Boronate Affinity Chromatography Accurately Measures HbA1c also in Patients with End-Stage Renal Disease - Performance Evaluation of the A1c HPLC Analyzer | Request PDF.
- Campbell, M. R., & Shokrani, M. (2016). Comparison of HbA1c and Glycated Protein Methodologies.
- American Chemical Society. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research, 50(5), 1255-1266.
- PubMed. (2018). Boronate Affinity Chromatography Accurately Measures HbA1c also in Patients with End-Stage Renal Disease - Performance Evaluation of the A1c HPLC Analyzer.
- Rohlfing, C. L., et al. (2008). A Review of Variant Hemoglobins Interfering with Hemoglobin A1c Measurement. Journal of Diabetes Science and Technology, 2(3), 315-320.
- American Chemical Society. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success.
- ResearchGate. (n.d.). Boronate Affinity Chromatography.
- Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC).
- Cytiva. (2018). How to determine dynamic binding capacity (DBC) of chromatography resins.
- NIH. (2008). Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1641-1651.
- PubMed Central. (n.d.). Comparative evaluation of three different methods for HbA1c measurement with High-performance liquid chromatography in diabetic patients.
- ResearchGate. (n.d.). A carbohydrate-binding affinity ligand for the specific enrichment of glycoproteins | Request PDF.
- Purolite. (n.d.). Dynamic Binding Capacity & mAb Purification | Blog.
- PubMed. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Enzyme and Microbial Technology, 51(6-7), 373-381.
- Bioprocess Online. (n.d.). Aminophenylboronate Affinity Adsorbents.
- Royal Society of Chemistry. (n.d.). CHAPTER 11: Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules.
- PubMed. (n.d.). Measurement of glycosylated hemoglobins using boronate affinity chromatography.
- BioPharm International. (2023). Determining and Optimizing Dynamic Binding Capacity.
- Astrea Bioseparations. (n.d.). Determination of Dynamic Binding Capacity for Chromatography Adsorbents | Astrea Bioseparations Blog.
- Bestchrom. (2024). Determination of DBC of chromatography resin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xiamenbiotime.com [xiamenbiotime.com]
- 3. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Aminophenylboronate Affinity Adsorbents [bioprocessonline.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Determination of Dynamic Binding Capacity for Chromatography Adsorbents | Astrea Bioseparations Blog [astreabioseparations.com]
- 15. Determination of DBC of chromatography resin - Bestchrom [bestchrom.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
A Researcher's Guide to Acylating Agents for Sulfonamide Synthesis: A Comparative Analysis
The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in a vast number of therapeutic agents.[1][2] Its role as a bioisostere for amides and carboxylic acids, coupled with its unique physicochemical properties, makes it a critical functional group in drug design.[2] The synthesis of sulfonamides, therefore, is a fundamental transformation for researchers in drug discovery and development. The most prevalent method involves the reaction of an amine with an activated sulfonic acid derivative—an acylating agent.[3][4][5]
The choice of this acylating agent is paramount, as it dictates reaction conditions, substrate scope, functional group tolerance, and overall efficiency. This guide provides an in-depth comparison of common and emerging acylating agents for sulfonamide synthesis, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic campaigns.
The Workhorse: Sulfonyl Chlorides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most traditional and widely used method for constructing the sulfonamide bond.[2][3][5][6]
Mechanism and Rationale: The synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride leaving group, and a base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[7] The base also serves to deprotonate the amine, increasing its nucleophilicity.
Advantages:
-
High Reactivity: Sulfonyl chlorides are highly electrophilic, leading to rapid reactions with a broad range of amines.
-
Accessibility: A wide variety of aryl and alkyl sulfonyl chlorides are commercially available or readily synthesized.[8]
-
Cost-Effectiveness: For large-scale synthesis, this method is often the most economical.
Disadvantages:
-
Harsh Preparation: The synthesis of sulfonyl chlorides themselves often requires harsh conditions, such as using chlorosulfonic acid, which limits their functional group compatibility and can pose safety hazards.[9][10]
-
Byproduct Generation: The formation of HCl can lead to side reactions with acid-sensitive functional groups in the substrate.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid.[11]
Visualizing the Core Reaction: Sulfonamide Formation
The following diagram illustrates the fundamental nucleophilic substitution mechanism for the reaction between an amine and a sulfonyl chloride.
Caption: General mechanism of sulfonamide synthesis using a sulfonyl chloride.
The Milder Alternative: Sulfonic Anhydrides
Sulfonic anhydrides serve as excellent, albeit less common, acylating agents. They are generally more reactive than sulfonyl chlorides and offer a cleaner reaction profile.
Mechanism and Rationale: The mechanism is analogous to that of sulfonyl chlorides, with the amine attacking one of the electrophilic sulfur atoms. The key difference is the leaving group: a sulfonate anion, which is much less corrosive than chloride. This avoids the generation of HCl, eliminating the need for a stoichiometric base solely for neutralization.
Advantages:
-
Milder Conditions: Reactions can often be performed under neutral or even slightly acidic conditions.
-
Higher Reactivity: Sulfonic anhydrides are potent acylating agents, enabling the sulfonylation of less nucleophilic amines.
-
Cleaner Reactions: The absence of HCl generation prevents acid-mediated side reactions and simplifies workup.
Disadvantages:
-
Limited Availability: The commercial availability of sulfonic anhydrides is much more limited compared to sulfonyl chlorides.
-
Preparation: While they can be generated in situ from sulfonic acids, this adds a step to the procedure.
-
Moisture Sensitivity: Like sulfonyl chlorides, they are highly susceptible to hydrolysis.
Reagents for Sensitive Substrates: Activated Sulfonamides
For substrates containing sensitive functional groups that are incompatible with harsh reagents, pre-activated sulfonamides like N-sulfonylimidazoles and N-sulfonyltriazoles offer a gentle approach.[12][13]
Mechanism and Rationale: These reagents act as sulfonyl group transfer agents. The heterocycle (e.g., imidazole) is an excellent leaving group, and its departure is facilitated by the nucleophilic attack of the amine. The reaction proceeds under very mild, often neutral, conditions.
Advantages:
-
Exceptional Mildness: Ideal for complex molecules and late-stage functionalization where functional group tolerance is critical.
-
High Selectivity: Can exhibit high selectivity for primary amines over secondary amines.
-
Neutral Byproducts: The byproduct (e.g., imidazole) is neutral and generally non-reactive.
Disadvantages:
-
Lower Reactivity: Generally less reactive than sulfonyl chlorides or anhydrides, potentially requiring longer reaction times or heating.
-
Preparation Required: These reagents are not as widely available and often need to be synthesized prior to use.[12]
Modern and Catalytic Approaches
The field of sulfonamide synthesis is continually evolving, with modern methods focusing on milder conditions, greater functional group tolerance, and improved atom economy.[10]
-
Sulfonyl Fluorides with Lewis Acid Activation: Sulfonyl fluorides are more stable and less moisture-sensitive than their chloride counterparts. While less reactive, their reactivity can be enhanced by Lewis acids, enabling sulfonamide formation under controlled conditions.[14]
-
Reductive Coupling & Multi-Component Reactions: Innovative strategies involve the direct coupling of amines with a sulfur dioxide source (like the stable solid DABSO) and an aryl partner (e.g., boronic acids or aryl halides).[4][15] These transition-metal-catalyzed reactions, often using copper or palladium, build the sulfonamide in a single step from readily available starting materials, bypassing the need to pre-form a sulfonyl halide.[9][15][16]
-
Electrochemical Synthesis: Emerging electrochemical methods allow for the direct oxidative coupling of amines and thiols or the dehydration of sulfonic acids to form reactive anhydrides in situ, representing a green and reagent-free activation method.[17]
Comparative Summary of Acylating Agents
The table below provides a side-by-side comparison of the key features of different acylating agent classes to guide selection.
| Feature | Sulfonyl Chlorides | Sulfonic Anhydrides | N-Sulfonyl-N-heterocycles | Catalytic Methods (e.g., with DABSO) |
| Reactivity | High | Very High | Moderate | Variable (catalyst dependent) |
| Conditions | Basic (HCl scavenger needed) | Neutral / Mild | Neutral / Very Mild | Mild (often requires catalyst) |
| Byproducts | HCl (Corrosive) | Sulfonic Acid (Benign) | Imidazole, etc. (Neutral) | Stoichiometric salts |
| Substrate Scope | Broad, but limited by acid sensitivity | Broad | Excellent for sensitive substrates | Broad and expanding |
| Availability | Excellent (Commercial) | Limited | Often requires synthesis | Starting materials are common |
| Key Advantage | Cost-effective, well-established | High reactivity, clean | Unmatched mildness | High atom economy, convergent |
| Key Disadvantage | Harsh prep, HCl byproduct | Limited availability | Lower reactivity | Catalyst cost/sensitivity |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are two representative protocols for the synthesis of N-benzyl-4-toluenesulfonamide.
Protocol 1: Classical Synthesis using Tosyl Chloride
This protocol demonstrates the standard, robust method using a sulfonyl chloride.[5][7]
Materials:
-
p-Toluenesulfonyl chloride (Tosyl Chloride, 1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the pure sulfonamide.
Visualizing the Experimental Workflow
The following diagram outlines the decision-making process for selecting an appropriate acylating agent based on substrate properties.
Caption: Decision workflow for selecting a sulfonamide synthesis strategy.
Protocol 2: Modern Copper-Catalyzed Three-Component Synthesis
This protocol, adapted from methodologies reported by Willis and others, showcases a modern approach that avoids sulfonyl chlorides entirely.[15]
Materials:
-
4-Tolylboronic acid (1.0 eq)
-
Benzylamine (1.5 eq)
-
DABCO bis(sulfur dioxide) adduct (DABSO) (1.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 4-tolylboronic acid, DABSO, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃.
-
Solvent and Amine Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen). Add toluene followed by benzylamine via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The classical synthesis of sulfonamides via sulfonyl chlorides remains a highly effective and economical method, particularly for robust substrates. However, its limitations in functional group tolerance and the hazardous nature of sulfonyl chloride synthesis have driven significant innovation. For complex, sensitive molecules typical in late-stage drug development, milder reagents like N-sulfonyl-N-heterocycles or modern catalytic systems are superior choices.
The future of sulfonamide synthesis will likely focus on expanding the scope and efficiency of direct C-H functionalization and multi-component reactions.[1][10] These strategies, which build complexity from simple precursors in a single step, represent the pinnacle of synthetic efficiency and align with the principles of green chemistry, promising to further accelerate the discovery of new sulfonamide-based therapeutics.
References
- One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (n.d.). Thieme Gruppe.
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). ACS Publications.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. (2018). ACS Publications.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. (n.d.). ResearchGate.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). IntechOpen.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
- Sulfonamides: Mechanism of action. (2020). YouTube.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
- Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. (2025). ResearchGate.
- Synthesis of N‐sulfonylimidates from terminal alkynes via a three‐component Cu(I)‐catalyzed reaction. (n.d.). ResearchGate.
- Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. (n.d.). ResearchGate.
- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Titanium-Promoted Acylation of Sulfonamides to N -Acylsulfonamide PPAR Antagonists. (2025). ResearchGate.
- Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. (2025). ACS Publications.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025). ScienceDirect.
- Green Synthesis of N-Sulfonylimine in Solvent-Free Condition with Heteropoly Acid as Catalyst. (n.d.). Asian Journal of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). NIH.
- Synthesis of Sulphanilamide. (2021). YouTube.
- Synthesis, chemistry and uses of N-sulfonated N-triazoles and N-tetrazoles. (n.d.). ResearchGate.
Sources
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. cbijournal.com [cbijournal.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Boronic Acid Compounds
For researchers, scientists, and drug development professionals, the emergence of boronic acid derivatives as therapeutic agents represents a significant leap forward, particularly in oncology. The success of Bortezomib, a dipeptidyl boronic acid, has illuminated the path for novel compounds targeting similar pathways.[1][2] However, with innovation comes the critical responsibility of rigorous evaluation. This guide provides an in-depth, technically grounded framework for assessing the cytotoxicity of new boronic acid compounds, moving beyond mere protocol recitation to explain the causality behind experimental choices. Our objective is to empower you to generate robust, publication-ready data that meaningfully compares your novel compound to existing alternatives.
The Scientific Premise: Understanding Boronic Acid Cytotoxicity
At its core, the cytotoxicity of many boronic acid-based drugs, including the paradigm-setting Bortezomib, stems from their ability to inhibit the proteasome.[3] The boron atom specifically and reversibly binds to the catalytic site of the 26S proteasome, effectively halting its function.[2][4]
Why is this cytotoxic? The proteasome is the cell's primary machinery for degrading misfolded or unnecessary proteins.[2] By inhibiting this process, several downstream events are triggered:
-
Accumulation of Pro-Apoptotic Factors: The degradation of proteins that promote programmed cell death (apoptosis) is blocked. Their accumulation signals the cell to self-destruct.[4][5]
-
ER Stress and the Unfolded Protein Response (UPR): A buildup of misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR, a stress response that, when prolonged, initiates apoptosis.[3]
-
NF-κB Pathway Inhibition: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. Inhibition leads to the suppression of NF-κB signaling, further sensitizing cancer cells to apoptosis.[1]
Therefore, a comprehensive cytotoxicity assessment must not only quantify cell death but also probe these underlying mechanisms to validate the compound's intended mode of action.
A Phased Approach to Cytotoxicity Assessment: From Viability to Mechanism
A robust assessment follows a logical progression. We begin with broad screening assays to determine the compound's general cytotoxic potential (e.g., its IC50) and then move to more specific assays to elucidate the mechanism of cell death.
Figure 1: A phased experimental workflow for assessing boronic acid cytotoxicity.
Phase 1: Primary Cytotoxicity Screening
The initial goal is to determine the concentration range over which the novel compound affects cell viability. This is typically expressed as the half-maximal inhibitory concentration (IC50). We will employ two distinct assays that measure different hallmarks of cell health to provide a more complete picture.
Experimental Consideration: Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic target.[6] For a compound designed as a proteasome inhibitor for multiple myeloma, a relevant cell line like RPMI 8226 or U266 is appropriate. For broader screening, a panel including a standard cancer cell line (e.g., HeLa or A549) and a non-cancerous control line (e.g., MRC-5 fibroblasts) is advisable to assess for cancer-specific cytotoxicity.[7][8]
Protocol 1: MTT Assay for Metabolic Viability
Principle of the Assay: This colorimetric assay measures the metabolic activity of a cell population.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel boronic acid compound, a positive control (e.g., Bortezomib), and a vehicle control (e.g., DMSO in media). Replace the culture medium in the wells with the treatment solutions. Incubate for a clinically relevant duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following incubation, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle of the Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of late apoptosis or necrosis.[15][16] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product.[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control wells: (1) Spontaneous LDH release (vehicle control), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) a background control (medium only).[16]
-
Supernatant Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) or simply collect an aliquot of the culture supernatant from each well. Transfer this to a fresh 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mix to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16] Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculating the IC50
For both assays, the raw absorbance data must be converted to percent viability or percent cytotoxicity.
-
Percent Viability (%) = (Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank) * 100
-
Percent Cytotoxicity (%) = (Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release) * 100
Plot the percent viability/cytotoxicity against the log of the compound concentration. Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[17][18][19] Software such as GraphPad Prism or Origin is ideal for this analysis.[20][21]
Phase 2: Elucidating the Mechanism of Cell Death
Once the IC50 is established, the next critical step is to determine how the compound is killing the cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). For a targeted agent like a proteasome inhibitor, apoptosis is the expected and desired mechanism.
Figure 2: Simplified signaling pathway of boronic acid-induced apoptosis.
Protocol 3: Annexin V / Propidium Iodide (PI) Staining
Principle of the Assay: This is the gold standard for differentiating apoptotic and necrotic cells via flow cytometry.[22] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[24] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, where it intercalates with DNA.[23][25]
Interpretation of Results:
-
Annexin V- / PI-: Live, healthy cells.[25]
-
Annexin V+ / PI-: Early apoptotic cells.[25]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[25]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the novel compound at its approximate IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect all cells, including those floating in the medium (which are often apoptotic). For adherent cells, trypsinize and combine with the supernatant. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.[25]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[25][26]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[23][25]
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[25]
Phase 3: Comparative Data Analysis
The ultimate goal is to demonstrate how your novel compound performs relative to a known standard. All quantitative data should be summarized in clear, concise tables.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Novel Boronic Acid A | RPMI 8226 (Myeloma) | 0.052 | 0.061 |
| Novel Boronic Acid A | MRC-5 (Normal Lung) | 1.25 | 1.48 |
| Bortezomib (Control) | RPMI 8226 (Myeloma) | 0.015 | 0.018 |
| Bortezomib (Control) | MRC-5 (Normal Lung) | 0.85 | 0.99 |
| Cisplatin (Control) | RPMI 8226 (Myeloma) | 5.6 | 6.2 |
| Cisplatin (Control) | MRC-5 (Normal Lung) | 2.1 | 2.5 |
This table allows for a direct comparison of potency (lower IC50 is more potent) and selectivity (a larger difference between cancer and normal cell IC50 indicates higher selectivity).
Table 2: Apoptosis Induction in RPMI 8226 Cells (24h Treatment at IC50)
| Treatment | % Live Cells (AnV-/PI-) | % Early Apoptosis (AnV+/PI-) | % Late Apoptosis/Necrosis (AnV+/PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Novel Boronic Acid A | 35.2% | 48.5% | 16.3% |
| Bortezomib (Control) | 38.1% | 45.9% | 16.0% |
This table validates that the primary mechanism of cell death for the novel compound is apoptosis, comparable to the standard of care.
Conclusion and Forward Outlook
This guide outlines a systematic, multi-faceted approach to evaluating the cytotoxicity of novel boronic acid compounds. By integrating assays that measure both cell viability and the specific mechanism of cell death, researchers can build a compelling, data-driven case for their compound's efficacy and mode of action. Comparing these results directly against a clinically relevant standard like Bortezomib provides the necessary context for drug development professionals to assess the compound's potential. The logical flow from broad screening to mechanistic validation ensures that experimental choices are deliberate and the resulting data is both robust and trustworthy.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Al-Harbi, S., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Institutes of Health.
- Wikipedia. Bortezomib.
- Thiyagarajan, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health.
- Patsnap Synapse. (2024). What is the mechanism of Bortezomib?.
- Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews.
- Ling, Y. H., et al. (2002). PS-341, a Novel Proteasome Inhibitor, Induces Bcl-2 Phosphorylation and Cleavage in Association with G2–M Phase Arrest and Apoptosis. Molecular Cancer Therapeutics.
- ResearchGate. (2016). How to calculate IC50 for my dose response?.
- University of Virginia. The Annexin V Apoptosis Assay.
- Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Science Gateway. How to calculate IC50.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Yilmaz, B., et al. (2014). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. National Institutes of Health.
- Paoli, P., et al. (2023). Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open. National Institutes of health.
- Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
- OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting.
- PubMed. (2023). Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells-An Issue Still Open.
- Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Test Labs. Cytotoxicity Testing: Everything You Need to Know.
- R Discovery. (2023). Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells-An Issue Still Open.
- ACS Publications. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
- ResearchGate. Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values....
- MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay.
Sources
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 21. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. bio-techne.com [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to In Situ Spectroscopic Monitoring of Boronic Acid Reactions
For researchers, medicinal chemists, and process development scientists, boronic acid reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. The efficiency and success of these transformations are paramount in the synthesis of pharmaceuticals and fine chemicals. Real-time, in situ monitoring of these reactions provides a profound understanding of reaction kinetics, intermediates, and endpoint determination, paving the way for optimized, robust, and safe processes. This guide offers an in-depth comparison of various spectroscopic techniques for the in situ monitoring of boronic acid reactions, complete with experimental insights and supporting data.
The Imperative for In Situ Monitoring
Boronic acid reactions, while powerful, can be complex.[1][2] Factors such as catalyst stability, reagent decomposition, and the presence of multiple species in equilibrium can influence reaction outcomes.[3][4] Traditional offline monitoring methods like HPLC and GC-MS, although providing excellent quantitative data, involve sampling and quenching, which can perturb the reaction and do not offer a true real-time picture of the reaction dynamics.[1][5] In situ spectroscopic techniques, on the other hand, provide a continuous stream of data from within the reaction vessel, enabling a deeper understanding of the transformation as it happens.[5][6][7] This aligns with the principles of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[8][9][10]
A Comparative Overview of Spectroscopic Techniques
The choice of an appropriate in situ monitoring technique hinges on the specific reaction being studied, the information required, and the available instrumentation. Here, we compare the most commonly employed spectroscopic methods: Nuclear Magnetic Resonance (NMR), Raman, Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Temporal Resolution | Relative Cost |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, quantitative concentration profiles | Inherently quantitative, non-destructive, excellent for mechanistic studies[11] | Lower sensitivity, requires deuterated solvents or specialized equipment, potential for mixing issues in NMR tubes[7][12] | Seconds to minutes | High |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Vibrational modes of molecules, quantitative concentration changes | Non-invasive, compatible with aqueous and solid-phase reactions, fiber-optic probes for remote monitoring[1][13] | Weak signal, potential for fluorescence interference, quantification can be complex[13][14] | Seconds to minutes | Medium to High |
| FT-IR Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Functional group analysis, concentration changes | High specificity for functional groups, widely applicable[15][16] | Overlapping spectral features can be problematic, water absorption can interfere, requires an ATR probe for in situ measurements[15][17] | Seconds to minutes | Medium |
| UV-Vis Spectroscopy | Electronic transitions between molecular orbitals | Concentration of chromophoric species, reaction kinetics | High sensitivity, rapid analysis, cost-effective[6] | Limited to reactions with UV-Vis active species, less structural information[6][16] | Milliseconds to seconds | Low |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
NMR spectroscopy is a formidable tool for in situ reaction monitoring, offering unparalleled structural detail and inherent quantitative capabilities.[11] It allows for the simultaneous tracking of reactants, intermediates, and products, providing deep mechanistic insights.[18][19] Both ¹H and nucleus-specific NMR (e.g., ¹¹B, ¹⁹F) can be employed.[3][11][17][18] For instance, ¹¹B NMR is particularly useful for observing the transformation of boronic acids to boronate esters.[17][20][21]
The choice of NMR parameters is critical for accurate quantitative analysis. A sufficient relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the nuclei of interest, is crucial to ensure complete relaxation and accurate signal integration.[1] The number of scans (ns) is a trade-off between achieving a good signal-to-noise ratio and the desired temporal resolution. For kinetic studies, it is imperative to maintain a constant temperature throughout the experiment.
-
Sample Preparation: In a 5 mm NMR tube, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable deuterated solvent (e.g., DMSO-d₆).[1] An internal standard with a known concentration and non-overlapping signals (e.g., 1,3,5-trimethoxybenzene) should be added for precise quantification.
-
NMR Acquisition: Place the NMR tube in the spectrometer, pre-shimmed and thermostated to the desired reaction temperature.
-
Acquire a series of 1D ¹H NMR spectra at regular time intervals using a standard single-pulse experiment.[1]
-
Key Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton.
-
Number of Scans (ns): Sufficient for adequate signal-to-noise in the desired time frame.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to each spectrum.
-
Integrate the signals corresponding to a unique proton on the starting material and the product.
-
Calculate the relative concentrations at each time point by normalizing the integrals to the number of protons and the internal standard.
-
Caption: Workflow for in situ NMR reaction monitoring.
Raman Spectroscopy: The Versatile and Non-Invasive Option
Raman spectroscopy is an excellent choice for in situ monitoring due to its non-invasive nature and the ability to use fiber-optic probes for remote analysis.[1] It is particularly well-suited for reactions in heterogeneous mixtures or aqueous media, where other techniques might struggle.[13] The progress of a reaction can be followed by monitoring the decrease in intensity of a characteristic Raman band of a reactant and the increase of a product band.[1] For example, in Suzuki-Miyaura reactions, the formation of the biaryl product often gives rise to a characteristic peak around 1600 cm⁻¹.[13]
The selection of the laser wavelength is a critical first step. A common choice is 785 nm to minimize fluorescence, which can overwhelm the weak Raman signal.[1] Laser power should be kept as low as possible to avoid sample degradation while still obtaining a good signal. The integration time and number of accumulations are adjusted to optimize the signal-to-noise ratio for the peaks of interest.
-
Experimental Setup: The reaction is performed in a vessel equipped with a window transparent to the laser and scattered light (e.g., quartz). A Raman probe is positioned to focus the laser into the reaction mixture and collect the scattered light.[1]
-
Data Acquisition:
-
Acquire a baseline Raman spectrum of the starting materials and solvent before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Begin acquiring spectra at regular intervals.
-
Key Acquisition Parameters:
-
Laser Wavelength: 785 nm.
-
Laser Power: Optimized to be non-destructive.
-
Integration Time and Accumulations: Adjusted for optimal signal-to-noise.
-
-
-
Data Analysis:
-
Identify the characteristic Raman bands for the boronic acid and the boronate ester.
-
Monitor the change in the intensity of these bands over time.
-
For quantitative analysis, peak intensities can be normalized to a solvent peak or an internal standard.[1] Multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be employed for more complex systems.[1]
-
Caption: Workflow for in situ Raman spectroscopy monitoring.
FT-IR Spectroscopy: The Functional Group Detective
FT-IR spectroscopy is a powerful technique for monitoring changes in functional groups during a reaction.[16] For in situ analysis, an Attenuated Total Reflectance (ATR) probe is typically used, which can be immersed directly into the reaction mixture.[15] In the context of boronic acid reactions, FT-IR can be used to track the disappearance of O-H bands and the appearance of B-O stretches during esterification.[22][23]
The choice of the ATR probe material is important and depends on the chemical compatibility with the reaction mixture. Diamond and silicon are common choices. The spectral resolution should be sufficient to resolve the key vibrational bands of interest. Background subtraction is crucial to remove the spectral contributions from the solvent and obtain a clear spectrum of the reacting species.
-
Experimental Setup: The reaction is carried out in a vessel with an immersion ATR-FT-IR probe connected to the spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the solvent at the reaction temperature.
-
Add the boronic acid to the solvent and begin acquiring spectra at regular intervals as the reaction (e.g., dehydration to form a boroxine) proceeds.
-
-
Data Analysis:
-
Identify the characteristic IR absorption bands for the boronic acid (e.g., O-H stretch) and the product (e.g., B-O-B stretch of the boroxine).
-
Monitor the absorbance changes of these bands over time to follow the reaction progress.
-
Caption: Workflow for in situ ATR-FT-IR monitoring.
UV-Vis Spectroscopy: The Sensitive and Rapid Approach
UV-Vis spectroscopy is a highly sensitive technique that is well-suited for studying the kinetics of reactions involving chromophoric species.[6][16] The formation or consumption of a colored or UV-active compound can be easily monitored by measuring the change in absorbance at a specific wavelength over time.[11][24] This method is particularly useful for determining reaction rates and mechanisms.[25][26]
The Beer-Lambert law forms the basis of quantitative UV-Vis spectroscopy, which states that absorbance is directly proportional to the concentration of the absorbing species. It is essential to choose a wavelength where the species of interest has a strong absorbance and other components of the reaction mixture do not interfere. A calibration curve should be constructed to relate absorbance to concentration accurately.
-
Sample Preparation: Prepare solutions of the boronic ester and a buffer at a specific pH in a suitable solvent (e.g., an organic solvent with a controlled amount of water).[11]
-
UV-Vis Measurement:
-
Initiate the reaction by mixing the solutions in a cuvette placed inside a temperature-controlled UV-Vis spectrophotometer.
-
Monitor the change in absorbance at a specific wavelength corresponding to either the boronic ester or the product boronic acid over time.[11]
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Fit the data to an appropriate kinetic model (e.g., first-order or second-order) to determine the observed rate constant (k_obs).[11]
-
Caption: Workflow for a UV-Vis kinetic study.
Concluding Remarks: Selecting the Optimal Technique
The choice of the most suitable in situ spectroscopic technique for monitoring boronic acid reactions is a multi-faceted decision. NMR spectroscopy provides the most detailed structural information, making it ideal for mechanistic investigations. Raman spectroscopy offers versatility and is excellent for non-invasive monitoring of diverse reaction systems. FT-IR spectroscopy is a robust tool for tracking changes in functional groups. UV-Vis spectroscopy is a highly sensitive and cost-effective method for kinetic analysis of reactions involving chromophoric species.
By carefully considering the specific requirements of the reaction under investigation and leveraging the strengths of these powerful analytical tools, researchers and drug development professionals can gain invaluable insights, leading to the development of more efficient, robust, and safer chemical processes.
References
- Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling - Benchchem.
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem.
- Comparative Analysis of Spectroscopic Techniques - Solubility of Things.
- Reaction monitoring using online vs tube NMR spectroscopy: seriously different results.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
- Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - American Chemical Society.
- Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results.
- A Comparative Guide to Spectroscopic Methods for Monitoring Cyclopropanediazonium Consumption - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Public
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI.
- Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity | Journal of the American Chemical Society.
- Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction.
- Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy.
- Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol...
- Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global.
- Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol...
- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Publishing.
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A...
- Mechanistic insights into boron-catalysed direct amid
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Organometallics - ACS Public
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Public
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction (2018) | Lars P. E.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom)..
- FT-IR spectrum of the as-synthesized DEBE borate ester - ResearchG
- 17O NMR studies of boronic acids and their deriv
- Boronic acid-based sensors for small-molecule reactive species: A review - ResearchG
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Public
- Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Medi
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- Process Analytical Technology (P
- uv-visible spectral analysis of boric acid in different solvents: a case study - ResearchG
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing).
- Monitoring Chemical Changes by Raman Spectroscopy.
- Study of kinetics of a reaction by using spectrophotometric method - Virtual Labs.
- Strategies for the analysis of highly reactive pinacolboron
- Tools for Enabling Process Analytical Technology Applic
- Kinetic Studies of Fenton Oxid
- Towards Autonomous Operation by Advanced Process Control—Process Analytical Technology for Continuous Biologics Antibody Manufacturing - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 9. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reaction monitoring using online vs tube NMR spectroscopy: seriously different results [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 17. mdpi.com [mdpi.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Virtual Labs [mas-iiith.vlabs.ac.in]
- 26. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
A Senior Application Scientist's Guide to Benchmarking New Boronic Acid β-Lactamase Inhibitors Against Vaborbactam
In the persistent battle against antimicrobial resistance, the emergence of β-lactamase enzymes in Gram-negative bacteria represents a significant clinical challenge, threatening the efficacy of our most reliable β-lactam antibiotics.[1][2][3] The development of β-lactamase inhibitors (BLIs) is a critical countermeasure. Vaborbactam, the first boronic acid-based BLI to receive FDA approval in combination with meropenem (Vabomere®), marked a significant advancement, particularly against Klebsiella pneumoniae carbapenemases (KPCs).[4][5][6][7][8][9] As the landscape of resistance evolves, a new generation of boronic acid inhibitors is entering the development pipeline, promising broader-spectrum activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark these novel boronic acid inhibitors against the established standard of Vaborbactam. We will delve into the mechanistic rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring scientific integrity and fostering a deeper understanding of this vital class of therapeutic agents.
The Rise of Boronic Acids: A Mechanistic Advantage
Traditional β-lactam BLIs often act as suicide inhibitors, forming a stable acyl-enzyme intermediate.[10] Boronic acids, however, offer a distinct and advantageous mechanism. They are transition-state analogs that form a reversible, covalent bond with the catalytic serine residue in the active site of serine β-lactamases (Classes A, C, and D).[1][11][12] This interaction mimics the tetrahedral intermediate formed during β-lactam hydrolysis, leading to potent inhibition.[11][12] The cyclic nature of many modern boronic acid inhibitors, including Vaborbactam, further enhances their binding affinity through additional interactions within the enzyme's active site.[10][13]
The key differentiator for many new-generation boronic acid inhibitors is their expanded spectrum, which now includes activity against metallo-β-lactamases (MBLs, Class B), a feat Vaborbactam cannot achieve.[13][14][15][16] This is a critical evolution in the field, as MBLs are an increasing source of carbapenem resistance worldwide.[17][18]
Benchmarking Strategy: A Multi-tiered Approach
A robust benchmarking study should follow a logical progression from fundamental biochemical characterization to more complex cellular and in vivo models. This ensures a thorough understanding of the inhibitor's intrinsic potency, its effectiveness in a cellular context, and its potential for therapeutic success.
Caption: A multi-tiered workflow for benchmarking novel β-lactamase inhibitors.
Part 1: Biochemical Characterization - The Foundation of Potency
The initial step is to determine the intrinsic inhibitory activity of the new boronic acid compound against a panel of purified β-lactamase enzymes and compare it directly to Vaborbactam.
Experimental Protocol: Enzyme Kinetics
Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of the novel inhibitor and Vaborbactam against a panel of clinically relevant β-lactamases.
Rationale: IC50 provides a measure of inhibitor potency under specific experimental conditions, while Ki is a more fundamental measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain or purify a panel of high-purity β-lactamase enzymes. This panel should include representatives from all Ambler classes:
-
Prepare a stock solution of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by β-lactamases.[20]
-
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of each enzyme and nitrocefin.
-
Add a serial dilution of the new inhibitor and Vaborbactam to the wells.
-
Use a spectrophotometer to measure the rate of nitrocefin hydrolysis (change in absorbance over time) at a specific wavelength (typically 486 nm).
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Ki Determination:
-
Perform a series of kinetic assays with varying concentrations of both the substrate (nitrocefin) and the inhibitor.
-
Measure the initial reaction velocities.
-
Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive or mixed-type inhibition to determine the Ki value.[21] For serine β-lactamases, boronic acids typically exhibit competitive inhibition.[12][22]
-
Data Presentation: Comparative Inhibitory Potency
| β-Lactamase | New Boronic Acid Inhibitor (Ki, nM) | Vaborbactam (Ki, nM) | Fold Improvement |
| Class A | |||
| KPC-2 | [Insert Data] | [Insert Data] | [Calculate] |
| CTX-M-15 | [Insert Data] | [Insert Data] | [Calculate] |
| Class C | |||
| AmpC | [Insert Data] | [Insert Data] | [Calculate] |
| Class D | |||
| OXA-48 | [Insert Data] | [Insert Data] | [Calculate] |
| Class B | |||
| NDM-1 | [Insert Data] | No Activity[13][15] | N/A |
| VIM-1 | [Insert Data] | No Activity[13][15] | N/A |
Part 2: Microbiological Evaluation - Cellular Efficacy
While biochemical assays are crucial, they do not account for factors like bacterial cell wall permeability and efflux pumps. Minimum Inhibitory Concentration (MIC) testing is the gold standard for assessing an inhibitor's ability to restore the activity of a partner β-lactam antibiotic in a cellular context.
Experimental Protocol: MIC Testing
Objective: To determine the MIC of a partner β-lactam antibiotic (e.g., meropenem or cefepime) in the presence and absence of the new inhibitor and Vaborbactam against a panel of β-lactamase-producing bacterial strains.
Rationale: A significant reduction in the MIC of the partner antibiotic in the presence of the inhibitor indicates that the inhibitor is effectively neutralizing the β-lactamase and restoring the antibiotic's efficacy.
Step-by-Step Methodology:
-
Strain Selection:
-
Select a panel of clinical isolates or engineered strains expressing the same β-lactamases tested in the biochemical assays.
-
Include both susceptible and resistant control strains.
-
-
Broth Microdilution:
-
Prepare a series of two-fold dilutions of the partner β-lactam antibiotic in Mueller-Hinton broth in 96-well plates.[23][24]
-
Create a parallel set of plates containing the same antibiotic dilutions plus a fixed concentration of the new inhibitor or Vaborbactam (typically 4 or 8 µg/mL).
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[25]
-
Data Presentation: Comparative MIC Values
| Bacterial Strain (β-Lactamase) | Meropenem MIC (µg/mL) | Meropenem + New Inhibitor MIC (µg/mL) | Meropenem + Vaborbactam MIC (µg/mL) |
| K. pneumoniae (KPC-2) | >64 | [Insert Data] | ≤1 |
| E. coli (CTX-M-15) | 32 | [Insert Data] | ≤1 |
| E. coli (NDM-1) | >64 | [Insert Data] | >64 |
| P. aeruginosa (AmpC) | 16 | [Insert Data] | 4 |
Part 3: Advanced Characterization and In Vivo Models
For promising candidates, further studies are warranted to understand their dynamic interaction with bacteria and their efficacy in a living system.
Time-Kill Assays
These assays provide a dynamic view of the antibacterial effect over time. By exposing a bacterial culture to the antibiotic-inhibitor combination and measuring the viable cell count at different time points, one can determine if the combination is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A ≥3-log10 reduction in CFU/mL is considered bactericidal.
In Vivo Efficacy: The Mouse Thigh Infection Model
This is a standard preclinical model to evaluate the in vivo efficacy of new antimicrobial agents.[26] Mice are infected with a specific bacterial strain in the thigh muscle, and then treated with the antibiotic-inhibitor combination. The reduction in bacterial burden in the thigh muscle is measured and compared to untreated controls. This model provides crucial data on the potential therapeutic efficacy of the new inhibitor.
Emerging Boronic Acid Inhibitors of Note
The field is rapidly advancing, with several new boronic acid inhibitors showing promise in clinical development.
-
Taniborbactam (VNRX-5133): This bicyclic boronate has a broad spectrum of activity, inhibiting both serine- and metallo-β-lactamases.[17][27][28] It is being developed in combination with cefepime.[17] Taniborbactam's ability to inhibit MBLs like NDM and VIM is a significant advantage over Vaborbactam.[29][30]
-
QPX7728 (Xeruborbactam): This is another ultra-broad-spectrum cyclic boronate inhibitor with potent activity against all four classes of β-lactamases.[14][19][31][32][33] Its high potency and broad coverage make it a very promising candidate for treating infections caused by multidrug-resistant organisms.[33]
Conclusion: A New Era of β-Lactamase Inhibition
The development of new boronic acid inhibitors represents a critical evolution in our strategy to combat antimicrobial resistance. While Vaborbactam was a groundbreaking achievement, the expanded spectrum of inhibitors like Taniborbactam and QPX7728 addresses the growing threat of metallo-β-lactamases. A rigorous, multi-tiered benchmarking approach, grounded in sound scientific principles and detailed experimental protocols, is essential to accurately evaluate the potential of these new agents and guide the development of the next generation of life-saving therapies.
References
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
- QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics. National Institutes of Health.
- VABOMERE (meropenem and vaborbactam) How It Works. Vabomere.
- Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
- Vaborbactam – Knowledge and References. Taylor & Francis Online.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health.
- Taniborbactam. Wikipedia.
- Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. National Institutes of Health.
- Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Semantic Scholar.
- Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. National Institutes of Health.
- Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI.
- Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. National Institutes of Health.
- Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases. ASM Journals.
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. ASM Journals.
- New FDA Antibiotic Approval- meropenem-vaborbactam. ID PittStop.
- In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program. National Institutes of Health.
- Design and discovery of boronic acid drugs. Semantic Scholar.
- The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli. ASM Journals.
- New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. National Institutes of Health.
- Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88. National Institutes of Health.
- Meropenem/vaborbactam fixed combination for the treatment of patients with complicated urinary tract infections. PubMed.
- (PDF) Biochemical Characterization of QPX7728, a New Ultra-Broad-Spectrum Beta-lactamase Inhibitor of Serine and Metallo-Beta-Lactamases. ResearchGate.
- Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments.
- Assays for beta-lactamase activity and inhibition. PubMed.
- An in-vitro and in-vivo comparison of the activity of beta-lactamase inhibitor combinations with imipenem and cephalosporins against Escherichia coli producing TEM-1 or TEM-2 beta-lactamase. PubMed.
- FDA approves Vabomere for complicated urinary tract infections. BioWorld.
- Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. National Institutes of Health.
- The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales. National Institutes of Health.
- FDA approves new antibacterial drug. PR Newswire.
- New FDA Approval: Vabomere. tl;dr pharmacy.
- How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?. ResearchGate.
- Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central.
- Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. National Institutes of Health.
- Will morphing boron-based inhibitors beat the β-lactamases?. National Institutes of Health.
- Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.
- Boronic acid-based BLIs approved (vaborbactam), in Phase 3 development.... ResearchGate.
- In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. National Institutes of Health.
- When and How to Use MIC in Clinical Practice?. National Institutes of Health.
Sources
- 1. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. idpittstop.com [idpittstop.com]
- 7. Meropenem/vaborbactam fixed combination for the treatment of patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. FDA approves new antibacterial drug [prnewswire.com]
- 10. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 12. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New FDA Approval: Vabomere — tl;dr pharmacy [tldrpharmacy.com]
- 17. Taniborbactam - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.asm.org [journals.asm.org]
- 20. nitrocefin.com [nitrocefin.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 24. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 25. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An in-vitro and in-vivo comparison of the activity of beta-lactamase inhibitor combinations with imipenem and cephalosporins against Escherichia coli producing TEM-1 or TEM-2 beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. journals.asm.org [journals.asm.org]
- 29. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. medchemexpress.com [medchemexpress.com]
- 33. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid
This document provides a detailed, safety-first protocol for the proper handling and disposal of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid and its associated waste streams. As a compound utilized in advanced research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step.
Core Principles: Hazard Assessment and Safety-First Mentality
Before any disposal procedure begins, a fundamental understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its constituent functional groups—a phenylboronic acid and a sulfamoyl derivative—mandate that it be treated as hazardous chemical waste.[1]
Key Hazard Characteristics:
-
Boronic Acids: This class of compounds is generally harmful if swallowed and can cause skin and serious eye irritation.[2][3][4][5] Inhalation of dust should be avoided.[6]
-
Organosulfur Compounds: Can be irritants and may release toxic oxides of sulfur upon combustion.[4]
-
Reactivity: Boronic acids are Lewis acids capable of forming reversible complexes.[7] They should not be mixed with incompatible waste streams, particularly strong bases or oxidizing agents, without a thorough compatibility assessment.[8][9]
Immediate Safety and Handling: All handling and segregation of this compound's waste must be performed within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory at all times to prevent exposure.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of liquid waste and airborne solid particulates. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a robust barrier against skin contact. Contaminated gloves must be disposed of as solid hazardous waste.[6][10] |
| Body Protection | A fully-fastened, chemical-resistant lab coat. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects against spills. |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never dispose of this compound down the sink or in general trash.[11][12] Doing so risks environmental contamination and potential damage to plumbing infrastructure.
Waste Stream Identification: The first step is to identify and segregate the different types of waste generated. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels.[1]
-
Liquid Waste (Non-halogenated Organic): Solutions of the compound in organic solvents (e.g., acetone, ethanol, ethyl acetate).
-
Liquid Waste (Aqueous): Solutions of the compound in aqueous buffers or water.
-
Pure Compound/Expired Reagent: Unused or expired solid this compound.
-
Contaminated Glassware: Flasks, beakers, and vials that have come into direct contact with the compound.
Step-by-Step Disposal Protocols
Follow these procedures meticulously for each waste stream. Every waste container must be in good condition, compatible with its contents, and kept closed except when adding waste.[11][13]
Solid Waste Disposal
-
Collection: Designate a specific, sealable container, such as a sturdy plastic bag or a lined pail, for solid hazardous waste.
-
Accumulation: Place all contaminated solid items directly into this container. Do not allow contaminated items to accumulate on the benchtop.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound and associated lab debris," and the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[8][12]
-
Storage: Once full or at the end of the project, seal the container and move it to your laboratory's designated Satellite Accumulation Area (SAA).[12][13]
Liquid Waste Disposal
-
Segregation: Use separate, dedicated, and chemically compatible (e.g., glass or polyethylene) containers for organic and aqueous waste streams.[14] Never mix organic solvents with aqueous waste.
-
Labeling: Label each container with "Hazardous Waste," the full chemical name(s) of all constituents (including solvents), their approximate concentrations, and relevant hazard pictograms.[8]
-
Collection: Carefully pour liquid waste into the appropriate container using a funnel to prevent spills.
-
Neutralization Advisory: Do NOT attempt to neutralize aqueous waste streams unless it is an explicit part of your institution's approved procedures. Boronic acids can form boronate salts under basic conditions, which alters their solubility and reactivity.[1] Always consult your institution's Environmental Health & Safety (EHS) department first.
-
Storage: Keep containers sealed and stored in secondary containment (e.g., a spill tray) within the SAA to prevent spills and leaks.[11]
Disposal of Pure Compound
-
Container: The original manufacturer's container is preferred. If that is not possible, use a well-sealed, clearly labeled vial or bottle.
-
Labeling: The label must clearly state "Hazardous Waste" and the full chemical name.
-
Disposal: This is disposed of as solid hazardous waste. Do not mix it with other solid lab debris.
Decontamination of Glassware
-
Initial Rinse (Solvent): Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone). This initial rinsate is potent and must be collected as liquid organic hazardous waste .[1]
-
Secondary Rinse (Detergent): Wash the glassware with laboratory detergent and water. This second rinsate should also be collected as liquid aqueous hazardous waste, as trace amounts of the compound may remain.[1]
-
Final Rinse: A final rinse with deionized water can be performed. After ensuring the glassware is thoroughly decontaminated, it can be dried and returned to use.
Waste Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision workflow for the safe segregation and disposal of waste.
Regulatory Framework and Final Disposal
All chemical waste is regulated from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16] Your institution's EHS office is responsible for coordinating with licensed hazardous waste contractors for the final treatment and disposal of the collected waste.[17] Never attempt to dispose of chemical waste through unlicensed channels.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. Benchchem.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man.
- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
- Phenylboronic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
- 110140 - Phenylboronic acid - Safety Data Sheet. Carlo Erba Reagents.
- Sulfamoyl Chloride - Safety Data Sheet. ChemicalBook.
- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Sulfamoyl chloride, Keep in freezer under -20°C upon receipt - Safety Data Sheet. AK Scientific, Inc.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Hazardous Waste. US EPA.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- 4-(Methylsulfonyl)phenylboronic acid-SDS. MedChemExpress.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- SAFETY DATA SHEET - 4-(Methylthio)benzeneboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - Phenylboronic acid. Santa Cruz Biotechnology.
- Boronic acid. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. danthelabsafetyman.com [danthelabsafetyman.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Senior Application Scientist's Guide: PPE and Safe Handling of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid
This guide provides essential safety protocols and operational plans for handling 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid (CAS No. 957120-81-9). As a bifunctional molecule incorporating both a boronic acid and a sulfonamide moiety, this compound requires a comprehensive safety approach that respects the hazards of both functional groups. This document is intended for researchers, scientists, and drug development professionals to ensure minimal exposure and safe disposal.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the compound's potential hazards is the foundation of a robust safety plan. The risk profile is derived from the known reactivity and toxicology of its core chemical groups.
Chemical Profile:
| Property | Value | Source |
| CAS Number | 957120-81-9 | [1] |
| Molecular Formula | C11H16BNO5S | [1] |
| Molecular Weight | 285.12 g/mol | [1] |
| Appearance | Typically a solid | [2] |
Primary Hazards (Boronic Acid Moiety): Boronic acids as a class are known irritants. Safety Data Sheets (SDS) for structurally similar compounds consistently list the following hazards:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][3][4]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant and potentially lasting damage.[2][3][4]
-
Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[2][3][4]
-
Harmful if Swallowed (H302): Ingestion of the compound may be harmful.[2][4][5]
Associated Risks (Sulfonamide Moiety): The sulfonamide functional group is the basis for "sulfa drugs" and is associated with hypersensitivity reactions in susceptible individuals.[6][7] While the risk of a severe cutaneous adverse reaction is often linked to specific structural features found in sulfonamide antibiotics, prudence dictates that any compound containing this moiety be handled with measures to prevent sensitization and allergic reactions.[8][9][10] The primary routes of exposure leading to sensitization are skin contact and inhalation.
Caption: A procedural workflow for the safe handling of the compound from preparation to cleanup.
Spill Management Protocol
Accidents can happen; a clear and immediate response plan is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill:
-
Minor Solid Spill (<1g):
-
Wearing appropriate PPE (goggles, lab coat, double nitrile gloves), gently cover the spill with a damp paper towel to prevent dust from becoming airborne. [11] 2. Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
-
Minor Liquid Spill (<100mL):
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material or spill pillows. 2. Collect the saturated absorbent material and place it into a sealed container for hazardous waste disposal.
-
Decontaminate the surface with an appropriate solvent and then soap and water.
-
-
Major Spill (Any amount you are not comfortable cleaning):
-
Evacuate the immediate area.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
-
Waste Disposal Strategy
Chemical waste must be handled in a way that ensures the safety of all personnel and protects the environment.
-
Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, paper towels, and absorbent materials, must be segregated into a dedicated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Containment: Use a container with a secure, vapor-tight lid. Keep the container closed at all times except when adding waste.
-
Aqueous Waste: Boronic acids can be acidic. [12]Aqueous waste streams containing this compound should be neutralized if required by your institution's EHS guidelines before being collected for disposal. Boronic acids can sometimes be removed from solutions by adjusting pH and performing extractions, or by using specialized scavengers, though these methods should only be attempted after consulting with EHS. [13][14][15]* Compliance: All waste disposal activities must strictly adhere to the guidelines set forth by your institution's EHS department and local, state, and federal regulations.
References
- Sulfonamide (medicine). In: Wikipedia.
- Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?PubMed. (2020-07-23).
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. (2025-02-24).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- This compound. Sinfoo Biotech.
- Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?ACS Publications. (2020-02-24).
- Safety Precautions for Acids and Bases in a Laboratory. Toronto Tribune. (2025-01-09).
- Proper Protective Equipment. Chemistry LibreTexts. (2021-08-15).
- 4-(Methanesulfonyl)phenylboronic acid. PubChem.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center.
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.
- 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid. PubChem.
- Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
- (4-(N-(3-Methylbutanoyl)sulfamoyl)phenyl)boronic acid. GlobalChemMall.
- Safety Data Sheet - 4-(3-Methylbutanoyl)phenylboronic acid. AA Blocks. (2025-01-18).
- Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. ACS Publications.
- Process for purification of boronic acid and its derivatives. Google Patents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC).
- Can I remove boronic acid using Work up process?ResearchGate. (2016-12-28).
Sources
- 1. This compound,(CAS# 957120-81-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-(Methanesulfonyl)phenylboronic acid | C7H9BO4S | CID 2734364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
